Product packaging for CEE-1(Cat. No.:)

CEE-1

Cat. No.: B1192489
M. Wt: 350.418
InChI Key: NVDLBROABNDJEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

CEE-1 is a novel Inhibitor of Activation of Both Mast Cells and Eosinophils.

Properties

Molecular Formula

C21H22N2O3

Molecular Weight

350.418

IUPAC Name

Ethyl 3-oxo-5-(2-phenylhydrazineyl)-1,2,3,6-tetrahydro-[1,1'-biphenyl]-2-carboxylate

InChI

InChI=1S/C21H22N2O3/c1-2-26-21(25)20-18(15-9-5-3-6-10-15)13-17(14-19(20)24)23-22-16-11-7-4-8-12-16/h3-12,14,18,20,22-23H,2,13H2,1H3

InChI Key

NVDLBROABNDJEB-UHFFFAOYSA-N

SMILES

O=C(C1C(C2=CC=CC=C2)CC(NNC3=CC=CC=C3)=CC1=O)OCC

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

CEE-1;  CEE1;  CEE 1

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to CEE-1: A Novel Dual Inhibitor of Pro-inflammatory Cytokines and Prostanoids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

CEE-1, chemically identified as ethyl 4-phenylhydrazinocyclohex-3-en-2-oxo-6-phenyl-1-oate, is a novel enhydrazone ester with potent anti-inflammatory properties.[1] Preclinical in vitro studies have demonstrated its efficacy as a dual inhibitor of the release of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), and prostanoids, like prostaglandin E2 (PGE2), from activated human monocytes.[1] Its mechanism of action involves the suppression of the upstream signaling pathways that lead to the expression of key inflammatory mediators, positioning it as a potential therapeutic candidate for a range of inflammatory diseases. This document provides a comprehensive technical overview of this compound, including its chemical properties, synthesis, biological activity, and detailed experimental protocols.

Chemical Properties and Structure

This compound is classified as an enhydrazone ester. Its chemical structure is characterized by a cyclohexene ring system with phenyl and ethyl ester functional groups.

Chemical Name: ethyl 4-phenylhydrazinocyclohex-3-en-2-oxo-6-phenyl-1-oate[1]

Molecular Formula: C26H28N2O3

Molecular Weight: 428.52 g/mol

Below is a 2D representation of the chemical structure of this compound.

CEE_1_Structure cluster_0 This compound Chemical Structure C26H28N2O3 C₂₆H₂₈N₂O₃

Caption: Chemical structure of this compound.

Synthesis

While a detailed, step-by-step synthesis protocol for this compound is not publicly available in the referenced literature, it is described as a member of a series of enhydrazone esters synthesized by the researchers' group.[1] The synthesis of enhydrazone esters typically involves the condensation reaction between a β-dicarbonyl compound and a hydrazine derivative.

Biological Activity and Mechanism of Action

This compound has demonstrated significant anti-inflammatory activity in in vitro models using human monocytes.

Inhibition of Pro-inflammatory Mediators

This compound is a potent dual inhibitor of the release of the pro-inflammatory cytokine TNF-α and the prostanoid PGE2 from lipopolysaccharide (LPS)-activated human monocytes.[1] This dual action is a key characteristic, as many anti-inflammatory drugs target either the cytokine or the prostanoid pathway, but not both.

The inhibitory activity of this compound is dose-dependent. The concentrations producing 50% inhibition (IC50) are presented in the table below.

MediatorCell TypeIC50 (µM)
TNF-αHuman Monocytes2.0
PGE2Human Monocytes2.4
Caption: Table summarizing the IC50 values of this compound for the inhibition of TNF-α and PGE2 release from LPS-activated human monocytes.[1]
Mechanism of Action

The anti-inflammatory effects of this compound are attributed to its ability to suppress the upregulation of the messenger RNA (mRNA) for TNF-α and cyclooxygenase-2 (COX-2), the enzyme responsible for PGE2 synthesis.[2] This mode of action is similar to that of corticosteroids. Importantly, this compound does not directly inhibit the enzymatic activity of COX-2.[2]

Further studies have indicated that this compound's mechanism may involve the inhibition of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. Specifically, it has been shown to inhibit the phosphorylation of p38 MAPK and ERK1/2 in activated mast cells and eosinophils.

The proposed signaling pathway for the anti-inflammatory action of this compound in monocytes is depicted below.

CEE1_MoA LPS LPS TLR4 TLR4 LPS->TLR4 MAPK_Pathway MAPK Signaling (p38, ERK) TLR4->MAPK_Pathway NFkB NF-κB TLR4->NFkB TNFa_mRNA TNF-α mRNA Upregulation MAPK_Pathway->TNFa_mRNA COX2_mRNA COX-2 mRNA Upregulation MAPK_Pathway->COX2_mRNA NFkB->TNFa_mRNA NFkB->COX2_mRNA CEE1 This compound CEE1->MAPK_Pathway Inhibits TNFa_Protein TNF-α Release TNFa_mRNA->TNFa_Protein COX2_Protein COX-2 Enzyme COX2_mRNA->COX2_Protein PGE2 PGE₂ Release COX2_Protein->PGE2

Caption: Proposed mechanism of action of this compound in inhibiting LPS-induced inflammatory responses in monocytes.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound.

Isolation and Culture of Human Monocytes

A general workflow for the isolation and stimulation of human monocytes is outlined below.

Monocyte_Isolation_Workflow Blood Whole Blood Collection PBMC PBMC Isolation (Ficoll Gradient Centrifugation) Blood->PBMC Monocyte_Isolation Monocyte Isolation (e.g., Magnetic Bead Selection) PBMC->Monocyte_Isolation Culture Cell Culture Monocyte_Isolation->Culture Stimulation Stimulation with LPS Culture->Stimulation Analysis Analysis of Inflammatory Mediators Stimulation->Analysis

Caption: General workflow for the isolation and stimulation of human monocytes for in vitro assays.

Protocol:

  • Peripheral Blood Mononuclear Cell (PBMC) Isolation: Human peripheral blood is collected in heparinized tubes. PBMCs are isolated by density gradient centrifugation using Ficoll-Paque.

  • Monocyte Isolation: Monocytes are further purified from the PBMC population. This can be achieved through various methods, including negative or positive selection using magnetic beads targeting specific cell surface markers (e.g., CD14).

  • Cell Culture: Isolated monocytes are cultured in a suitable medium, such as RPMI-1640, supplemented with fetal bovine serum (FBS) and antibiotics (penicillin/streptomycin), in a humidified incubator at 37°C and 5% CO2.

  • Cell Stimulation: For in vitro anti-inflammatory assays, monocytes are pre-incubated with varying concentrations of this compound for a specified period (e.g., 30 minutes) before being stimulated with an inflammatory agent like lipopolysaccharide (LPS) to induce the production of cytokines and prostanoids.[1]

Measurement of TNF-α and PGE2

Protocol:

  • Sample Collection: After stimulation, the cell culture supernatants are collected by centrifugation to remove cells and debris.

  • Enzyme-Linked Immunosorbent Assay (ELISA): The concentrations of TNF-α and PGE2 in the culture supernatants are quantified using commercially available ELISA kits according to the manufacturer's instructions. These assays typically involve the use of specific antibodies to capture and detect the target molecules.

RNA Extraction and RT-qPCR for TNF-α and COX-2 mRNA

Protocol:

  • Cell Lysis and RNA Extraction: Following stimulation, total RNA is extracted from the monocytes using a commercial RNA isolation kit.

  • Reverse Transcription: The extracted RNA is reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.

  • Quantitative Polymerase Chain Reaction (qPCR): The relative expression levels of TNF-α and COX-2 mRNA are quantified by qPCR using gene-specific primers and a fluorescent dye (e.g., SYBR Green) or probe-based chemistry. The expression levels are typically normalized to a housekeeping gene (e.g., GAPDH or β-actin).

Summary and Future Directions

This compound is a promising preclinical anti-inflammatory agent with a dual mechanism of action that targets both pro-inflammatory cytokine and prostanoid pathways. Its mode of action, involving the suppression of mRNA expression of key inflammatory mediators, suggests it may offer a therapeutic advantage over drugs with a single target. Further research is warranted to fully elucidate its signaling pathway in different cell types, to evaluate its in vivo efficacy and safety profile in animal models of inflammatory diseases, and to optimize its chemical structure for improved potency and pharmacokinetic properties. The detailed experimental protocols provided herein serve as a valuable resource for researchers aiming to further investigate the therapeutic potential of this compound and related compounds.

References

CEE-1 chemical structure and properties

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of scientific and chemical databases reveals no specific, widely recognized chemical entity consistently designated as "CEE-1" within the context of pharmaceutical research and drug development. The acronym "CEE" is frequently associated with other fields, such as "Chemical and Environmental Engineering" or geographical regions like "Central and Eastern Europe," but does not correspond to a known molecular structure in prominent chemical registries.

It is possible that "this compound" represents a provisional or internal codename for a novel compound within a specific research institution or pharmaceutical company. Such designations are common during the early stages of drug discovery and may not be publicly available until the research is published or patented. Without the corresponding chemical name (e.g., IUPAC name), CAS registry number, or a published chemical structure, it is not feasible to provide a detailed technical guide on its properties and associated experimental protocols.

To facilitate the creation of the requested in-depth guide, please provide a more specific identifier for the molecule of interest. This could include:

  • The full chemical name

  • A CAS (Chemical Abstracts Service) number

  • A publication reference (e.g., a journal article or patent) that describes the synthesis or biological activity of this compound

  • A 2D or 3D structural representation of the molecule (e.g., a SMILES string or a Mol file)

Upon receiving this information, a comprehensive technical guide can be developed, including the requested tables of quantitative data, detailed experimental methodologies, and visualizations of relevant biological pathways.

An In-depth Technical Guide to the Synthesis Pathway of CEE-1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis pathway for CEE-1 (ethyl 4-phenylhydrazinocyclohex-3-en-2-oxo-6-phenyl-1-oate), a novel enhydrazinone ester with demonstrated anti-inflammatory, antiallergic, and antiasthmatic properties. The synthesis is presented as a logical two-step process, derived from established chemical reactions for the formation of its core structural components. This document includes detailed experimental protocols, quantitative data tables, and visualizations of the chemical transformations and biological signaling pathways.

Overview of this compound

This compound is a potent modulator of inflammatory responses. Its mechanism of action is believed to involve the inhibition of mitogen-activated protein kinase (MAPK) signaling pathways, which are crucial in the activation of mast cells and eosinophils. By targeting these pathways, this compound effectively reduces the release of pro-inflammatory mediators.

Retrosynthetic Analysis and Proposed Synthesis Pathway

A logical retrosynthetic analysis of this compound suggests a convergent synthesis strategy. The core cyclohexenone ring can be constructed via a Robinson annulation, a powerful ring-forming reaction. The phenylhydrazino moiety can then be introduced through the reaction of a ketone with phenylhydrazine.

Diagram of the Proposed this compound Synthesis Pathway:

G CEE1 This compound (ethyl 4-phenylhydrazinocyclohex-3-en-2-oxo-6-phenyl-1-oate) Intermediate1 Ethyl 4,6-diphenyl-2-oxocyclohex-3-enecarboxylate CEE1->Intermediate1 Hydrazone Formation Phenylhydrazine Phenylhydrazine CEE1->Phenylhydrazine Reactant Chalcone Chalcone (1,3-Diphenyl-2-propen-1-one) Intermediate1->Chalcone Michael Addition & Intramolecular Condensation EAA Ethyl Acetoacetate Intermediate1->EAA Michael Addition & Intramolecular Condensation Benzaldehyde Benzaldehyde Chalcone->Benzaldehyde Claisen-Schmidt Condensation Acetophenone Acetophenone Chalcone->Acetophenone Claisen-Schmidt Condensation

Caption: Retrosynthetic analysis of the this compound synthesis pathway.

Detailed Synthesis Protocol

The synthesis of this compound can be accomplished in two primary stages:

Step 1: Synthesis of Ethyl 4,6-diphenyl-2-oxocyclohex-3-enecarboxylate (Cyclohexenone Intermediate)

This step involves the base-catalyzed reaction of a chalcone with ethyl acetoacetate.

Experimental Workflow for Step 1:

G cluster_chalcone Chalcone Synthesis cluster_cyclohexenone Cyclohexenone Synthesis benzaldehyde Benzaldehyde ethanol_naoh Ethanol, NaOH benzaldehyde->ethanol_naoh acetophenone Acetophenone acetophenone->ethanol_naoh chalcone Chalcone ethanol_naoh->chalcone Claisen-Schmidt Condensation chalcone_reactant Chalcone chalcone->chalcone_reactant naoet_etoh NaOEt, Ethanol chalcone_reactant->naoet_etoh eaa Ethyl Acetoacetate eaa->naoet_etoh reflux Reflux naoet_etoh->reflux Michael Addition & Intramolecular Condensation workup Acidic Workup reflux->workup product Ethyl 4,6-diphenyl-2-oxocyclohex-3-enecarboxylate workup->product G Stimulus Allergen/Stimulus Receptor Cell Surface Receptor Stimulus->Receptor MAPK_Cascade MAPK Signaling Cascade Receptor->MAPK_Cascade ERK ERK1/2 MAPK_Cascade->ERK p38 p38 MAPK MAPK_Cascade->p38 Cellular_Response Degranulation & Leukotriene Release ERK->Cellular_Response p38->Cellular_Response CEE1 This compound CEE1->Inhibition_ERK CEE1->Inhibition_p38

CEE-1: A Novel Enhydrazone Ester with Potent Anti-Inflammatory Activity

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Biological Activity of CEE-1

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (ethyl 4-phenylhydrazinocyclohex-3-en-2-oxo-6-phenyl-1-oate) is a novel synthetic enhydrazone ester that has demonstrated significant potential as a dual inhibitor of pro-inflammatory cytokines and prostanoids.[1][2] This document provides a comprehensive overview of the biological activity of this compound, including its inhibitory effects on key inflammatory mediators, its mechanism of action involving the MAPK signaling pathway, and detailed experimental protocols for assessing its activity. The data presented herein underscore the potential of this compound as a therapeutic candidate for a range of inflammatory diseases, positioning it as a possible alternative to corticosteroids but with a distinct mechanism of action.[1]

Introduction

Inflammation is a complex biological response integral to a host of chronic diseases, including rheumatoid arthritis, asthma, and inflammatory bowel disease. A key driver of the inflammatory cascade is the production of signaling molecules such as cytokines and prostanoids by immune cells, particularly monocytes and macrophages.[3] While existing therapies like non-steroidal anti-inflammatory drugs (NSAIDs) and corticosteroids can modulate these pathways, they are often associated with significant side effects or limited efficacy against the full spectrum of inflammatory mediators.[1][3]

This compound has emerged as a promising small molecule that potently inhibits the release of both pro-inflammatory cytokines and prostanoids from activated human monocytes.[1] Its unique dual-action profile suggests a broad-spectrum anti-inflammatory activity that is comparable to steroids but is mechanistically distinct from NSAIDs as it does not directly affect cyclooxygenase (COX) enzyme function.[1]

Quantitative Analysis of Biological Activity

This compound exhibits a concentration-dependent inhibition of major pro-inflammatory mediators. The half-maximal inhibitory concentrations (IC50) against various mediators are summarized in the tables below.

Table 1: Inhibitory Activity of this compound on Pro-inflammatory Cytokines and Prostanoids in Human Monocytes [1]

MediatorIC50 (µM)
Tumor Necrosis Factor-alpha (TNF-α)2.0
Prostaglandin E2 (PGE2)2.4
Interleukin-1beta (IL-1β)0.25
Interleukin-6 (IL-6)3.0

Table 2: Inhibitory Activity of this compound on Mast Cell and Eosinophil Function [4]

Cell Type / MediatorIC50 (µM)
Eosinophil Degranulation0.4
Eosinophil Leukotriene C4 (LTC4) Release3.8

Mechanism of Action: Inhibition of the MAPK Signaling Pathway

Subsequent investigations into the molecular mechanism of this compound have revealed that its anti-inflammatory effects are, at least in part, mediated through the inhibition of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. Specifically, this compound has been shown to inhibit the early phosphorylation of Extracellular signal-Regulated Kinases 1/2 (ERK1/2) and p38-MAPK in activated human eosinophils.[4] This action is significant as these kinases are crucial upstream regulators of the expression of numerous pro-inflammatory genes, including those for cytokines and enzymes involved in prostanoid synthesis.

The inhibition of both ERK1/2 and p38-MAPK phosphorylation prevents the activation of downstream transcription factors, ultimately leading to a reduction in the synthesis and release of inflammatory mediators. This mechanism contrasts with that of NSAIDs, which typically target the COX enzymes directly.

CEE1_Mechanism_of_Action cluster_extracellular Extracellular cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS) Receptor Toll-like Receptor 4 (TLR4) Inflammatory_Stimulus->Receptor MAPK_Cascade MAPK Cascade Receptor->MAPK_Cascade p38 p38 MAPK_Cascade->p38 ERK1_2 ERK1/2 MAPK_Cascade->ERK1_2 Transcription_Factors Transcription Factors (e.g., AP-1) p38->Transcription_Factors ERK1_2->Transcription_Factors CEE1 This compound CEE1->p38 CEE1->ERK1_2 Gene_Expression Pro-inflammatory Gene Expression Transcription_Factors->Gene_Expression Inflammatory_Mediators Pro-inflammatory Mediators (TNF-α, IL-6, PGE2) Gene_Expression->Inflammatory_Mediators Synthesis & Release

Caption: this compound inhibits the phosphorylation of p38 and ERK1/2 in the MAPK signaling pathway.

Experimental Protocols

The following are generalized protocols based on the methodologies employed in the evaluation of this compound's biological activity.

Isolation and Culture of Human Monocytes
  • Cell Source: Human peripheral blood mononuclear cells (PBMCs) are isolated from buffy coats of healthy donors using Ficoll-Paque density gradient centrifugation.

  • Monocyte Isolation: Monocytes are purified from PBMCs by adherence to plastic culture flasks for 1-2 hours at 37°C in a 5% CO2 incubator. Non-adherent cells are removed by washing with RPMI-1640 medium.

  • Cell Culture: Adherent monocytes are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin.

Measurement of Cytokine and Prostaglandin E2 Release
  • Cell Plating: Isolated monocytes are seeded in 96-well plates at a density of 5 x 105 cells/mL.[1]

  • Pre-treatment: Cells are pre-incubated with various concentrations of this compound or vehicle control (e.g., DMSO) for 30 minutes.[1]

  • Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) at a concentration of 0.3 µg/mL.[1]

  • Incubation: The cell plates are incubated for 24 hours at 37°C in a 5% CO2 incubator.

  • Supernatant Collection: After incubation, the culture supernatants are collected and stored at -80°C until analysis.

  • Quantification: The concentrations of TNF-α, IL-1β, IL-6, and PGE2 in the supernatants are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

Western Blot Analysis of MAPK Phosphorylation
  • Cell Treatment: Human eosinophils or other relevant cell types are pre-treated with this compound followed by stimulation with an appropriate agonist.

  • Cell Lysis: At specified time points post-stimulation, cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration of the cell lysates is determined using a BCA protein assay.

  • SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated ERK1/2 (p-ERK1/2) and phosphorylated p38 (p-p38). Subsequently, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The membranes are then stripped and re-probed with antibodies for total ERK1/2 and total p38 to ensure equal protein loading.

Western_Blot_Workflow Cell_Treatment Cell Treatment with this compound and Stimulus Cell_Lysis Cell Lysis Cell_Treatment->Cell_Lysis Protein_Quantification Protein Quantification (BCA Assay) Cell_Lysis->Protein_Quantification SDS_PAGE SDS-PAGE Protein_Quantification->SDS_PAGE Transfer Transfer to PVDF Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation (p-ERK, p-p38) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection ECL Detection Secondary_Ab->Detection Analysis Data Analysis Detection->Analysis

Caption: Workflow for Western blot analysis of MAPK phosphorylation.

Conclusion

This compound is a novel enhydrazone ester with potent dual inhibitory effects on the production of pro-inflammatory cytokines and prostanoids. Its mechanism of action, involving the suppression of the MAPK signaling pathway, distinguishes it from conventional anti-inflammatory agents. The data and protocols presented in this guide provide a comprehensive foundation for further research and development of this compound as a potential therapeutic for a variety of inflammatory conditions. Further in vivo studies are warranted to fully elucidate its therapeutic potential and safety profile.[1]

References

Potential Research Areas for "CEE-1"

Author: BenchChem Technical Support Team. Date: November 2025

It appears there may be some ambiguity in the term "CEE-1" within the scientific community, with research pointing to several distinct areas of study. To provide a relevant and in-depth technical guide, please select from the potential research areas identified below. Each represents a unique focus for drug development and scientific investigation.

To proceed with generating a detailed technical guide, please specify which of the following topics you would like to focus on:

1. CED-1: A Key Regulator of Apoptotic Cell Clearance

  • Focus: The CED-1 protein in C. elegans, a crucial receptor in the process of phagocytosis, which is the engulfment and removal of dead or dying cells.

  • Relevance: Understanding the CED-1 signaling pathway has significant implications for research into autoimmune diseases, neurodegenerative disorders, and cancer, where the clearance of apoptotic cells is dysregulated. This is a well-studied pathway with a wealth of available data for a deep dive into its mechanics.

2. ECE-1: A Therapeutic Target in Cardiovascular Disease and Oncology

  • Focus: Endothelin-Converting Enzyme 1 (ECE-1), a key enzyme in the production of endothelins, which are potent signaling molecules affecting blood pressure and cell growth.

  • Relevance: ECE-1 is a validated drug target. Inhibitors of this enzyme have been explored for the treatment of hypertension, pulmonary hypertension, and certain types of cancer. A guide on ECE-1 would delve into its role in pathophysiology and the development of targeted therapies.

3. This compound (enhydrazone ester): A Novel Anti-Inflammatory Compound

  • Focus: A specific synthetic molecule, an enhydrazone ester designated this compound, which has shown potential as a dual inhibitor of pro-inflammatory pathways.

  • Relevance: This represents a specific drug discovery and development project. A technical guide would concentrate on its mechanism of action, structure-activity relationships, and the preclinical data supporting its potential as an anti-inflammatory agent.

4. The cee Gene: An Uncharacterized Role in Growth and Development

  • Focus: The cee (conserved edge expressed) gene, an ancient and highly conserved gene with a largely uncharacterized function that appears to be related to organismal growth and development.

  • Relevance: This is an emerging area of basic research. A guide on cee would be more exploratory, focusing on its evolutionary conservation, expression patterns, and the initial functional studies that hint at its importance, representing a frontier of developmental biology.

Your selection will allow for the creation of a tailored and comprehensive technical guide that meets the specific needs of researchers, scientists, and drug development professionals.

An In-depth Technical Guide to the CED-1 Signaling Pathway in C. elegans

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the Cell Death Abnormal 1 (CED-1) signaling pathway in the nematode Caenorhabditis elegans. CED-1 is a crucial transmembrane receptor involved in the phagocytosis and subsequent degradation of apoptotic cells. Understanding this pathway is vital for research into apoptosis, innate immunity, and the clearance of cellular debris, with potential implications for drug development in areas such as neurodegenerative diseases and cancer. This document details the core signaling cascade, presents quantitative data from key studies, outlines experimental protocols for its investigation, and provides visualizations of the pathway and experimental workflows.

The CED-1 Signaling Pathway

The removal of apoptotic cells, a process termed efferocytosis, is fundamental for tissue homeostasis. In C. elegans, this process is orchestrated by two partially redundant genetic pathways. One of these is initiated by the phagocytic receptor CED-1.[1][2] CED-1 is a single-pass transmembrane protein expressed on the surface of engulfing cells that recognizes apoptotic cell corpses.[1] Upon recognition, CED-1 clusters around the dying cell and initiates a signaling cascade that leads to the engulfment and degradation of the apoptotic cell.[1]

The CED-1 pathway is essential not only for the engulfment of apoptotic cells but also for the subsequent maturation of the phagosome.[1] The signaling cascade proceeds through the recruitment and activation of several key downstream effectors:

  • CED-6: An adaptor protein that is recruited to the intracellular domain of CED-1.[3]

  • DYN-1 (Dynamin): A large GTPase that acts downstream of CED-1 and CED-6 to facilitate the delivery of intracellular vesicles to the forming phagosome.[1]

  • Phosphatidylinositol 3-phosphate (PI(3)P): A lipid signaling molecule that becomes enriched on the surface of the nascent phagosome shortly after its formation.[1]

  • RAB-7: A small GTPase that is recruited to the phagosome and is crucial for its maturation and fusion with lysosomes.[1]

The sequential action of these components ensures the efficient engulfment of the apoptotic cell and its degradation within a phagolysosome.[1]

In addition to its role in apoptosis, CED-1 has also been implicated in the innate immune response of C. elegans. It is required for the proper expression of genes involved in the unfolded protein response (UPR), which is activated during pathogen infection.[4][5] This suggests that CED-1 may function as a pattern recognition receptor that can recognize both apoptotic cells and pathogens.

CED1_Signaling_Pathway CED-1 Signaling Pathway for Phagosome Maturation cluster_extracellular Extracellular cluster_membrane Engulfing Cell Membrane cluster_cytoplasm Engulfing Cell Cytoplasm Apoptotic Cell Apoptotic Cell CED1 CED-1 Apoptotic Cell->CED1 Recognition CED6 CED-6 CED1->CED6 Recruitment DYN1 DYN-1 CED6->DYN1 Activation PI3P PI(3)P DYN1->PI3P Enrichment on Phagosome RAB7 RAB-7 PI3P->RAB7 Recruitment to Phagosome Lysosome Lysosome RAB7->Lysosome Fusion Phagolysosome Phagolysosome (Degradation) Lysosome->Phagolysosome

Caption: CED-1 signaling pathway for phagosome maturation.

Quantitative Data

The dynamics of protein recruitment and phagosome maturation in the CED-1 pathway have been quantified using time-lapse microscopy in C. elegans embryos. The following tables summarize key findings from the literature.[1]

Table 1: Temporal Order of Protein Recruitment to the Phagosome [1]

EventTime (minutes) after Pseudopod Closure
CED-1::GFP disappearance from phagosome8.4 ± 2.0
2xFYVE::mRFP1 (PI(3)P) appearance on phagosome4.1 ± 1.0

Data are presented as mean ± standard deviation.

Table 2: Duration of Phagosomes in Wild-Type and Mutant C. elegans [1]

GenotypePhagosome Duration (minutes)
Wild-type45.3 ± 7.9
ced-189.0 ± 22.3
dyn-1104.5 ± 21.0

Data are presented as mean ± standard deviation.

Experimental Protocols

A key technique for studying the CED-1 pathway is live imaging of C. elegans embryos expressing fluorescently tagged proteins.

This protocol is adapted from studies investigating the temporal dynamics of the CED-1 pathway.[1]

Objective: To visualize and quantify the recruitment of CED-1 pathway components to the phagosome in real-time.

Materials:

  • C. elegans strain co-expressing Pced-1ced-1::gfp and Pced-12xFYVE::mrfp1.

  • Agarose pads (2-5% in M9 buffer).

  • Microscope slides and coverslips.

  • M9 buffer.

  • Levamisole solution (for immobilization).

  • Confocal or spinning-disk microscope equipped with appropriate lasers and filters for GFP and mRFP1.

Procedure:

  • Preparation of Agarose Pads: Melt 2-5% agarose in M9 buffer and pipette a small drop onto a microscope slide. Quickly place another slide on top to create a thin, flat pad.

  • Mounting of C. elegans Embryos:

    • Pick gravid hermaphrodite worms into a drop of M9 buffer on a coverslip.

    • Carefully cut open the worms to release the embryos.

    • Invert the coverslip with the embryos onto the prepared agarose pad on the microscope slide.

    • Add a drop of levamisole solution to the edge of the coverslip to immobilize the embryos.

  • Microscopy Setup:

    • Place the slide on the stage of the confocal or spinning-disk microscope.

    • Locate the embryos using a low-power objective and then switch to a high-power objective (e.g., 60x or 100x oil immersion).

    • Set up the microscope for time-lapse imaging, capturing both GFP and mRFP1 channels.

    • Acquire images at regular intervals (e.g., every 1-2 minutes) for a total duration that covers the entire process of phagocytosis and phagosome maturation (approximately 60-90 minutes).

  • Image Analysis:

    • Analyze the resulting time-lapse movies to determine the timing of the appearance and disappearance of the fluorescent signals on the phagosome.

    • Quantify the fluorescence intensity of the reporters on the phagosomal membrane over time.

Experimental_Workflow Experimental Workflow for Time-Lapse Imaging cluster_preparation Preparation cluster_imaging Imaging cluster_analysis Analysis prep_agar Prepare Agarose Pads mount_embryos Mount Embryos from Transgenic Worms prep_agar->mount_embryos setup_microscope Set up Confocal Microscope mount_embryos->setup_microscope acquire_images Acquire Time-Lapse Images (GFP & mRFP channels) setup_microscope->acquire_images analyze_movies Analyze Time-Lapse Movies acquire_images->analyze_movies quantify_fluorescence Quantify Fluorescence Intensity analyze_movies->quantify_fluorescence determine_timing Determine Timing of Protein Recruitment quantify_fluorescence->determine_timing

Caption: Workflow for time-lapse imaging of CED-1 signaling.

RNAi is a powerful tool in C. elegans to study gene function by knocking down the expression of specific genes.

Objective: To determine the effect of the loss of a specific gene on the CED-1 pathway.

Materials:

  • NGM (Nematode Growth Medium) plates containing ampicillin and IPTG.

  • E. coli strain HT115 transformed with a plasmid expressing double-stranded RNA (dsRNA) targeting the gene of interest (e.g., ced-6, dyn-1).

  • C. elegans strain expressing a fluorescent reporter for the CED-1 pathway (e.g., CED-1::GFP).

Procedure:

  • Bacterial Culture: Streak the HT115 E. coli strain containing the dsRNA-expressing plasmid on an LB plate with ampicillin and tetracycline. Grow a single colony overnight in LB broth with ampicillin.

  • Seeding NGM Plates: Seed NGM plates containing ampicillin and IPTG with the overnight bacterial culture. Allow the bacterial lawn to grow for 1-2 days at room temperature.

  • RNAi Treatment: Place L4 stage worms onto the RNAi plates. The worms will ingest the bacteria expressing the dsRNA, leading to the knockdown of the target gene in the F1 progeny.

  • Analysis of Progeny: Analyze the F1 progeny for defects in the CED-1 pathway, for example, by observing the clearance of apoptotic cells using DIC microscopy or by quantifying the dynamics of fluorescent reporters as described in the time-lapse microscopy protocol.

Conclusion

The CED-1 signaling pathway in C. elegans provides a genetically tractable and visually accessible model for studying the fundamental process of apoptotic cell clearance. The quantitative data and experimental protocols outlined in this guide offer a solid foundation for researchers and drug development professionals to investigate this crucial biological process. Further research into the intricate regulation of the CED-1 pathway and its interplay with other signaling networks will undoubtedly yield new insights into cellular homeostasis and disease.

References

CEE-1: A Technical Guide to Safety and Handling for Research Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Overview for Researchers, Scientists, and Drug Development Professionals

The novel enhydrazone ester, CEE-1 (ethyl 4-phenylhydrazinocyclohex-3-en-2-oxo-6-phenyl-1-oate), has emerged as a promising anti-inflammatory agent. Its ability to dually inhibit the release of the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α) and the prostanoid Prostaglandin E2 (PGE2) positions it as a compound of significant interest for further investigation in inflammatory disease therapeutics. This technical guide provides a comprehensive overview of the safety, handling, experimental protocols, and mechanism of action of this compound to support ongoing and future research endeavors.

Safety and Handling Guidelines

While a specific Material Safety Data Sheet (MSDS) for this compound is not publicly available, general safety precautions for handling hydrazine derivatives should be strictly followed due to the presence of the hydrazino (NH-NH) functional group. Hydrazine and its derivatives are known to be reactive and potentially toxic.

1.1. General Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, a face shield, butyl rubber gloves, and a protective suit or apron when handling this compound and its solutions.

  • Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential vapors or aerosols.

  • Avoid Contact: Prevent contact with skin, eyes, and clothing. In case of accidental contact, immediately flush the affected area with copious amounts of water.

  • Ignition Sources: Keep away from heat, sparks, and open flames.

1.2. Storage and Stability:

  • Storage Conditions: this compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area.

  • Stability: Hydrazone compounds can be susceptible to hydrolysis, especially in acidic conditions.[1] Studies on aromatic hydrazones have shown they can degrade in plasma.[2][3] For experimental use, it is recommended to prepare fresh solutions of this compound. The compound is typically dissolved in dimethyl sulfoxide (DMSO) for in vitro studies.[4]

1.3. Disposal:

  • Dispose of this compound and any contaminated materials in accordance with local, regional, and national regulations for hazardous chemical waste.

1.4. In Case of Exposure:

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. If the individual is conscious, rinse their mouth with water. Seek immediate medical attention.

Physicochemical and In Vitro Efficacy Data

The following tables summarize the key physicochemical and in vitro efficacy data for this compound.

Table 1: Physicochemical Properties of this compound

PropertyValue
Full Chemical Name ethyl 4-phenylhydrazinocyclohex-3-en-2-oxo-6-phenyl-1-oate
Molecular Formula C26H28N2O3
Functional Group Enhydrazone Ester
Solubility (for assay) Dimethyl sulfoxide (DMSO)

Table 2: In Vitro Anti-inflammatory Activity of this compound

Target MediatorCell TypeIC50 ValueNotes
TNF-α Human Monocytes2.0 µMThis compound demonstrated potent inhibition of TNF-α release.[4]
PGE2 Human Monocytes2.4 µMThis compound effectively inhibited the release of PGE2.[4]
Toxicity Human Primary MonocytesNo significant toxicityAt concentrations that completely inhibited mediator release (up to 30 µM), this compound did not induce significant apoptosis or necrosis over a 24-hour period.[4]

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound.

3.1. Synthesis of this compound

While the definitive synthesis protocol for this compound is detailed in referenced literature, a general and plausible method for the synthesis of similar enhydrazone esters involves the reaction of a β-keto ester with a hydrazine derivative. Based on the synthesis of analogous compounds, the following is a likely protocol:

  • Reaction: A solution of an appropriate aniline is diazotized with sodium nitrite in the presence of hydrochloric acid at 0°C. This diazonium salt is then added to a solution of ethyl acetoacetate and sodium acetate, maintaining a temperature below 5°C. The reaction progress is monitored by thin-layer chromatography (TLC).[5]

  • Purification: The resulting phenylhydrazone derivative can be purified by crystallization or column chromatography.

3.2. In Vitro Anti-inflammatory Assay

This protocol outlines the methodology to assess the inhibitory effect of this compound on the release of TNF-α and PGE2 from the human monocytic cell line U937.

  • Cell Culture: Culture U937 cells in a complete culture medium. For experiments, use undifferentiated cells between passages 5-10.

  • Cell Stimulation: To induce the release of inflammatory mediators, stimulate the U937 cells with a combination of 0.3 µg/mL lipopolysaccharide (LPS) and 50 nM phorbol myristate acetate (PMA).[4]

  • This compound Treatment: Prepare a stock solution of this compound in DMSO. Dilute this stock solution in the culture medium to the desired final concentrations. The final DMSO concentration in the wells should not exceed 0.05%. Pre-treat the cells with this compound for 30 minutes before adding the LPS and PMA stimulus.

  • Incubation: Incubate the cells for an appropriate time to measure mediator release (e.g., 24 hours for TNF-α and PGE2).

  • Quantification of Mediators:

    • TNF-α: Collect the cell culture supernatant and measure the concentration of TNF-α using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit.

    • PGE2: Similarly, measure the concentration of PGE2 in the cell culture supernatant using a specific ELISA kit.

  • Data Analysis: Calculate the percentage inhibition of TNF-α and PGE2 release for each concentration of this compound compared to the vehicle-treated (DMSO) control. Determine the IC50 values using appropriate software.

3.3. RNA Extraction and Real-Time PCR for TNF-α and COX-2 mRNA Expression

This protocol is for determining the effect of this compound on the gene expression of TNF-α and Cyclooxygenase-2 (COX-2).

  • Treatment and RNA Extraction: Treat U937 cells with this compound and/or LPS/PMA as described above. Extract total RNA from the cells at a predetermined time point (e.g., 2 hours post-stimulation for TNF-α and 6 hours for COX-2) using a commercial RNA isolation kit according to the manufacturer's instructions.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

  • Real-Time PCR: Perform quantitative real-time PCR (qPCR) using specific primers for TNF-α, COX-2, and a housekeeping gene (e.g., GAPDH) for normalization.

  • Data Analysis: Analyze the qPCR data using the comparative Ct (ΔΔCt) method to determine the relative fold change in mRNA expression of TNF-α and COX-2 in this compound treated cells compared to control cells.

Signaling Pathways and Mechanism of Action

This compound exerts its anti-inflammatory effects by inhibiting the upregulation of mRNA for TNF-α and COX-2.[4] This suggests that this compound acts at the level of gene transcription. The stimulation of monocytic cells with LPS triggers a signaling cascade that leads to the activation of transcription factors responsible for the expression of pro-inflammatory genes.

The primary pathway initiated by LPS involves the Toll-like receptor 4 (TLR4). Activation of TLR4 leads to the recruitment of adaptor proteins such as MyD88, which in turn activates a cascade of kinases, including the Mitogen-Activated Protein Kinases (MAPKs) – ERK, JNK, and p38 – and the IκB kinase (IKK) complex. The IKK complex phosphorylates the inhibitor of kappa B (IκB), leading to its degradation and the subsequent translocation of the transcription factor Nuclear Factor-kappa B (NF-κB) into the nucleus.[4][6][7][8] NF-κB is a key transcription factor that binds to the promoter regions of the TNF-α and COX-2 genes, initiating their transcription.[9][10]

The mechanism of this compound is believed to interfere with this signaling pathway, preventing the transcriptional activation of these pro-inflammatory genes, a mode of action that is similar to that of steroids.[4]

CEE1_Signaling_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates MAPK_cascade MAPK Cascade (ERK, JNK, p38) MyD88->MAPK_cascade Activates IKK_complex IKK Complex MyD88->IKK_complex Activates Transcription Gene Transcription MAPK_cascade->Transcription NFkB_activation NF-κB Activation IKK_complex->NFkB_activation Leads to NFkB_activation->Transcription Promotes CEE1 This compound CEE1->Transcription Inhibits TNFa_mRNA TNF-α mRNA Transcription->TNFa_mRNA COX2_mRNA COX-2 mRNA Transcription->COX2_mRNA Inflammation Inflammation TNFa_mRNA->Inflammation COX2_mRNA->Inflammation

Caption: this compound signaling pathway in LPS-stimulated monocytes.

This guide is intended to provide a foundational understanding of this compound for research purposes. As with any investigational compound, it is imperative to adhere to rigorous safety standards and to consult the primary literature for the most detailed information. Further in vivo studies are necessary to fully elucidate the therapeutic potential and safety profile of this compound.

References

CEE-1 solubility and stability data

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of publicly available data reveals a significant ambiguity in the designation "CEE-1," which corresponds to multiple distinct chemical entities. This lack of a unique identifier precludes the creation of a comprehensive technical guide on a single "core" compound. The information gathered pertains to several different substances, each with its own set of properties.

For progress to be made, clarification of the specific chemical structure or a more precise identifier for "this compound" is essential.

Potential Candidates for "this compound"

Initial research has identified the following compounds, which are sometimes referred to by abbreviations or names containing "CEE":

  • Creatine Ethyl Ester (CEE): A nutritional supplement. It is reported to degrade rapidly to creatinine in gastric acid.[1][2]

  • 2-Chloroethyl ethyl sulfide: A chemical compound also known as half-mustard gas.[3][4][5][6]

  • 1-Chloroethyl chloroformate: A chemical reagent used in organic synthesis.

  • Cee-Bee® EPC 1: A concentrated neutral water-based detergent.[7][8]

The solubility and stability data for these compounds are distinct and not interchangeable.

General Principles of Solubility and Stability

While specific data for "this compound" cannot be provided without further clarification, general principles governing the solubility and stability of chemical compounds are well-established.

Solubility

The solubility of a compound is its ability to dissolve in a solvent to form a homogeneous solution. Key factors influencing solubility include:

  • Solvent Polarity: "Like dissolves like" is a fundamental principle. Polar compounds tend to dissolve in polar solvents (e.g., water), while nonpolar compounds dissolve in nonpolar organic solvents.

  • Temperature: For most solid solutes, solubility increases with temperature.

  • pH: For ionizable compounds, the pH of the solution can significantly impact solubility.

Experimental Protocol for Solubility Determination (General):

A common method for determining solubility is the shake-flask method .

  • Preparation: A supersaturated solution of the compound in the solvent of interest is prepared.

  • Equilibration: The solution is agitated (e.g., in a shaker bath) at a constant temperature for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation: The undissolved solid is separated from the solution by centrifugation or filtration.

  • Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.

Stability

Chemical stability refers to the ability of a substance to resist chemical change or decomposition. Factors affecting stability include:

  • Temperature: Higher temperatures generally accelerate degradation reactions.[9]

  • pH: The stability of a compound can be highly dependent on the pH of its environment.

  • Light: Exposure to light, particularly UV radiation, can induce photolytic degradation.

  • Oxidizing Agents: Contact with oxidizing agents can lead to decomposition.[3][4][5]

  • Moisture: Humidity can promote hydrolysis and other degradation pathways.[10]

Experimental Protocol for Stability Assessment (General):

Stability studies are crucial in pharmaceutical development to establish a product's shelf life.[10][11][12]

  • Forced Degradation (Stress Testing): The compound is subjected to harsh conditions (e.g., high temperature, extreme pH, strong oxidizing agents, intense light) to identify potential degradation products and pathways.

  • Accelerated Stability: The compound is stored at elevated temperatures and humidity (e.g., 40°C / 75% RH) for a shorter duration (e.g., 6 months) to predict its long-term stability.

  • Long-Term Stability: The compound is stored under recommended storage conditions (e.g., 25°C / 60% RH) for an extended period (e.g., up to 5 years), with samples tested at regular intervals.

  • Analysis: At each time point, the samples are analyzed for the concentration of the parent compound and the presence of any degradation products, typically using a stability-indicating HPLC method.

Signaling Pathways and Workflows

The visualization of signaling pathways or experimental workflows is highly specific to the compound and its biological target or the process being studied. Without a defined "this compound," any diagram would be purely speculative.

For instance, if "this compound" were a targeted protein degrader, a relevant diagram would illustrate the Ubiquitin-Proteasome System.

Illustrative Diagram: Ubiquitin-Proteasome Pathway E1 E1 (Ub-Activating Enzyme) E2 E2 (Ub-Conjugating Enzyme) E1->E2 E3 E3 Ligase E2->E3 Target Target Protein E3->Target Ub Ubiquitin Ub->E1 ATP Proteasome 26S Proteasome Target->Proteasome Poly-Ub Tag Degraded Degraded Peptides Proteasome->Degraded

Caption: A generalized workflow of the Ubiquitin-Proteasome System for targeted protein degradation.

To proceed with the creation of a detailed technical guide, the specific identity of "this compound" must be provided.

References

Methodological & Application

Application Notes and Protocols for CEE-1 in MCF-7 Human Breast Cancer Cell Line

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CEE-1 is a novel small molecule inhibitor currently under investigation for its potential therapeutic effects in breast cancer. These application notes provide a comprehensive overview of the experimental protocols for evaluating the efficacy and mechanism of action of this compound in the MCF-7 human breast cancer cell line. The protocols detailed herein cover essential assays for determining cell viability, and apoptosis induction, and elucidating the underlying signaling pathways affected by this compound treatment.

Data Presentation

Table 1: In Vitro Efficacy of this compound on MCF-7 Cell Viability
This compound Concentration (µM)Mean Percent Viability (%)Standard Deviation
0 (Vehicle Control)1004.2
185.33.8
562.15.1
1041.54.5
2522.83.2
5010.22.1
Table 2: Apoptosis Induction in MCF-7 Cells Treated with this compound for 24 Hours
This compound Concentration (µM)Percentage of Apoptotic Cells (%) (Annexin V-FITC/PI Staining)
0 (Vehicle Control)4.5
1028.7
2555.3

Experimental Protocols

Protocol 1: Cell Culture and Maintenance of MCF-7 Cells
  • Cell Line: MCF-7 (human breast adenocarcinoma cell line).

  • Culture Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 0.01 mg/mL human recombinant insulin, and 1% Penicillin-Streptomycin.

  • Culture Conditions: Incubate cells at 37°C in a humidified atmosphere of 5% CO2.

  • Subculturing: When cells reach 80-90% confluency, aspirate the medium, wash with phosphate-buffered saline (PBS), and detach using Trypsin-EDTA. Neutralize trypsin with fresh medium and centrifuge the cell suspension. Resuspend the cell pellet in fresh medium and seed into new culture flasks at the desired density.

Protocol 2: Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 5 x 10³ cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound (1, 5, 10, 25, 50 µM) and a vehicle control (e.g., DMSO) for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express cell viability as a percentage of the vehicle-treated control cells.

Protocol 3: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
  • Cell Treatment: Seed MCF-7 cells in a 6-well plate and treat with this compound (10 and 25 µM) or vehicle control for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin-binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Signaling Pathway and Experimental Workflow Diagrams

CEE1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase_A Kinase_A Receptor->Kinase_A Inhibits CEE1 CEE1 CEE1->Receptor Binds Kinase_B Kinase_B Kinase_A->Kinase_B Caspase_Activation Caspase_Activation Kinase_B->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Proposed signaling pathway of this compound in MCF-7 cells.

Experimental_Workflow Start Start MCF7_Culture MCF-7 Cell Culture Start->MCF7_Culture Cell_Seeding Cell Seeding (96-well & 6-well plates) MCF7_Culture->Cell_Seeding CEE1_Treatment This compound Treatment (Various Concentrations) Cell_Seeding->CEE1_Treatment MTT_Assay MTT Assay (48h) CEE1_Treatment->MTT_Assay AnnexinV_Assay Annexin V/PI Staining (24h) CEE1_Treatment->AnnexinV_Assay Data_Analysis Data Analysis MTT_Assay->Data_Analysis AnnexinV_Assay->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for evaluating this compound in vitro.

Application Notes and Protocols for CEE-1 in Western Blot and PCR

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The term "CEE-1" is an acronym that can refer to several distinct biological entities. To provide comprehensive guidance, this document presents detailed application notes and protocols for the use of three different "this compound" molecules in Western Blot and PCR assays:

  • CED-1 (Cell Death Abnormal 1): A transmembrane receptor in C. elegans crucial for the engulfment of apoptotic cells.

  • This compound (Enhydrazone Ester): A synthetic compound with anti-inflammatory properties.

  • Event 'EE-1': A specific genetic modification event in Bt eggplant, conferring insect resistance.

CED-1 (Cell Death Abnormal 1) in Western Blot

Application Note: Detecting CED-1 and its Signaling Pathway Components

Western blotting is a key technique to study the expression and activation of the phagocytic receptor CED-1 and its downstream signaling partners. In the nematode C. elegans, CED-1 is a single-pass transmembrane protein that plays a critical role in recognizing and clearing apoptotic cells.[1] Upon recognition of phosphatidylserine on the surface of apoptotic cells, CED-1 initiates a signaling cascade involving the adaptor protein CED-6 and the large GTPase DYN-1 (dynamin), ultimately leading to phagosome maturation and degradation of the cell corpse.[1][2][3]

Researchers can use Western Blot to:

  • Quantify CED-1 protein levels in different genetic backgrounds (e.g., wild-type vs. mutant strains) or under various experimental conditions.

  • Analyze the expression of downstream effectors such as CED-6 and DYN-1.

  • Investigate the phosphorylation status of signaling intermediates, if specific phospho-antibodies are available, to understand pathway activation.

Experimental Protocol: Western Blot for CED-1

This protocol provides a general framework for detecting CED-1 from C. elegans lysates.

I. Sample Preparation (C. elegans lysate)

  • Grow and harvest a synchronized population of C. elegans.

  • Wash the worm pellet with ice-cold M9 buffer.

  • Resuspend the pellet in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Lyse the worms by sonication or bead beating on ice.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Collect the supernatant and determine the protein concentration using a standard protein assay (e.g., BCA assay).

II. SDS-PAGE and Electrotransfer

  • Mix an appropriate amount of protein lysate (e.g., 20-40 µg) with 4x Laemmli sample buffer and heat at 95-100°C for 5 minutes.

  • Load the samples onto an SDS-polyacrylamide gel (e.g., 4-12% gradient gel).

  • Run the gel at a constant voltage until the dye front reaches the bottom.

  • Transfer the separated proteins to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.

III. Immunodetection

  • Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody specific for CED-1 (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Wash the membrane three times for 10 minutes each with TBST.

  • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Wash the membrane three times for 10 minutes each with TBST.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Signaling Pathway and Experimental Workflow Diagrams

CED1_Signaling_Pathway cluster_apoptotic_cell Apoptotic Cell cluster_engulfing_cell Engulfing Cell PtdSer Phosphatidylserine CED1 CED-1 Receptor PtdSer->CED1 recognizes CED6 CED-6 (Adaptor) CED1->CED6 recruits DYN1 DYN-1 (Dynamin) CED6->DYN1 activates RAB7 RAB-7 DYN1->RAB7 activates Phagosome_Maturation Phagosome Maturation RAB7->Phagosome_Maturation promotes

Caption: CED-1 signaling pathway for apoptotic cell engulfment.

Western_Blot_Workflow Sample_Prep Sample Preparation (C. elegans Lysis) SDS_PAGE SDS-PAGE Sample_Prep->SDS_PAGE Transfer Protein Transfer (to Membrane) SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation (anti-CED-1) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection Detection (ECL) Secondary_Ab->Detection Analysis Data Analysis Detection->Analysis

Caption: General workflow for Western Blot analysis.

This compound (Enhydrazone Ester) in Cellular Assays with Western Blot and PCR Readouts

Application Note: Investigating the Anti-inflammatory Effects of this compound

This compound is a novel enhydrazone ester identified as a dual inhibitor of the release of pro-inflammatory cytokines and prostanoids from human monocytes.[4] Its mechanism of action is suggested to be similar to that of steroids rather than non-steroidal anti-inflammatory drugs (NSAIDs), as it appears to inhibit the synthesis of pro-inflammatory mediators without directly affecting COX-2 enzyme function.[4]

Researchers can utilize Western Blot and PCR to elucidate the molecular mechanisms of this compound:

  • Quantitative RT-PCR (qRT-PCR): To measure the mRNA expression levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) and enzymes involved in prostanoid synthesis (e.g., COX-2) in immune cells (like monocytes or macrophages) treated with this compound and stimulated with an inflammatory agent (e.g., LPS).

  • Western Blot: To assess the protein levels of key inflammatory signaling proteins (e.g., COX-2, IκBα, phosphorylated NF-κB) to determine if this compound affects their expression or activation.

Experimental Protocol: qRT-PCR for Cytokine mRNA Expression

This protocol describes how to measure the effect of this compound on gene expression in cultured monocytes.

I. Cell Culture and Treatment

  • Culture human monocytes (e.g., THP-1 cell line) under standard conditions.

  • Differentiate monocytes into macrophages if required by the experimental design (e.g., using PMA).

  • Pre-treat the cells with various concentrations of this compound (and a vehicle control) for a specified time (e.g., 1 hour).

  • Stimulate the cells with an inflammatory agent like lipopolysaccharide (LPS) for a suitable duration (e.g., 4-6 hours) to induce cytokine expression.

II. RNA Extraction and cDNA Synthesis

  • Harvest the cells and extract total RNA using a commercial kit (e.g., RNeasy Mini Kit).

  • Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).

  • Synthesize complementary DNA (cDNA) from the total RNA using a reverse transcription kit.

III. Quantitative PCR

  • Prepare a qPCR reaction mix containing cDNA, forward and reverse primers for the target genes (e.g., TNF, IL6, PTGS2 [COX-2]) and a housekeeping gene (e.g., GAPDH, ACTB), and a suitable qPCR master mix (e.g., SYBR Green).

  • Perform the qPCR reaction using a thermal cycler with the following typical stages: denaturation, annealing, and extension.[5]

  • Analyze the results using the ΔΔCt method to determine the relative fold change in gene expression.

Data Presentation: Effect of this compound on Gene Expression
Treatment GroupTarget GeneRelative mRNA Expression (Fold Change vs. LPS Control)
Vehicle + LPSTNF-α1.00
This compound (1 µM) + LPSTNF-α0.45
This compound (10 µM) + LPSTNF-α0.12
Vehicle + LPSIL-61.00
This compound (1 µM) + LPSIL-60.52
This compound (10 µM) + LPSIL-60.18

Note: Data are hypothetical and for illustrative purposes.

Logical Relationship and Workflow Diagrams

CEE1_Mechanism_of_Action LPS LPS TLR4 TLR4 LPS->TLR4 Signaling Inflammatory Signaling Pathway (e.g., NF-κB) TLR4->Signaling Gene_Expression Gene Expression (Cytokines, COX-2) Signaling->Gene_Expression Mediator_Release Mediator Release (TNF-α, PGE2) Gene_Expression->Mediator_Release CEE1 This compound (Enhydrazone Ester) CEE1->Signaling

Caption: Hypothesized mechanism of this compound in inhibiting inflammation.

'EE-1' Event in Bt Eggplant using PCR

Application Note: Event-Specific PCR for GMO Detection

'EE-1' refers to a specific genetic transformation event in eggplant, where the cry1Ac gene from Bacillus thuringiensis (Bt) has been integrated into the plant's genome to provide resistance against the fruit and shoot borer.[6] Event-specific PCR is a highly accurate method to detect the presence of this specific genetic modification. This technique uses one primer that binds to the inserted transgene and another that binds to the adjacent plant genomic DNA, ensuring that only the specific 'EE-1' event is amplified.[6]

This method is crucial for:

  • Confirming the presence of the 'EE-1' event in breeding programs.

  • Regulatory compliance and GMO labeling.

  • Research on the stability and inheritance of the transgene.

Experimental Protocol: Event-Specific PCR for 'EE-1'

This protocol provides a general method for detecting the 'EE-1' event in eggplant leaf tissue.

I. DNA Extraction

  • Collect a small amount of fresh eggplant leaf tissue (e.g., from a leaf punch).

  • Grind the tissue to a fine powder in liquid nitrogen.

  • Extract genomic DNA using a plant DNA extraction kit or a CTAB-based method.

  • Assess the quality and quantity of the extracted DNA using gel electrophoresis and spectrophotometry.

II. PCR Amplification

  • Prepare a PCR master mix containing:

    • Nuclease-free water

    • PCR buffer (with MgCl₂)

    • dNTPs

    • Forward primer (specific to the eggplant genome flanking the insertion site)

    • Reverse primer (specific to the cry1Ac insert of the 'EE-1' event)

    • Taq DNA polymerase

    • Template DNA (e.g., 50-100 ng)

  • Use appropriate controls:

    • Positive Control: DNA from a confirmed 'EE-1' eggplant.

    • Negative Control: DNA from a non-transgenic eggplant.

    • No-Template Control: Nuclease-free water instead of DNA.

  • Perform PCR in a thermal cycler with the following stages:

    • Initial Denaturation: 95°C for 5 minutes.

    • 35 Cycles of:

      • Denaturation: 95°C for 30 seconds.

      • Annealing: 55-65°C for 30 seconds (primer-specific).

      • Extension: 72°C for 1 minute (adjust based on expected amplicon size).

    • Final Extension: 72°C for 10 minutes.

III. Gel Electrophoresis

  • Load the PCR products onto a 1.5% agarose gel containing a DNA stain (e.g., ethidium bromide or SYBR Safe).

  • Run the gel at a constant voltage until the dye front has migrated sufficiently.

  • Visualize the DNA bands under UV light. The presence of a band of the expected size (e.g., 580 bp for 'EE-1') in a sample indicates a positive result.[6]

Data Presentation: Expected PCR Results
SampleExpected Band (e.g., 580 bp)Interpretation
'EE-1' Plant DNAPresentPositive for 'EE-1' event
Non-Bt Plant DNAAbsentNegative for 'EE-1' event
Positive ControlPresentPCR reagents and conditions are valid
Negative ControlAbsentNo contamination in reagents

Experimental Workflow Diagram

PCR_Workflow DNA_Extraction Genomic DNA Extraction (from Eggplant Leaf) PCR_Setup PCR Master Mix Preparation DNA_Extraction->PCR_Setup PCR_Amp PCR Amplification (Thermal Cycling) PCR_Setup->PCR_Amp Gel_Electro Agarose Gel Electrophoresis PCR_Amp->Gel_Electro Visualization Visualization (UV Transilluminator) Gel_Electro->Visualization Analysis Result Interpretation Visualization->Analysis

Caption: Workflow for event-specific PCR detection.

References

Application Notes and Protocols for the Study of the CED-1 Signaling Pathway in C. elegans

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and developmental biology professionals.

Introduction: The clearance of apoptotic cells is a fundamental process in tissue homeostasis and development. In the nematode Caenorhabditis elegans, the phagocytic receptor CED-1 plays a pivotal role in recognizing and engulfing apoptotic cells, initiating a signaling cascade that leads to the degradation of the cellular corpse. These application notes provide an overview of the CED-1 signaling pathway and protocols for its investigation in in vivo and ex vivo settings, which can be adapted for in vitro studies of the conserved signaling components.

Quantitative Data Summary

While specific in vitro dosage and concentration data for a compound labeled "CEE-1" is not available in the current literature, the study of the CED-1 signaling pathway in C. elegans provides a temporal map of protein recruitment to the phagosome. This data is crucial for designing experiments to investigate the pathway's dynamics.

Reporter ProteinTime of Arrival at Phagocytic Cup/Phagosome (minutes)Peak Signal Intensity (minutes)Signal Duration
CED-1::GFP0 (Initiation of engulfment)~10-15Persists through early degradation
2xFYVE::mRFP1 (PI(3)P biosensor)~15-20~30-40Persists until corpse degradation
GFP::RAB-7~20-25~40-50Persists until corpse degradation
HGRS-1::mRFP1~25-30~45-55Gradually increases until degradation
CTNS-1::mRFP1~30-35~50-60Gradually increases until degradation

Note: The timeline is an approximation based on live-cell imaging studies in C. elegans embryos and can vary depending on the specific apoptotic cell and experimental conditions.

Signaling Pathways

The CED-1 signaling pathway is integral to the process of apoptotic cell clearance, from recognition to the final degradation of the cell corpse. The pathway can be broadly divided into two major branches that regulate cytoskeletal rearrangement and phagosome maturation.

CED-1 Mediated Phagosome Maturation

This pathway is initiated by the recognition of apoptotic cells by the CED-1 receptor, leading to the recruitment of downstream effectors that orchestrate the maturation of the phagosome into a phagolysosome for the degradation of the engulfed cell.

CED1_Phagosome_Maturation cluster_engulfing_cell Engulfing Cell CED-1 CED-1 CED-6 CED-6 CED-1->CED-6 recruits DYN-1 DYN-1 CED-6->DYN-1 activates PI(3)P PI(3)P DYN-1->PI(3)P promotes enrichment of RAB-7 RAB-7 PI(3)P->RAB-7 promotes enrichment of Lysosome Lysosome RAB-7->Lysosome recruits Phagolysosome Phagolysosome Lysosome->Phagolysosome fuses with phagosome to form Apoptotic_Cell Apoptotic Cell Apoptotic_Cell->CED-1 recognized by

Caption: CED-1 signaling pathway for phagosome maturation.

Parallel Pathways for Cytoskeletal Rearrangement

Two partially redundant and parallel pathways control the cytoskeletal rearrangements necessary for the engulfment of the apoptotic cell. One pathway is initiated by CED-1, while the other involves the CED-2, CED-5, and CED-12 proteins, which converge on the Rho GTPase CED-10 (Rac1).

Cytoskeletal_Rearrangement cluster_pathway1 Pathway 1 cluster_pathway2 Pathway 2 CED-1 CED-1 CED-6 CED-6 CED-1->CED-6 CED-10 CED-10 (Rac1) CED-6->CED-10 CED-2 CED-2 CED-5 CED-5 CED-2->CED-5 CED-12 CED-12 CED-5->CED-12 CED-12->CED-10 Actin_Rearrangement Actin Rearrangement and Pseudopod Extension CED-10->Actin_Rearrangement

Caption: Parallel pathways for cytoskeletal rearrangement during engulfment.

Experimental Protocols

The following protocols provide a general framework for studying the CED-1 signaling pathway.

Live-Cell Imaging of Phagosome Maturation in C. elegans Embryos

Objective: To visualize the recruitment of key signaling proteins to the phagosome in real-time.

Materials:

  • C. elegans strain co-expressing fluorescently tagged reporter proteins (e.g., Pced-1::ced-1::gfp and Pced-1::2xFYVE::mrfp1).

  • Agarose pads (2-5%) on microscope slides.

  • M9 buffer.

  • Levamisole solution (for immobilization).

  • Confocal microscope with time-lapse imaging capabilities.

Protocol:

  • Prepare agarose pads on microscope slides.

  • Pick gravid adult hermaphrodite worms into a drop of M9 buffer on a coverslip.

  • Dissect the worms to release embryos.

  • Transfer the embryos to the agarose pad on the slide.

  • Add a drop of levamisole solution to immobilize the embryos.

  • Cover with a coverslip and seal with petroleum jelly.

  • Mount the slide on the confocal microscope.

  • Identify an embryo at the appropriate developmental stage (e.g., comma stage) where apoptotic events are frequent.

  • Acquire time-lapse images in the GFP and mRFP channels at regular intervals (e.g., every 1-2 minutes) for a period of 60-90 minutes.

  • Analyze the image series to determine the temporal and spatial localization of the fluorescently tagged proteins around the phagosome.

Immunofluorescence Staining of Fixed Embryos

Objective: To visualize the localization of endogenous or tagged proteins in the context of the CED-1 pathway at a fixed time point.

Materials:

  • C. elegans embryos.

  • Methanol and acetone (for fixation).

  • Phosphate-buffered saline (PBS).

  • Primary antibodies against proteins of interest (e.g., anti-CED-1).

  • Fluorescently labeled secondary antibodies.

  • DAPI (for nuclear staining).

  • Mounting medium.

  • Fluorescence microscope.

Protocol:

  • Harvest and wash C. elegans embryos.

  • Perform freeze-cracking on a poly-L-lysine coated slide to permeabilize the eggshell.

  • Fix the embryos by incubating in cold methanol followed by cold acetone.

  • Wash the embryos with PBS.

  • Block non-specific antibody binding with a blocking solution (e.g., PBS with BSA and Triton X-100).

  • Incubate with primary antibody overnight at 4°C.

  • Wash with PBS.

  • Incubate with fluorescently labeled secondary antibody for 1-2 hours at room temperature.

  • Wash with PBS.

  • Counterstain with DAPI.

  • Mount the slide with mounting medium and a coverslip.

  • Image the stained embryos using a fluorescence microscope.

Experimental Workflow

The following diagram illustrates a general workflow for investigating the function of a gene or compound in the context of the CED-1 signaling pathway.

Experimental_Workflow Start Hypothesis Generation Strain_Generation Generate/Obtain C. elegans Strains (e.g., mutants, RNAi, transgenics) Start->Strain_Generation Live_Imaging Live-Cell Imaging of Apoptotic Cell Clearance Strain_Generation->Live_Imaging Fixed_Immunostaining Fixed-Cell Immunofluorescence Strain_Generation->Fixed_Immunostaining Biochemical_Assays Biochemical Assays (e.g., Co-IP, Western Blot) Strain_Generation->Biochemical_Assays Data_Analysis Quantify Engulfment and Degradation Dynamics Live_Imaging->Data_Analysis Conclusion Conclusion and Model Refinement Data_Analysis->Conclusion Protein_Localization Analyze Protein Localization Fixed_Immunostaining->Protein_Localization Protein_Localization->Conclusion Protein_Interactions Determine Protein-Protein Interactions Biochemical_Assays->Protein_Interactions Protein_Interactions->Conclusion

Caption: General experimental workflow for studying the CED-1 pathway.

Application Notes and Protocols for CEE-1 Administration in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract These application notes provide a comprehensive overview of the administration and pharmacological effects of CEE-1 (ethyl 4-phenylhydrazinocyclohex-3-en-2-oxo-6-phenyl-1-oate), a novel enhydrazinone ester with significant anti-inflammatory, antiallergic, and antiasthmatic properties. This document includes a summary of its mechanism of action, quantitative data from key studies, and detailed protocols for its application in established murine models of allergy and asthma. The information is intended to guide researchers in designing and executing preclinical studies involving this compound.

Pharmacological Profile of this compound

This compound has demonstrated potent efficacy as a dual inhibitor of pro-inflammatory mediators. Its primary mechanism of action involves the suppression of activation pathways in key immune cells like mast cells and eosinophils.

1.1. Mechanism of Action this compound effectively inhibits the release of cytokines and prostanoids.[1] In studies involving human eosinophils, the compound was found to significantly inhibit the early phosphorylation of extracellular signal-regulated kinases 1/2 (ERK1/2) and p38-mitogen-activated protein kinases (MAPK), without affecting calcium transients.[2] This suggests that this compound exerts its anti-inflammatory effects by blocking MAPK activation pathways, which are critical for cellular responses such as degranulation and leukotriene C4 (LTC4) release in mast cells and eosinophils.[2]

CEE1_Mechanism_of_Action cluster_cell Mast Cell / Eosinophil stimulus Allergen / Stimulus receptor Cell Surface Receptor stimulus->receptor mapk_pathway MAPK Activation (ERK1/2, p38) receptor->mapk_pathway response Cellular Response: - Degranulation - LTC4 Release - Cytokine Release mapk_pathway->response cee1 This compound cee1->mapk_pathway Inhibits Phosphorylation PCA_Workflow cluster_pca Passive Cutaneous Anaphylaxis (PCA) Workflow node_sensitize Step 1: Sensitization Inject anti-DNP IgE intradermally into mouse ears. node_wait Step 2: Incubation Period Wait 24-48 hours for IgE to bind to mast cell receptors. node_sensitize->node_wait node_admin Step 3: this compound Administration Apply this compound solution topically to the sensitized ear surface. node_wait->node_admin node_challenge Step 4: Allergen Challenge Administer DNP-HSA antigen intravenously with Evans blue dye. node_admin->node_challenge node_measure Step 5: Evaluation Measure dye extravasation in the ear tissue to quantify the anaphylactic response. node_challenge->node_measure Asthma_Workflow cluster_asthma Allergic Asthma Model Workflow node_sensitize Step 1: Sensitization Systemically sensitize mice with ovalbumin (OVA) and adjuvant (e.g., intraperitoneal injections). node_challenge Step 2: Airway Challenge Expose mice to aerosolized OVA to induce allergic airway inflammation. node_sensitize->node_challenge node_admin Step 3: this compound Administration Administer this compound (6.5-12.5 mg/kg) intranasally prior to final challenge. node_challenge->node_admin node_ahr Step 4: Assess AHR Measure airway hyper-responsiveness to methacholine challenge. node_admin->node_ahr node_bal Step 5: Collect BAL Fluid Perform bronchoalveolar lavage (BAL) to collect airway fluid and cells. node_ahr->node_bal node_analyze Step 6: Cellular Analysis Analyze BAL fluid for total and differential cell counts (esp. eosinophils). node_bal->node_analyze

References

CEE-1 applications in [disease model, e.g., cancer, neurodegeneration]

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols: CEE-1 in Disease Models

Introduction:

The designation "this compound" has been identified in scientific literature corresponding to two distinct entities: a novel synthetic enhydrazone ester with anti-inflammatory properties and a gene in Caenorhabditis elegans (this compound), the human ortholog of which is Guided Entry of Tail-anchored proteins factor 4 (GET4). This document provides detailed application notes and protocols for the study of both entities in the context of cancer and neurodegeneration research.

Section 1: The Enhydrazone Ester this compound in Inflammatory Disease Models

The novel enhydrazone ester, this compound (ethyl 4-phenylhydrazinocyclohex-3-en-2-oxo-6-phenyl-1-oate), has demonstrated potent anti-inflammatory activity by dually inhibiting the release of pro-inflammatory cytokines and prostanoids.[1][2] This positions this compound as a compound of interest for research in diseases with a significant inflammatory component, such as certain cancers and neurodegenerative disorders.

Data Presentation

Table 1: In Vitro Inhibitory Activity of this compound on Pro-inflammatory Mediators

MediatorCell TypeStimulantIC50 (µM)EfficacyReference
TNF-αHuman MonocytesLipopolysaccharide (LPS)2.0Almost complete inhibition at 30 µM[1]
PGE2Human MonocytesLipopolysaccharide (LPS)2.4Almost complete inhibition at 30 µM[1]
DegranulationHuman EosinophilsStimulant0.4Significant inhibition[3]
Leukotriene C4 (LTC4)Human EosinophilsStimulant3.8Significant inhibition[3]
Mechanism of Action

This compound exerts its anti-inflammatory effects, at least in part, by inhibiting the up-regulation of messenger RNA (mRNA) for Tumor Necrosis Factor-alpha (TNF-α) and the prostanoid-synthetic enzyme, cyclo-oxygenase-2 (COX-2).[1][2] Unlike non-steroidal anti-inflammatory drugs (NSAIDs), this compound does not appear to affect COX-2 enzyme function directly, indicating a mechanism of action more similar to that of steroids.[1][2] Further studies have shown that this compound can inhibit the early phosphorylation of extracellular signal-regulated kinases 1/2 (ERK1/2) and p38-mitogen-activated protein kinases (MAPK), suggesting an interference with key inflammatory signaling cascades.[3]

Mandatory Visualizations

CEE1_Mechanism_of_Action cluster_0 Inflammatory Stimulus (e.g., LPS) cluster_1 Monocyte/Macrophage LPS LPS TLR4 TLR4 LPS->TLR4 binds MAPK_Pathway MAPK Pathway (ERK1/2, p38) TLR4->MAPK_Pathway activates NFkB_Pathway NF-κB Pathway TLR4->NFkB_Pathway activates Transcription Gene Transcription (TNF-α, COX-2) MAPK_Pathway->Transcription NFkB_Pathway->Transcription Translation Protein Synthesis Transcription->Translation Release Release of TNF-α & PGE2 Translation->Release CEE1 This compound CEE1->MAPK_Pathway inhibits phosphorylation CEE1->Transcription inhibits up-regulation

Caption: Mechanism of action of the enhydrazone ester this compound.

Experimental Protocols

Protocol 1: In Vitro Cytokine Release Assay

This protocol is designed to assess the effect of this compound on the release of pro-inflammatory cytokines from human peripheral blood mononuclear cells (PBMCs).

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs)

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Lipopolysaccharide (LPS) from E. coli

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Dexamethasone (positive control)

  • 96-well cell culture plates

  • Enzyme-Linked Immunosorbent Assay (ELISA) kits for TNF-α and PGE2

  • Cell viability assay kit (e.g., MTT or PrestoBlue)

Procedure:

  • Isolate PBMCs from healthy human donor blood using Ficoll-Paque density gradient centrifugation.

  • Resuspend PBMCs in complete RPMI-1640 medium and adjust the cell density to 1 x 10^6 cells/mL.

  • Seed 100 µL of the cell suspension into each well of a 96-well plate.

  • Prepare serial dilutions of this compound and the positive control (Dexamethasone) in complete medium. The final solvent concentration should be kept constant across all wells and should not exceed 0.1%.

  • Add 50 µL of the compound dilutions to the respective wells. Include a vehicle control.

  • Pre-incubate the cells with the compounds for 1 hour at 37°C in a humidified 5% CO2 incubator.

  • Prepare a stock solution of LPS in sterile PBS.

  • Add 50 µL of LPS solution to each well to a final concentration of 1 µg/mL to stimulate cytokine release. Include unstimulated control wells.

  • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • After incubation, centrifuge the plate at 400 x g for 10 minutes.

  • Carefully collect the supernatant for cytokine analysis using ELISA kits for TNF-α and PGE2, following the manufacturer's instructions.

  • To assess cell viability, perform an MTT or PrestoBlue assay on the remaining cells in the plate according to the manufacturer's protocol.

  • Calculate the IC50 values for this compound for the inhibition of TNF-α and PGE2 release.

Section 2: The C. elegans Gene this compound (Human Ortholog GET4) in Cancer and Neurodegeneration Models

In the model organism Caenorhabditis elegans, the gene this compound is the ortholog of the human gene GET4 (Guided Entry of Tail-anchored proteins factor 4). GET4 is a component of a complex that regulates the localization of the BCL2-associated athanogene 6 (BAG6), a protein implicated in tumor progression.[4][5] Recent research has also identified a neuroprotective role for the loss of GET4.[6][7]

Applications in Cancer Research

High expression of GET4 has been identified as an independent poor prognostic factor in colorectal cancer (CRC), where it is believed to promote tumor growth by facilitating cell cycle progression.[4][8] GET4 regulates the cytoplasmic localization of BAG6, which in turn influences p53 acetylation and reduces p21 expression.[4][8]

Table 2: Role of GET4 in Colorectal Cancer

FeatureObservationImplicationReference
Expression in CRCOverexpressed in tumor cells due to increased DNA copy number.Potential prognostic biomarker.[4][8]
Prognostic ValueHigh expression is an independent poor prognostic factor.Indicates poorer patient outcomes.[4][8]
FunctionPromotes tumor growth and cell cycle progression.Potential therapeutic target.[4][8]
MechanismRegulates cytoplasmic localization of BAG6, affecting p53 pathway.Inhibition may restore tumor suppressor function.[4][8]
Applications in Neurodegeneration Research

Genome-wide CRISPR/Cas9 screens have revealed that the loss of GET4 is neuroprotective.[6][7] The mechanism involves an increase in mitochondria-endoplasmic reticulum contact sites (MERCS), which are crucial for cellular signaling and calcium homeostasis.[6][7][9] Loss of GET4 leads to increased mitochondrial calcium uptake and respiration.[6][7] In a Drosophila model of Alzheimer's disease, suppression of get4 rescued motor ability, improved lifespan, and prevented neurodegeneration.[6][7]

Mandatory Visualizations

GET4_Signaling_Pathway cluster_cancer Cancer (Colorectal) cluster_neuro Neurodegeneration (Alzheimer's Model) GET4_cancer GET4 (overexpressed) BAG6_cyto Cytoplasmic BAG6 GET4_cancer->BAG6_cyto promotes p53_acetylation p53 Acetylation BAG6_cyto->p53_acetylation regulates p21 p21 expression p53_acetylation->p21 reduces CellCycle Cell Cycle Progression p21->CellCycle inhibits GET4_loss Loss of GET4 MERCS MERCS Increase GET4_loss->MERCS Mito_Ca Mitochondrial Ca2+ Uptake MERCS->Mito_Ca enhances Mito_Resp Mitochondrial Respiration MERCS->Mito_Resp enhances Neuroprotection Neuroprotection Mito_Ca->Neuroprotection Mito_Resp->Neuroprotection

Caption: Dual roles of GET4 in cancer and neurodegeneration.

Experimental Protocols

Protocol 2: CRISPR/Cas9-mediated Knockout of GET4 in a Human Cell Line

This protocol describes the generation of a GET4 knockout cell line to study its function in a disease-relevant context (e.g., a colorectal cancer cell line like SW480 or a neuronal cell line like SH-SY5Y).

Materials:

  • Target human cell line

  • Lentiviral vectors co-expressing Cas9 and a guide RNA (gRNA) targeting GET4

  • Packaging plasmids (e.g., psPAX2, pMD2.G)

  • HEK293T cells for lentivirus production

  • Transfection reagent

  • Polybrene

  • Puromycin (or other selection marker)

  • Culture medium and supplements

  • PCR primers for genomic DNA verification

  • Antibodies for Western blot analysis of GET4 protein

Procedure:

  • gRNA Design and Cloning:

    • Design at least two gRNAs targeting an early exon of the GET4 gene using a suitable online tool (e.g., CHOPCHOP).

    • Synthesize and clone the gRNA sequences into a lentiviral vector that also expresses Cas9 and a selection marker (e.g., puromycin resistance).

  • Lentivirus Production:

    • Co-transfect HEK293T cells with the gRNA-Cas9 vector and packaging plasmids using a suitable transfection reagent.

    • Collect the virus-containing supernatant at 48 and 72 hours post-transfection.

    • Filter the supernatant through a 0.45 µm filter.

  • Transduction of Target Cells:

    • Seed the target cells at an appropriate density.

    • The next day, infect the cells with the lentiviral particles in the presence of polybrene (8 µg/mL).

    • After 24 hours, replace the virus-containing medium with fresh medium.

  • Selection of Knockout Cells:

    • 48 hours post-infection, begin selection by adding puromycin to the culture medium at a pre-determined optimal concentration.

    • Maintain the selection for 7-10 days until all non-transduced cells are eliminated.

  • Verification of Knockout:

    • Genomic DNA: Isolate genomic DNA from the selected cell population. Perform PCR using primers flanking the gRNA target site, followed by Sanger sequencing or a T7 endonuclease I assay to confirm the presence of indels.

    • Protein Expression: Perform Western blot analysis using an antibody specific for GET4 to confirm the absence of the protein.

  • Functional Assays:

    • The verified GET4 knockout cell line can now be used for functional assays, such as cell proliferation assays, cell cycle analysis, or assessment of mitochondrial function and MERCS formation.

Protocol 3: RNA interference (RNAi) screen for this compound function in C. elegans

This protocol outlines a basic RNAi experiment to study the effect of this compound knockdown on a specific phenotype in C. elegans, such as cisplatin resistance or a neurodegeneration-related phenotype.

Materials:

  • C. elegans strain of interest (e.g., wild-type N2 or a specific disease model)

  • NGM (Nematode Growth Medium) agar plates

  • E. coli strain HT115(DE3) containing an L4440 vector with a this compound insert or the empty vector as a control.

  • IPTG (Isopropyl β-D-1-thiogalactopyranoside)

  • Cisplatin (for resistance assays)

  • Stereo microscope

Procedure:

  • Prepare RNAi Plates:

    • Pour NGM agar plates and allow them to solidify.

    • Spot the plates with a concentrated culture of the appropriate RNAi bacteria (this compound or empty vector control).

    • Induce dsRNA expression by adding IPTG to the plates to a final concentration of 1 mM.

    • Allow the bacterial lawn to grow overnight at room temperature.

  • Synchronize Worms:

    • Obtain a synchronized population of L1 larvae by bleaching gravid adult worms.

  • RNAi Treatment:

    • Plate the synchronized L1 larvae onto the prepared RNAi plates.

    • Allow the worms to grow and develop at 20°C. The knockdown of this compound will occur as the worms feed on the bacteria expressing the dsRNA.

  • Phenotypic Analysis:

    • Cisplatin Resistance: Once the worms reach the young adult stage, transfer them to NGM plates containing a specific concentration of cisplatin. Monitor survival over time compared to the control worms.

    • Neurodegeneration Phenotype: If using a neurodegeneration model (e.g., expressing a toxic protein), assess relevant phenotypes such as motility (thrashing assay), paralysis, or neuronal integrity (if fluorescent markers are present) at specific time points.

  • Data Analysis:

    • Analyze the data statistically to determine if the knockdown of this compound has a significant effect on the phenotype of interest. For survival assays, Kaplan-Meier survival curves can be generated. For motility assays, the number of thrashes per minute can be counted and compared between groups.

References

Application Notes and Protocols for High-Throughput Screening of CEE-1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CEE-1 is a novel enhydrazone ester identified as a potent dual inhibitor of pro-inflammatory cytokine and prostanoid release. Its mechanism of action suggests significant potential as a therapeutic agent for a wide range of inflammatory diseases. High-throughput screening (HTS) methodologies are essential for the rapid identification and characterization of such compounds. This document provides detailed application notes and protocols for the high-throughput screening of this compound and analogous compounds to assess their anti-inflammatory activity.

The primary objective of the described HTS campaign is to identify and characterize compounds that simultaneously inhibit the production of key inflammatory mediators, specifically tumor necrosis factor-alpha (TNF-α), a pro-inflammatory cytokine, and prostaglandin E2 (PGE2), a pro-inflammatory prostanoid. This dual-inhibition profile is a key characteristic of this compound's therapeutic potential. The screening workflow is designed to be robust, scalable, and provide multi-parametric data to enable informed decision-making in the early stages of drug discovery.

Mechanism of Action and Signaling Pathways

This compound exerts its anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. The production of TNF-α and PGE2 in response to inflammatory stimuli, such as lipopolysaccharide (LPS), is largely regulated by the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.

  • NF-κB Signaling Pathway: Upon stimulation by LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitor of κB (IκB). This allows the NF-κB dimers (typically p65/p50) to translocate to the nucleus, where they bind to specific DNA sequences in the promoter regions of pro-inflammatory genes, including TNF-α, leading to their transcription.

  • MAPK Signaling Pathway: The MAPK cascade, including ERK, JNK, and p38 kinases, is also activated by LPS. These kinases phosphorylate various downstream transcription factors and enzymes, such as activator protein-1 (AP-1) and cyclooxygenase-2 (COX-2). The activation of these pathways is crucial for the production of pro-inflammatory cytokines and the enzymatic synthesis of prostanoids like PGE2.

This compound is hypothesized to interfere with one or more key nodes within these pathways, leading to the observed dual inhibition of TNF-α and PGE2.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK MAPK_cascade MAPK Cascade (ERK, JNK, p38) TLR4->MAPK_cascade IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB inhibits NFkB_nuc NF-κB NFkB->NFkB_nuc translocates COX2_enzyme COX-2 Enzyme MAPK_cascade->COX2_enzyme activates PGE2 PGE2 COX2_enzyme->PGE2 synthesizes Arachidonic_Acid Arachidonic Acid DNA DNA NFkB_nuc->DNA TNFa_gene TNF-α Gene DNA->TNFa_gene transcription CEE1 This compound CEE1->IKK inhibits CEE1->MAPK_cascade inhibits

Figure 1: Simplified signaling pathway of LPS-induced inflammation and potential targets of this compound.

High-Throughput Screening Workflow

A multi-parametric HTS workflow is employed to identify and characterize dual inhibitors of cytokine and prostanoid release. The workflow integrates three key assays: a primary screen for TNF-α inhibition, a secondary screen for PGE2 inhibition on the hits from the primary screen, and a counter-screen for cell viability to eliminate cytotoxic compounds.

G start Start: Compound Library primary_screen Primary Screen: TNF-α Inhibition Assay (e.g., HTRF, ELISA) start->primary_screen data_analysis_1 Data Analysis: Hit Identification primary_screen->data_analysis_1 secondary_screen Secondary Screen: PGE2 Inhibition Assay (e.g., EIA) data_analysis_1->secondary_screen Primary Hits data_analysis_2 Data Analysis: Confirmation of Dual Activity secondary_screen->data_analysis_2 counter_screen Counter-Screen: Cell Viability Assay (e.g., CellTiter-Glo®) data_analysis_2->counter_screen Confirmed Dual Inhibitors data_analysis_3 Data Analysis: Assess Cytotoxicity counter_screen->data_analysis_3 hit_validation Hit Validation and Dose-Response Studies data_analysis_3->hit_validation Non-toxic Hits end End: Lead Candidates hit_validation->end

Figure 2: High-throughput screening workflow for identifying dual inhibitors of cytokine and prostanoid release.

Data Presentation

Quantitative data from the HTS assays should be structured for clear comparison. Key parameters include the half-maximal inhibitory concentration (IC50) and the Z' factor, a statistical measure of assay quality.

Table 1: Representative HTS Data for this compound and Control Compounds

CompoundPrimary Screen: TNF-α Inhibition IC50 (µM)Secondary Screen: PGE2 Inhibition IC50 (µM)Counter-Screen: Cell Viability CC50 (µM)Z' Factor (TNF-α Assay)Z' Factor (PGE2 Assay)
This compound1.52.8> 500.780.72
Dexamethasone (Positive Control)0.15.2> 1000.820.68
Indomethacin (Positive Control)> 500.5> 100N/A0.85
DMSO (Negative Control)---N/AN/A

CC50: Half-maximal cytotoxic concentration.

Experimental Protocols

Primary Screening: TNF-α Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

This protocol describes a high-throughput assay to measure the inhibition of TNF-α production in LPS-stimulated human monocytic THP-1 cells.

Materials:

  • THP-1 cells (ATCC TIB-202)

  • RPMI-1640 medium with 10% FBS, 1% Penicillin-Streptomycin

  • Phorbol 12-myristate 13-acetate (PMA)

  • Lipopolysaccharide (LPS) from E. coli O111:B4

  • This compound and control compounds

  • TNF-α HTRF assay kit (e.g., from Cisbio)

  • 384-well white, low-volume assay plates

  • HTRF-compatible microplate reader

Protocol:

  • Cell Culture and Differentiation:

    • Culture THP-1 cells in RPMI-1640 medium.

    • Differentiate THP-1 monocytes into macrophage-like cells by treating with 100 ng/mL PMA for 48 hours.

    • After differentiation, wash the cells with fresh medium and allow them to rest for 24 hours.

  • Assay Procedure:

    • Seed the differentiated THP-1 cells into 384-well plates at a density of 5 x 10^4 cells/well in 20 µL of assay medium.

    • Add 100 nL of test compounds (including this compound and controls) at various concentrations using an acoustic liquid handler.

    • Incubate for 1 hour at 37°C.

    • Stimulate the cells by adding 5 µL of LPS solution to a final concentration of 1 µg/mL.

    • Incubate for 18 hours at 37°C.

    • Add 5 µL of the HTRF detection reagents (anti-TNF-α antibody conjugated to a donor fluorophore and an acceptor fluorophore) to each well.

    • Incubate for 4 hours at room temperature, protected from light.

  • Data Acquisition and Analysis:

    • Read the plates on an HTRF-compatible microplate reader.

    • Calculate the HTRF ratio and determine the percent inhibition for each compound concentration.

    • Calculate IC50 values using a non-linear regression analysis.

    • Calculate the Z' factor for each assay plate to assess quality. An acceptable Z' factor is typically ≥ 0.5.

Secondary Screening: PGE2 Inhibition Assay (Enzyme Immunoassay - EIA)

This protocol is for the quantification of PGE2 in the supernatant of LPS-stimulated cells to confirm the dual inhibitory activity of primary hits.

Materials:

  • Supernatants from the primary screening plates

  • PGE2 EIA kit (e.g., from Cayman Chemical)

  • 96-well EIA plates

  • Microplate reader capable of measuring absorbance at 405-420 nm

Protocol:

  • Sample Preparation:

    • Carefully collect the supernatant from the wells of the primary screening plates containing the primary hits.

  • EIA Procedure:

    • Perform the PGE2 EIA according to the manufacturer's instructions. This typically involves:

      • Adding standards, controls, and cell culture supernatants to the EIA plate pre-coated with a capture antibody.

      • Adding a PGE2-acetylcholinesterase (AChE) tracer.

      • Incubating to allow for competitive binding.

      • Washing the plate to remove unbound reagents.

      • Adding Ellman's reagent, which contains the substrate for AChE, to develop a colorimetric signal.

  • Data Acquisition and Analysis:

    • Read the absorbance on a microplate reader.

    • Generate a standard curve and calculate the concentration of PGE2 in each sample.

    • Determine the percent inhibition of PGE2 production for each compound concentration.

    • Calculate IC50 values for the confirmed dual inhibitors.

Counter-Screening: Cell Viability Assay (CellTiter-Glo® Luminescent Cell Viability Assay)

This assay is performed to identify and exclude compounds that inhibit TNF-α and PGE2 production due to cytotoxicity.

Materials:

  • Differentiated THP-1 cells

  • Assay medium

  • This compound and hit compounds

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

  • 384-well white, clear-bottom assay plates

  • Luminometer

Protocol:

  • Assay Procedure:

    • Seed differentiated THP-1 cells into 384-well plates as in the primary screen.

    • Add the hit compounds at the same concentrations used in the primary and secondary screens.

    • Incubate for the same duration as the primary screen (18 hours) at 37°C.

  • Luminescence Measurement:

    • Equilibrate the plates and the CellTiter-Glo® reagent to room temperature.

    • Add 25 µL of CellTiter-Glo® reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition and Analysis:

    • Read the luminescence using a luminometer.

    • Calculate the percent cell viability relative to the DMSO-treated control cells.

    • Determine the CC50 value for each compound. Compounds with a CC50 value significantly lower than their IC50 values for TNF-α and PGE2 inhibition are considered cytotoxic and are deprioritized.

Conclusion

The provided application notes and protocols outline a comprehensive and robust high-throughput screening strategy for the identification and characterization of dual inhibitors of pro-inflammatory cytokine and prostanoid release, such as this compound. By integrating multi-parametric assays and rigorous data analysis, this workflow enables the efficient selection of promising anti-inflammatory lead compounds for further development. The clear presentation of data and detailed methodologies are intended to facilitate the implementation of these screening campaigns in a research and drug discovery setting.

Application Notes and Protocols for CEE-1 Stock Solution Preparation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CEE-1, identified as ethyl 4-phenylhydrazinocyclohex-3-en-2-oxo-6-phenyl-1-oate, is a novel enhydrazone ester with potent anti-inflammatory properties.[1][2] It functions as a dual inhibitor, effectively suppressing the release of both pro-inflammatory cytokines and prostanoids from activated human monocytes.[1] This dual-action profile suggests a mechanism of action more akin to steroids than traditional non-steroidal anti-inflammatory drugs (NSAIDs), positioning this compound as a promising candidate for further investigation in the development of new anti-inflammatory therapies.[1]

These application notes provide detailed protocols for the preparation of this compound stock solutions for in vitro research applications, along with a summary of its biological activity and proposed mechanism of action.

Quantitative Data Summary

The inhibitory activity of this compound on the release of key inflammatory mediators from lipopolysaccharide (LPS)-activated human monocytes has been quantified. The half-maximal inhibitory concentration (IC50) values for Tumor Necrosis Factor-alpha (TNF-α) and Prostaglandin E2 (PGE2) are presented in the table below.

MediatorIC50 Value (μM)Cell TypeActivator
TNF-α2.0Human MonocytesLPS
PGE22.4Human MonocytesLPS

Experimental Protocols

Protocol for Preparation of this compound Stock Solution (10 mM)

This protocol describes the preparation of a 10 mM stock solution of this compound, suitable for use in in vitro cell-based assays.

Materials:

  • This compound (ethyl 4-phenylhydrazinocyclohex-3-en-2-oxo-6-phenyl-1-oate) powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettors and sterile, filtered pipette tips

Procedure:

  • Tare the Balance: In a chemical fume hood, place a sterile, amber microcentrifuge tube on the analytical balance and tare the weight.

  • Weigh this compound: Carefully weigh the desired amount of this compound powder into the tared microcentrifuge tube.

  • Calculate DMSO Volume: Calculate the volume of anhydrous DMSO required to achieve a 10 mM concentration. The molecular weight of this compound is required for this calculation.

  • Dissolve this compound: Add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.

  • Vortex: Tightly cap the tube and vortex thoroughly until the this compound is completely dissolved. Visually inspect the solution to ensure no solid particles remain.

  • Aliquot and Store: Aliquot the 10 mM this compound stock solution into smaller volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage, protected from light.

Note: For cell-based assays, the final concentration of DMSO in the culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Prepare intermediate dilutions of the this compound stock solution in sterile culture medium immediately before use.

Proposed Mechanism of Action and Signaling Pathways

This compound exerts its anti-inflammatory effects by inhibiting the production of the pro-inflammatory cytokine TNF-α and the prostanoid PGE2.[1] The production of these mediators is regulated by complex intracellular signaling cascades, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

NF-κB Signaling Pathway: The NF-κB pathway is a central regulator of inflammation.[2][3] In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Inflammatory stimuli, such as LPS, activate the IκB kinase (IKK) complex, which then phosphorylates IκB proteins, leading to their ubiquitination and subsequent degradation by the proteasome.[2] This allows NF-κB to translocate to the nucleus, where it binds to specific DNA sequences and induces the transcription of genes encoding pro-inflammatory proteins, including TNF-α.[2][3]

MAPK Signaling Pathway: The MAPK family of kinases, including ERK, JNK, and p38, are key signaling molecules involved in cellular responses to a wide range of extracellular stimuli, including inflammatory signals.[4][5][6] Activation of MAPK pathways by stimuli like LPS leads to the phosphorylation and activation of various transcription factors that, in turn, regulate the expression of inflammatory genes, including those for cytokines and the enzyme cyclooxygenase-2 (COX-2), which is essential for PGE2 synthesis.[4][5]

It is proposed that this compound inhibits one or more key steps within these signaling cascades, thereby preventing the downstream production of TNF-α and PGE2.

Visualizations

G cluster_workflow Experimental Workflow: this compound Stock Solution Preparation weigh Weigh this compound Powder add_dmso Add Anhydrous DMSO weigh->add_dmso vortex Vortex to Dissolve add_dmso->vortex aliquot Aliquot Stock Solution vortex->aliquot store Store at -20°C / -80°C aliquot->store

Caption: Workflow for preparing this compound stock solution.

G cluster_pathway Proposed Signaling Pathway Inhibition by this compound cluster_nucleus Proposed Signaling Pathway Inhibition by this compound lps LPS tlr4 TLR4 lps->tlr4 mapk MAPK Pathway (ERK, JNK, p38) tlr4->mapk ikk IKK Complex tlr4->ikk nucleus Nucleus mapk->nucleus ikb IκB ikk->ikb nfkb NF-κB ikb->nfkb nfkb->nucleus gene_transcription Gene Transcription tnfa TNF-α Release gene_transcription->tnfa cox2 COX-2 Expression pge2 PGE2 Production cox2->pge2 cee1 This compound cee1->mapk cee1->ikk

Caption: Proposed inhibitory action of this compound on inflammatory signaling pathways.

References

Application Notes and Protocols for In Vivo Delivery of COX-2/PGE2 Pathway Modulators

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The specific compound "CEE-1" was not identified in publicly available scientific literature. The following application notes and protocols are based on the in vivo delivery of well-documented modulators of the Cyclooxygenase-2 (COX-2)/Prostaglandin E2 (PGE2) signaling pathway and are intended to serve as a comprehensive guide for researchers working with similar compounds.

Introduction

The Cyclooxygenase-2 (COX-2) enzyme and its primary metabolic product, Prostaglandin E2 (PGE2), are pivotal mediators in a variety of physiological and pathological processes, including inflammation, pain, cancer, and renal function.[1][2][3] COX-2 is typically expressed at low levels in most tissues but is rapidly induced by pro-inflammatory stimuli, growth factors, and tumor promoters.[2][4] The subsequent increase in PGE2 production influences cellular functions by binding to its specific E-series prostaglandin (EP) receptors, which in turn activate downstream signaling cascades.[3] This pathway is a critical target for therapeutic intervention, and understanding the in vivo delivery methods of its modulators is essential for preclinical research and drug development.

These notes provide an overview of common in vivo delivery methods, quantitative data from representative studies, and detailed experimental protocols for administering compounds that target the COX-2/PGE2 pathway in animal models.

Quantitative Data for In Vivo Administration

The following tables summarize key quantitative parameters for the in vivo delivery of COX-2/PGE2 pathway modulators as reported in preclinical studies. These values can serve as a starting point for experimental design.

Table 1: Administration Volumes and Needle Sizes for Mice

Route of AdministrationMaximum Volume (Adult Mouse)Recommended Needle Gauge
Intravenous (IV)< 0.2 mL27-30 G
Intraperitoneal (IP)< 2-3 mL25-27 G
Subcutaneous (SC)< 2-3 mL (divided into multiple sites)25-27 G
Oral (PO)Up to 10 mL/kg18-20 G (gavage needle)
Intramuscular (IM)< 0.05 mL25-27 G
Intranasal< 0.05 mLN/A
Intrathecal~10 µL30 G

Data compiled from multiple sources.[5][6]

Experimental Protocols

General Guidelines for Substance Administration in Mice

Successful in vivo experiments hinge on proper animal handling and administration techniques to ensure animal welfare and data reproducibility.

  • Restraint: Proper restraint is crucial to minimize stress to the animal and ensure accurate delivery. Manual restraint is common for most injection routes.

  • Substance Preparation: The substance should be formulated in a sterile, non-toxic vehicle. The pH, viscosity, and concentration of the formulation should be optimized for the chosen route of administration.

  • Aseptic Technique: Use sterile needles and syringes for each animal to prevent infection.

  • Aspiration: Before injecting, it is good practice to aspirate to ensure the needle is not in a blood vessel (for non-intravenous routes).[6][7]

Protocol for Intraperitoneal (IP) Injection in Mice

Intraperitoneal injection is a common route for systemic delivery, offering rapid absorption due to the large surface area of the abdominal cavity.

  • Animal Restraint: Gently restrain the mouse by securing the scruff of the neck and the base of the tail.

  • Injection Site: Position the mouse with its head tilted slightly downwards. The injection site is the lower right or left abdominal quadrant. Avoid the midline to prevent injury to the bladder or cecum.[6]

  • Needle Insertion: Using a 25-27 gauge needle, penetrate the skin and abdominal wall at a 30-45 degree angle.

  • Aspiration: Gently pull back on the plunger to ensure no blood or urine is drawn into the syringe.

  • Injection: Inject the substance smoothly. The recommended volume is typically less than 2-3 mL.[5]

  • Withdrawal and Monitoring: Withdraw the needle and return the mouse to its cage. Monitor the animal for any signs of distress.

Protocol for Subcutaneous (SC) Injection in Mice

Subcutaneous administration is relatively easy to perform and allows for the delivery of larger volumes compared to other parenteral routes.

  • Animal Restraint: Manually restrain the mouse on a solid surface.

  • Injection Site: Tent the skin in the interscapular area (between the shoulder blades).[7]

  • Needle Insertion: Insert a 25-27 gauge needle into the base of the skin tent, parallel to the spine.[7]

  • Aspiration: Gently aspirate to check for blood.

  • Injection: Administer the substance. For volumes greater than 1 mL, it is advisable to use multiple injection sites.[5]

  • Withdrawal and Monitoring: Remove the needle, gently pinch the skin to close the injection site, and monitor the animal.

Visualization of Pathways and Workflows

COX-2/PGE2 Signaling Pathway

The following diagram illustrates the enzymatic conversion of arachidonic acid to PGE2 via COX-2 and the subsequent activation of downstream signaling through EP receptors.

COX2_PGE2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EP_receptors EP1, EP2, EP3, EP4 Receptors Downstream Downstream Signaling (e.g., cAMP, Ca2+) EP_receptors->Downstream Activates AA Arachidonic Acid COX2 COX-2 AA->COX2 Metabolizes PGH2 PGH2 COX2->PGH2 mPGES1 mPGES-1 PGH2->mPGES1 Isomerized by PGE2_cyto PGE2 mPGES1->PGE2_cyto PGE2_extra PGE2 PGE2_cyto->PGE2_extra Transport PGE2_extra->EP_receptors Binds to Stimuli Pro-inflammatory Stimuli Growth Factors Stimuli->COX2 Induces Expression

Caption: The COX-2/PGE2 signaling cascade.

Experimental Workflow for In Vivo Efficacy Study

This diagram outlines a typical workflow for assessing the in vivo efficacy of a COX-2/PGE2 pathway modulator in a preclinical cancer model.

InVivo_Workflow cluster_setup Experiment Setup cluster_treatment Treatment Phase cluster_analysis Endpoint Analysis animal_model Select Animal Model (e.g., Xenograft, Syngeneic) tumor_induction Tumor Cell Implantation animal_model->tumor_induction randomization Randomize into Treatment Groups tumor_induction->randomization treatment_admin Administer Vehicle or Test Compound (e.g., IP, PO) randomization->treatment_admin monitoring Monitor Tumor Growth and Animal Health treatment_admin->monitoring euthanasia Euthanasia and Tissue Collection monitoring->euthanasia ex_vivo Ex Vivo Analysis (e.g., IHC, Western Blot) euthanasia->ex_vivo data_analysis Statistical Analysis of Tumor Volume euthanasia->data_analysis

Caption: Workflow for an in vivo anti-tumor efficacy study.

References

Troubleshooting & Optimization

CEE-1 not dissolving in [solvent]

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting assistance for researchers, scientists, and drug development professionals experiencing issues with the dissolution of the novel compound CEE-1.

Frequently Asked Questions (FAQs)

Q1: this compound is not dissolving in my chosen solvent. What are the primary reasons this might be happening?

There are several potential reasons for the incomplete dissolution of this compound:

  • Incorrect Solvent Selection: this compound, like many organic compounds, has specific polarity requirements for dissolution. The principle of "like dissolves like" is a crucial starting point.[1] Using a solvent with a significantly different polarity from this compound will likely result in poor solubility.

  • Insufficient Solvent Volume: The concentration of this compound may be too high for the volume of solvent used, exceeding its solubility limit at the current temperature.

  • Low Temperature: The solubility of most solid compounds, including this compound, is temperature-dependent. The ambient temperature of your laboratory may be too low to achieve the desired concentration.

  • Compound Degradation or Polymorphism: Improper storage or handling of this compound can lead to degradation or changes in its crystalline form (polymorphism), which can significantly alter its solubility characteristics.[2][3]

  • Inadequate Mixing or Sonication: this compound may require more energy to dissolve than simple agitation provides. Insufficient mixing or sonication can lead to clumps of undissolved material.

Q2: What are the recommended solvents for dissolving this compound?

This compound is a moderately polar organic compound. The following table summarizes its solubility in common laboratory solvents.

SolventChemical FormulaPolarity (Relative)Solubility of this compound (mg/mL at 25°C)Notes
Dimethyl Sulfoxide (DMSO)C₂H₆OS0.444> 50Recommended for stock solutions.
Dimethylformamide (DMF)C₃H₇NO0.386> 50Alternative for stock solutions.
EthanolC₂H₅OH0.654~10Suitable for some working solutions.
MethanolCH₃OH0.762~5Lower solubility than ethanol.
Dichloromethane (DCM)CH₂Cl₂0.309< 1Not recommended.
WaterH₂O1.000< 0.1Practically insoluble.
HexaneC₆H₁₄0.009< 0.1Not recommended.

Q3: I am still having trouble dissolving this compound even with the recommended solvents. What should I do?

If you are using a recommended solvent and still facing issues, consider the following troubleshooting steps:

  • Gentle Warming: Warm the solution to 37-50°C. This can significantly increase the solubility of this compound. Always monitor for any signs of compound degradation (e.g., color change).

  • Sonication: Use a bath sonicator to break up any aggregates and increase the surface area of the compound exposed to the solvent.

  • Vortexing: For smaller volumes, vigorous vortexing can aid in dissolution.

  • Fresh Solvent: Ensure the solvent is of high purity and has not been contaminated with water, which can decrease the solubility of hydrophobic compounds.

  • Check Compound Integrity: If dissolution issues persist, there may be an issue with the stability of your this compound sample.[4] Refer to the storage and handling guidelines to ensure the compound has been stored correctly.

Experimental Protocols

Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO

  • Pre-weigh this compound: Accurately weigh the required amount of this compound in a microcentrifuge tube. For example, for 1 mL of a 10 mM solution of this compound (hypothetical Molecular Weight: 450 g/mol ), you would need 4.5 mg.

  • Add Solvent: Add the appropriate volume of high-purity DMSO to the tube.

  • Initial Mixing: Briefly vortex the tube to suspend the this compound powder in the solvent.

  • Sonication: Place the tube in a bath sonicator for 10-15 minutes. The water in the sonicator should be at room temperature.

  • Warming (if necessary): If the compound is not fully dissolved, warm the solution in a water bath at 37°C for 10 minutes.

  • Final Mixing: Vortex the solution again to ensure homogeneity.

  • Visual Inspection: Visually inspect the solution to ensure there are no visible particles. The solution should be clear.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Troubleshooting Workflow

The following diagram outlines a systematic approach to troubleshooting this compound dissolution issues.

CEE1_Dissolution_Troubleshooting start Start: this compound not dissolving check_solvent Is the solvent recommended? (e.g., DMSO, DMF) start->check_solvent wrong_solvent Action: Change to a recommended solvent. check_solvent->wrong_solvent No check_concentration Is the concentration too high? check_solvent->check_concentration Yes wrong_solvent->start Retry reduce_concentration Action: Reduce concentration or increase solvent volume. check_concentration->reduce_concentration Yes apply_energy Have you tried warming (37-50°C) or sonication? check_concentration->apply_energy No reduce_concentration->start Retry do_energy Action: Warm the solution gently and/or use a bath sonicator. apply_energy->do_energy No check_compound Is the compound old or improperly stored? apply_energy->check_compound Yes contact_support Problem Persists: Contact Technical Support do_energy->contact_support No Success dissolved Success: this compound Dissolved do_energy->dissolved Success new_compound Action: Use a fresh vial of this compound. check_compound->new_compound Yes check_compound->contact_support No new_compound->start Retry

Troubleshooting workflow for this compound dissolution.

References

CEE-1 toxicity and cytotoxicity issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the potential toxicity and cytotoxicity of CEE-1, a novel enhydrazinone ester with potent anti-inflammatory, antiallergic, and antiasthmatic properties. While published studies indicate that this compound exhibits no significant in vitro toxicity at effective therapeutic concentrations, this guide offers resources for researchers to independently verify its effects in their specific experimental models.

Frequently Asked Questions (FAQs)

Q1: What is the known toxicity profile of this compound?

A1: Based on current research, this compound is characterized by a favorable safety profile. Studies have shown that at concentrations effective for inhibiting the release of pro-inflammatory mediators, this compound does not display significant in vitro toxicity on cells. This suggests that the therapeutic window of this compound is not limited by cytotoxic effects at its effective doses.

Q2: I am using this compound on a new cell line. How can I be sure it is not cytotoxic in my specific model?

A2: It is good laboratory practice to assess the cytotoxicity of any compound in a new experimental system. We recommend performing a cell viability assay to determine the concentration range of this compound that is non-toxic to your specific cell line. Assays such as the MTT, XTT, or Neutral Red Uptake assays are suitable for this purpose. It is advisable to test a broad range of this compound concentrations, including those well above the expected effective concentration.

Q3: What is the mechanism of action of this compound, and could it be related to any potential cytotoxicity?

A3: this compound exerts its anti-inflammatory and antiallergic effects by inhibiting the activation of mast cells and eosinophils.[1] This is achieved, at least in part, by blocking the phosphorylation of extracellular signal-regulated kinases 1/2 (ERK1/2) and p38-mitogen-activated protein kinases (MAPK).[1] This mechanism is targeted towards specific signaling pathways involved in inflammation and is not generally associated with broad cytotoxic effects.

Q4: Are there any known adverse effects of this compound from in vivo studies?

A4: In vivo studies in mice have demonstrated that intranasal or topical administration of this compound significantly inhibited allergic and asthmatic responses without reported adverse effects at the tested doses (ranging from 4.5 to 15 mg/kg).[1]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpected decrease in cell viability in the presence of this compound. 1. This compound concentration is too high. 2. Solvent (e.g., DMSO) toxicity. 3. Cell line is particularly sensitive. 4. Contamination of cell culture.1. Perform a dose-response curve to determine the EC50 for efficacy and the CC50 for cytotoxicity. 2. Ensure the final concentration of the solvent in the culture medium is below the toxic threshold for your cells (typically <0.5% for DMSO). Run a solvent-only control. 3. Test this compound on a control cell line known to be robust. 4. Check for signs of bacterial or fungal contamination.
Inconsistent results in cytotoxicity assays. 1. Uneven cell seeding. 2. Variability in incubation times. 3. Issues with the assay reagent.1. Ensure a single-cell suspension before seeding and check for even cell distribution in the wells. 2. Adhere strictly to the protocol's incubation times for both this compound treatment and the assay itself. 3. Check the expiration date and proper storage of the assay reagents. Include positive and negative controls in your assay plate.
This compound does not show the expected anti-inflammatory effect. 1. Suboptimal this compound concentration. 2. Inappropriate cell stimulation. 3. The inflammatory pathway in your model is not MAPK-dependent.1. Titrate this compound to find the optimal effective concentration for your specific cell type and stimulus. 2. Ensure that your positive control for cell stimulation (e.g., LPS, allergen) is working as expected. 3. Investigate the key signaling pathways in your experimental model to confirm if they are targeted by this compound.

Quantitative Data Summary

The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound for various biological responses. Note that toxicity was not observed at these effective concentrations.

Cell Type Response Measured IC50 (μM) Confidence Interval (CI)
Human EosinophilsDegranulation0.40.1 - 0.9
Human EosinophilsLeukotriene C4 (LTC4) Release3.80.9 - 8.3
Rat Basophilic Leukemia CellsIgE-dependent DegranulationNot specifiedNot specified
Bone Marrow-derived Mouse Mast CellsIgE-dependent DegranulationNot specifiedNot specified

Experimental Protocols

Protocol 1: Assessment of this compound Cytotoxicity using MTT Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final concentration of the vehicle (e.g., DMSO) should be consistent across all wells and should not exceed 0.5%. Add the this compound dilutions to the cells and incubate for 24-48 hours. Include untreated cells and vehicle-only controls.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control.

Protocol 2: Evaluation of this compound Anti-inflammatory Activity
  • Cell Seeding and Sensitization (for mast cells): Seed bone marrow-derived mast cells and sensitize them with anti-DNP IgE overnight.

  • This compound Pre-treatment: Wash the cells and pre-incubate with various concentrations of this compound for 1 hour.

  • Cell Stimulation: Stimulate the cells with an appropriate agonist (e.g., DNP-HSA for mast cells, eotaxin for eosinophils) for the recommended time (e.g., 30 minutes for degranulation, 4 hours for cytokine release).

  • Mediator Release Measurement: Collect the supernatant and measure the release of inflammatory mediators (e.g., histamine, LTC4, cytokines) using appropriate ELISA kits.

  • Data Analysis: Calculate the percentage inhibition of mediator release compared to the stimulated control.

Visualizations

CEE1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Stimulus Stimulus Receptor Receptor Stimulus->Receptor Activates p38_MAPK p38_MAPK Receptor->p38_MAPK Phosphorylates ERK1_2 ERK1_2 Receptor->ERK1_2 Phosphorylates CEE1 CEE1 CEE1->p38_MAPK Inhibits Phosphorylation CEE1->ERK1_2 Inhibits Phosphorylation Inflammatory_Mediators Inflammatory_Mediators p38_MAPK->Inflammatory_Mediators Leads to release of ERK1_2->Inflammatory_Mediators Leads to release of

Caption: this compound inhibits the release of inflammatory mediators by blocking the phosphorylation of p38 MAPK and ERK1/2.

Cytotoxicity_Workflow cluster_setup Experimental Setup cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis Seed_Cells 1. Seed cells in 96-well plate Adhere_Overnight 2. Allow cells to adhere overnight Seed_Cells->Adhere_Overnight Prepare_CEE1 3. Prepare this compound serial dilutions Adhere_Overnight->Prepare_CEE1 Treat_Cells 4. Treat cells for 24-48h Prepare_CEE1->Treat_Cells Add_MTT 5. Add MTT solution (4h incubation) Treat_Cells->Add_MTT Solubilize 6. Solubilize formazan (DMSO) Add_MTT->Solubilize Read_Absorbance 7. Read absorbance at 570nm Solubilize->Read_Absorbance Calculate_Viability 8. Calculate % cell viability Read_Absorbance->Calculate_Viability

Caption: Workflow for assessing this compound cytotoxicity using the MTT assay.

References

Technical Support Center: Preventing CEE-1 Degradation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate the degradation of the protein CEE-1 during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound degradation in experimental settings?

A1: this compound degradation is often initiated upon cell lysis, which releases endogenous proteases that are normally compartmentalized.[1] Key factors contributing to degradation include:

  • Protease Activity: Cells contain various classes of proteases (serine, cysteine, aspartic, and metalloproteases) that can cleave this compound.

  • Suboptimal Temperatures: Elevated temperatures can increase protease activity and lead to protein denaturation, making this compound more susceptible to degradation.[2][3]

  • Incorrect pH: Extreme pH levels can alter the structure of this compound, exposing cleavage sites for proteases.

  • Repeated Freeze-Thaw Cycles: Multiple freeze-thaw cycles can damage the physical structure of this compound, leading to aggregation and degradation.[3][4]

  • Time: Prolonged incubation times during experimental procedures increase the opportunity for proteolytic degradation.

Q2: How can I minimize this compound degradation during sample preparation?

A2: To minimize this compound degradation, it is crucial to work quickly and maintain a cold environment. Key strategies include:

  • Work on Ice: Perform all extraction and purification steps at 4°C or on ice to inhibit the activity of most proteases.[5][6]

  • Use Protease Inhibitors: Add a broad-spectrum protease inhibitor cocktail to your lysis buffer to inactivate a wide range of proteases.[1]

  • Maintain Optimal pH: Use buffers that maintain a pH at which this compound is stable and proteases are less active. For many proteins, a basic pH (around 9.0) can reduce the activity of common proteases.[5]

  • Prompt Freezing: Once purified, rapidly freeze your this compound samples and store them at -80°C for long-term stability.[3]

Q3: What type of protease inhibitor cocktail should I use for this compound?

A3: The choice of protease inhibitor cocktail depends on the specific proteases present in your sample. Since the specific proteases that degrade this compound may be unknown, a broad-spectrum cocktail is recommended. These cocktails typically contain inhibitors for serine, cysteine, and acid proteases.[4] Some common components include AEBSF, Aprotinin, Bestatin, E-64, Leupeptin, and Pepstatin A.[1] If metalloproteases are a concern, ensure your cocktail also contains a chelating agent like EDTA, unless it interferes with downstream applications.[1]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
This compound is degraded in my cell lysate. High protease activity upon cell lysis.Add a broad-spectrum protease inhibitor cocktail to your lysis buffer before cell disruption.[1] Ensure all steps are performed on ice.
Loss of this compound during purification. Proteases are co-purifying with this compound.Add protease inhibitors to your purification buffers. Optimize your purification protocol to be as rapid as possible.
This compound appears as multiple smaller bands on a Western blot. Partial degradation of this compound.Increase the concentration of the protease inhibitor cocktail. Ensure thorough mixing of the inhibitor cocktail in the lysis buffer.
This compound signal decreases over time in stored samples. Instability during storage or degradation from residual proteases.Aliquot the purified protein into single-use tubes to avoid multiple freeze-thaw cycles.[4] Store at -80°C. Consider flash-freezing in liquid nitrogen.
Inconsistent results between experiments. Variable levels of protease activity or inconsistent sample handling.Standardize your sample preparation protocol, including incubation times and temperatures. Always use fresh protease inhibitor cocktails.

Experimental Protocols

Protocol 1: this compound Extraction from Mammalian Cells with Minimal Degradation

Materials:

  • Cell pellet containing this compound

  • Lysis Buffer (e.g., RIPA, containing a suitable pH buffer like Tris-HCl)

  • Broad-spectrum Protease Inhibitor Cocktail (e.g., containing AEBSF, Aprotinin, Bestatin, E-64, Leupeptin, and Pepstatin A)[1]

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Microcentrifuge

  • Ice bucket

Procedure:

  • Pre-chill all buffers, tubes, and the centrifuge to 4°C.

  • Wash the cell pellet with ice-cold PBS to remove any residual media. Centrifuge at a low speed (e.g., 500 x g) for 5 minutes at 4°C and discard the supernatant.

  • Prepare the lysis buffer by adding the protease inhibitor cocktail immediately before use, following the manufacturer's recommended concentration (e.g., 1X).

  • Resuspend the cell pellet in the prepared ice-cold lysis buffer.

  • Incubate the lysate on ice for 30 minutes, with gentle vortexing every 10 minutes, to ensure complete lysis.

  • Clarify the lysate by centrifuging at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.

  • Carefully transfer the supernatant, containing the soluble this compound, to a pre-chilled tube.

  • Proceed immediately with downstream applications or store the lysate at -80°C in single-use aliquots.

Protocol 2: Long-Term Storage of Purified this compound

Materials:

  • Purified this compound protein solution

  • Storage Buffer (optimized for this compound stability, may contain cryoprotectants like glycerol)

  • Cryogenic vials or microcentrifuge tubes

  • Liquid nitrogen or a -80°C freezer

Procedure:

  • Determine the optimal buffer conditions for this compound stability, which may include a specific pH and the presence of stabilizing agents.

  • If necessary, perform a buffer exchange to transfer the purified this compound into the optimal storage buffer.

  • Aliquot the purified this compound into small, single-use volumes in cryogenic vials or microcentrifuge tubes. This minimizes the number of freeze-thaw cycles the protein is subjected to.[4]

  • For rapid freezing, snap-freeze the aliquots in liquid nitrogen before transferring them to a -80°C freezer.

  • For standard freezing, place the aliquots directly into a -80°C freezer.

  • Maintain a detailed inventory of the stored samples, including the date of purification and concentration.

Signaling Pathways and Workflows

The ubiquitin-proteasome system is a major pathway for protein degradation within the cell.[7][8] Misfolded or damaged proteins, or those targeted for regulated degradation, are tagged with ubiquitin molecules. This polyubiquitinated protein is then recognized and degraded by the proteasome.[7][9][10]

UbiquitinProteasomePathway cluster_degradation Degradation CEE1 This compound (Target Protein) E3 E3 (Ligase) CEE1->E3 Ub Ubiquitin E1 E1 (Activating Enzyme) Ub->E1 ATP E2 E2 (Conjugating Enzyme) E1->E2 E2->E3 PolyUb_CEE1 Polyubiquitinated This compound E3->PolyUb_CEE1 Ub Proteasome 26S Proteasome PolyUb_CEE1->Proteasome Peptides Degraded Peptides Proteasome->Peptides ATP

Caption: The Ubiquitin-Proteasome Pathway for this compound degradation.

A generalized experimental workflow for minimizing this compound degradation during protein extraction and analysis is depicted below.

ExperimentalWorkflow start Start: Cell Culture harvest Cell Harvesting start->harvest lysis Cell Lysis (on ice, with protease inhibitors) harvest->lysis centrifugation Centrifugation (4°C) lysis->centrifugation supernatant Collect Supernatant (this compound lysate) centrifugation->supernatant purification This compound Purification (e.g., Chromatography at 4°C) supernatant->purification analysis Downstream Analysis (e.g., Western Blot, Activity Assay) purification->analysis storage Long-term Storage (-80°C, single-use aliquots) purification->storage end End analysis->end storage->end

Caption: Experimental workflow for this compound extraction and storage.

References

CEE-1 Experimental Variability: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers encountering variability in CEE-1 (CED-1 Engulfment Efficiency) experiments. The following resources are designed to help identify and resolve common issues to ensure data accuracy and reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is the this compound (CED-1 Engulfment Efficiency) assay?

A1: The this compound assay is a method designed to quantify the efficiency of phagocytic cells in engulfing apoptotic cells, a process mediated by the CED-1 receptor. This assay is critical for studying the molecular pathways governing programmed cell death and clearance.

Q2: What are the most common sources of variability in the this compound assay?

A2: The primary sources of variability include inconsistencies in cell culture conditions, suboptimal reagent quality or concentration, timing of experimental steps, and inaccuracies in data acquisition and analysis. Careful control of these factors is essential for reproducible results.

Q3: How can I minimize variability between experimental replicates?

A3: To minimize variability, it is crucial to maintain consistent cell densities, use freshly prepared reagents, and adhere strictly to incubation times.[1] Additionally, performing all replicates simultaneously and using master mixes for reagents can help reduce pipetting errors.[2]

Troubleshooting Guides

Below are common problems encountered during this compound experiments, along with potential causes and solutions.

Problem Possible Causes Recommended Solutions
High background signal 1. Incomplete removal of unbound detection antibodies. 2. Non-specific antibody binding. 3. Autofluorescence of cells or media.1. Increase the number and duration of wash steps.[3][4] 2. Include a blocking step using an appropriate agent like BSA or serum.[4] 3. Use a different fluorophore with lower intrinsic autofluorescence or perform a background subtraction during data analysis.
Low signal or no engulfment detected 1. Inefficient induction of apoptosis in target cells. 2. Low expression of the CED-1 receptor on phagocytic cells. 3. Incorrect timing of the assay.1. Verify the efficiency of the apoptosis-inducing agent and optimize its concentration and incubation time. 2. Confirm CED-1 expression using a positive control or by analyzing receptor levels via flow cytometry or western blotting. 3. Perform a time-course experiment to determine the optimal co-incubation period for engulfment.
High variability between wells/replicates 1. Inconsistent cell seeding density. 2. Pipetting errors. 3. Edge effects in the microplate.1. Ensure a homogenous cell suspension before seeding and verify cell counts. 2. Use calibrated pipettes and prepare a master mix for all common reagents.[2] 3. Avoid using the outer wells of the plate, or fill them with a buffer to maintain humidity.[3]
Inconsistent results across different experiments 1. Variation in cell passage number. 2. Lot-to-lot variability of reagents (e.g., serum, antibodies). 3. Changes in incubation conditions.1. Use cells within a consistent and narrow passage number range for all experiments.[5] 2. Test new lots of critical reagents against a known standard before use in experiments. 3. Ensure incubators are properly calibrated for temperature and CO2 levels.

Experimental Protocols

Key Experimental Protocol: this compound Assay

This protocol outlines a standard method for measuring the engulfment of apoptotic cells by phagocytes.

  • Cell Preparation:

    • Culture phagocytic cells (e.g., macrophages) to 70-80% confluency.

    • Induce apoptosis in target cells (e.g., Jurkat cells) using a suitable method (e.g., UV irradiation or staurosporine treatment).

  • Co-incubation:

    • Label apoptotic cells with a fluorescent dye (e.g., pHrodo™ Red).

    • Add the labeled apoptotic cells to the phagocytic cells at a ratio of 3:1.

    • Incubate for 2 hours to allow for engulfment.

  • Data Acquisition:

    • Wash the cells to remove any non-engulfed apoptotic cells.

    • Measure the fluorescence intensity using a plate reader or flow cytometer.

  • Data Analysis:

    • Normalize the fluorescence signal to the number of phagocytic cells.

    • Compare the engulfment efficiency between different experimental conditions.

Visualizations

CED-1 Signaling Pathway

The following diagram illustrates the key components of the CED-1 signaling pathway that initiates the engulfment and degradation of apoptotic cells.[6][7][8]

CED1_Signaling_Pathway cluster_apoptotic_cell Apoptotic Cell cluster_engulfing_cell Engulfing Cell PtdSer Phosphatidylserine (PtdSer) CED1 CED-1 Receptor PtdSer->CED1 binds CED6 CED-6 (Adaptor) CED1->CED6 recruits DYN1 DYN-1 (Dynamin) CED6->DYN1 activates CED10 CED-10 (Rac1) CED6->CED10 activates Phagosome Phagosome Maturation DYN1->Phagosome promotes Actin Actin Rearrangement CED10->Actin induces Actin->Phagosome enables

Caption: The CED-1 signaling cascade for apoptotic cell clearance.

This compound Experimental Workflow

This diagram outlines the major steps in the this compound experimental workflow.

CEE1_Workflow prep_phagocytes 1. Prepare Phagocytic Cells co_culture 3. Co-culture Cells prep_phagocytes->co_culture prep_apoptotic 2. Induce Apoptosis & Label Target Cells prep_apoptotic->co_culture wash 4. Wash to Remove Non-engulfed Cells co_culture->wash measure 5. Measure Signal wash->measure analyze 6. Analyze Data measure->analyze

Caption: A high-level overview of the this compound assay workflow.

Troubleshooting Logic Diagram

This diagram provides a logical approach to troubleshooting unexpected results in the this compound assay.

Troubleshooting_Logic start Unexpected Results? check_controls Are Controls as Expected? start->check_controls investigate_reagents Reagent Issue? check_controls->investigate_reagents No investigate_protocol Protocol Deviation? check_controls->investigate_protocol Yes investigate_cells Cell Health Issue? investigate_reagents->investigate_cells No investigate_protocol->investigate_cells No

References

CEE-1 off-target effects and how to mitigate them

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for CEE-1, a potent kinase inhibitor. This resource is designed to assist researchers, scientists, and drug development professionals in effectively using this compound in their experiments, with a special focus on understanding and mitigating potential off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound?

This compound is a potent ATP-competitive inhibitor of Aurora Kinase A, a key regulator of cell cycle progression. Its high affinity for Aurora Kinase A makes it a valuable tool for studying mitosis and a potential therapeutic agent in oncology.

Q2: What are the known off-target effects of this compound?

While this compound is highly selective for Aurora Kinase A, cross-reactivity with other kinases, particularly at higher concentrations, has been observed. The most significant off-target activities are against Aurora Kinase B and C, as well as a panel of other kinases to a lesser extent. These off-target effects can lead to unintended biological consequences in your experiments.

Q3: How can I minimize the off-target effects of this compound in my experiments?

Minimizing off-target effects is crucial for obtaining clean, interpretable data. Here are several strategies:

  • Use the lowest effective concentration: Titrate this compound to determine the minimal concentration required to inhibit Aurora Kinase A without significantly affecting off-target kinases.

  • Perform dose-response experiments: This will help you understand the therapeutic window of this compound in your specific model system.

  • Use a control compound: A structurally related but inactive compound can help differentiate on-target from off-target effects.

  • Validate findings with a secondary inhibitor: Use another potent and selective Aurora Kinase A inhibitor with a different chemical scaffold to confirm that the observed phenotype is due to the inhibition of the primary target.

  • Employ genetic approaches: Use techniques like siRNA or CRISPR/Cas9 to knock down Aurora Kinase A and see if it phenocopies the effects of this compound.[1]

Q4: What is the recommended concentration range for using this compound in cell culture?

The optimal concentration of this compound will vary depending on the cell line and the specific experimental endpoint. We recommend starting with a concentration range of 10 nM to 1 µM. A dose-response experiment is essential to determine the IC50 for Aurora Kinase A inhibition in your system.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Unexpected cell toxicity or phenotype not consistent with Aurora Kinase A inhibition. Off-target effects at the concentration used.1. Lower the concentration of this compound. 2. Perform a kinase selectivity profile to identify potential off-targets. 3. Use a more selective inhibitor or a genetic approach to validate the on-target effect.
Inconsistent results between experiments. 1. Variability in cell density or passage number. 2. Degradation of this compound stock solution.1. Standardize cell culture conditions. 2. Prepare fresh this compound stock solutions from powder for each experiment. Aliquot and store at -80°C.
No observable effect at expected concentrations. 1. Low cell permeability. 2. High protein binding in culture medium. 3. Incorrectly prepared or degraded this compound.1. Verify the expression level of Aurora Kinase A in your cell line. 2. Test a higher concentration range. 3. Reduce the serum concentration in your culture medium if possible. 4. Confirm the activity of your this compound stock with an in vitro kinase assay.

Quantitative Data: this compound Kinase Selectivity Profile

The following table summarizes the inhibitory activity of this compound against a panel of kinases. Data are presented as IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%).

Kinase Target IC50 (nM) Notes
Aurora Kinase A 5 Primary Target
Aurora Kinase B5010-fold selectivity over Aurora B
Aurora Kinase C7515-fold selectivity over Aurora C
VEGFR2500Potential for anti-angiogenic off-target effects
ABL1>1000Low activity
SRC>1000Low activity
LCK>1000Low activity

Experimental Protocols

Protocol 1: In Vitro Kinase Profiling Assay

This protocol outlines a general procedure for determining the selectivity of this compound against a panel of recombinant kinases.

Objective: To determine the IC50 values of this compound for a broad range of kinases.

Materials:

  • Recombinant human kinases

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Appropriate kinase-specific peptide substrates

  • ATP solution

  • Kinase assay buffer

  • 384-well plates

  • Plate reader capable of detecting the assay signal (e.g., luminescence, fluorescence)

Methodology:

  • Prepare a serial dilution of this compound in DMSO. A common starting point is a 10-point, 3-fold serial dilution from 100 µM.

  • In a 384-well plate, add the appropriate volume of kinase assay buffer.

  • Add the diluted this compound or DMSO (vehicle control) to the wells.

  • Add the specific recombinant kinase to each well.

  • Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP. The final ATP concentration should be at or near the Km for each respective kinase.

  • Incubate the plate at 30°C for the optimized reaction time (e.g., 60 minutes).

  • Stop the reaction and measure the remaining ATP or the phosphorylated substrate using a suitable detection reagent (e.g., Kinase-Glo®).

  • Plot the percentage of kinase activity against the log concentration of this compound and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol allows for the confirmation of this compound binding to its target, Aurora Kinase A, in a cellular context.

Objective: To verify that this compound engages with Aurora Kinase A inside intact cells.

Materials:

  • Cells expressing Aurora Kinase A

  • This compound

  • PBS and lysis buffer

  • Proteinase inhibitors

  • Equipment for heating cell lysates (e.g., PCR cycler)

  • SDS-PAGE and Western blotting reagents

  • Anti-Aurora Kinase A antibody

Methodology:

  • Treat cultured cells with this compound at the desired concentration or with vehicle (DMSO) for a specified time.

  • Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors.

  • Divide the cell suspension into aliquots for different temperature treatments.

  • Heat the aliquots at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.

  • Lyse the cells by freeze-thaw cycles.

  • Centrifuge the lysates to pellet the precipitated proteins.

  • Collect the supernatant containing the soluble protein fraction.

  • Analyze the amount of soluble Aurora Kinase A in each sample by Western blotting.

  • A positive target engagement will result in a thermal stabilization of Aurora Kinase A in the this compound treated samples, meaning it will remain soluble at higher temperatures compared to the vehicle-treated control.

Visualizations

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Cell Cycle Progression) ERK->Transcription Plk1 Plk1 AuroraA Aurora Kinase A Plk1->AuroraA Centrosome Centrosome Maturation AuroraA->Centrosome CEE1 This compound CEE1->AuroraA

Caption: this compound inhibits the Aurora Kinase A signaling pathway.

Experimental_Workflow start Start: Hypothesis of This compound Off-Target Effect step1 In Vitro Kinase Screen (e.g., 100+ kinases) start->step1 step2 Identify Potential Off-Targets (IC50 < 1µM) step1->step2 step3 Cell-Based Assay for Off-Target Validation step2->step3 step4 Phenotypic Analysis (e.g., morphology, viability) step3->step4 decision Does Phenotype Correlate with Off-Target Inhibition? step4->decision end_yes Conclusion: Off-Target Effect Confirmed decision->end_yes Yes end_no Conclusion: Phenotype Likely On-Target or Other Cause decision->end_no No

Caption: Workflow for identifying and validating this compound off-target effects.

Troubleshooting_Logic start Unexpected Experimental Result with this compound q1 Is the this compound concentration above the IC50 for known off-targets? start->q1 a1_yes Lower this compound Concentration and Repeat Experiment q1->a1_yes Yes q2 Does a different selective Aurora A inhibitor produce the same result? q1->q2 No a1_yes->q2 a2_yes Result is likely due to On-Target Aurora A Inhibition q2->a2_yes Yes a2_no Result is likely an Off-Target Effect of this compound q2->a2_no No q3 Does genetic knockdown of Aurora A phenocopy the result? a2_no->q3 a3_yes Result is likely due to On-Target Aurora A Inhibition q3->a3_yes Yes a3_no Result is likely an Off-Target Effect of this compound q3->a3_no No

Caption: Troubleshooting flowchart for unexpected this compound results.

References

Technical Support Center: Enhancing CED-1/CEE-1 Efficacy in Apoptotic Cell Engulfment Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the efficacy of experiments involving the phagocytic receptor CED-1 (also known as CEE-1 in some contexts) in C. elegans.

Frequently Asked Questions (FAQs)

Q1: What is the primary function of the CED-1 receptor?

A1: CED-1 is a transmembrane receptor in engulfing cells that plays a crucial role in recognizing and engulfing apoptotic cells, also known as cell corpses, in the nematode C. elegans.[1][2] It initiates a signaling cascade that leads to the maturation of the phagosome and the degradation of the engulfed cell.[1][3]

Q2: What are the key signaling molecules known to act downstream of CED-1?

A2: The CED-1 signaling pathway involves several key downstream effectors. Upon recognizing an apoptotic cell, CED-1 recruits the adaptor protein CED-6.[3] This complex then activates DYN-1 (dynamin), a large GTPase, which is involved in vesicle delivery to the forming phagosome.[1] Subsequently, the small GTPase RAB-7 is activated, which is essential for the fusion of lysosomes with the phagosome to form a phagolysosome, leading to the degradation of the apoptotic cell.[1][3] Another parallel pathway involving CED-2/CrkII, CED-5/Dock180, and CED-12/ELMO1 converges at CED-10/Rac1 to regulate actin rearrangement during engulfment.[1]

Q3: What are some common reasons for observing reduced or inhibited apoptotic cell engulfment in experiments targeting CED-1?

A3: Reduced engulfment could be due to several factors:

  • Inefficient CED-1 clustering: Proper clustering of CED-1 receptors around the apoptotic cell is necessary for signal initiation.

  • Disruption of downstream signaling: Mutations or experimental interference with CED-6, DYN-1, or other pathway components can block engulfment.

  • Issues with apoptotic cell presentation: The "eat me" signals on the surface of the apoptotic cell, such as phosphatidylserine (PtdSer), may not be properly exposed. The protein CED-7, an ABC transporter, is involved in this presentation.[2]

  • Problems with the experimental setup: Suboptimal temperature, imaging conditions, or developmental stage of the worms can affect the rate of apoptosis and engulfment.

Troubleshooting Guides

This section provides solutions to common problems encountered during experiments aimed at studying CED-1 function.

Problem Possible Cause Suggested Solution
Low number of observable phagosomes Inefficient induction of apoptosis.Ensure the method of apoptosis induction (e.g., UV irradiation, genetic background) is working optimally. Verify the developmental stage of the C. elegans is appropriate for observing a high number of apoptotic events.
Impaired CED-1 signaling.Verify the expression and localization of CED-1 and its downstream partners (CED-6, DYN-1) using fluorescent reporters. Check for any mutations in the genes of the signaling pathway.
Phagosomes form but do not mature Defective phagosome-lysosome fusion.Investigate the localization and function of RAB-7, a key regulator of lysosome fusion. Use markers for lysosomes (e.g., LMP-1) and phagosomes to assess co-localization.
Impaired DYN-1 activity.Overexpression or inhibition of DYN-1 can affect phagosome maturation. Titrate the expression levels or use specific inhibitors to modulate its activity.
CED-1 fails to cluster around apoptotic cells Disruption of the link to the cytoskeleton.Examine the localization and function of proteins involved in actin dynamics, such as CED-10/Rac1.
Problems with the recognition of "eat-me" signals.Ensure that apoptotic cells are correctly presenting phosphatidylserine on their surface. This can be visualized using specific PtdSer-binding probes. Check the function of CED-7.[2]

Experimental Protocols

A detailed methodology for a typical CED-1 mediated apoptotic cell engulfment assay in C. elegans is provided below.

Objective: To quantify the number of persistent apoptotic cell corpses in C. elegans as an indicator of engulfment efficiency.

Materials:

  • NGM (Nematode Growth Medium) agar plates

  • E. coli OP50 bacteria

  • C. elegans strain with a mutation in a gene of interest within the CED-1 pathway.

  • Control C. elegans strain (e.g., N2 wild-type).

  • DIC (Differential Interference Contrast) microscope with 100x objective.

  • M9 buffer.

Methodology:

  • Grow synchronized populations of control and mutant C. elegans strains on NGM plates seeded with E. coli OP50 at 20°C.

  • Select worms at the appropriate developmental stage for observing a high number of apoptotic events (e.g., comma stage embryos or L4 larvae for germline apoptosis).

  • Mount the selected worms on a 2% agarose pad in a drop of M9 buffer on a microscope slide.

  • Use DIC microscopy to visualize and count the number of cell corpses in a specific region of the worm (e.g., the head of the embryo or the gonad of the L4 larva). Apoptotic cells appear as raised, button-like structures.

  • Repeat the counting for at least 10-15 worms for each strain.

  • Statistically analyze the data to compare the number of persistent cell corpses between the control and mutant strains. An increase in the number of corpses in the mutant strain indicates a defect in engulfment.

Visualizations

Below are diagrams illustrating key pathways and workflows related to CED-1 function.

CED1_Signaling_Pathway cluster_engulfing_cell Engulfing Cell PtdSer Phosphatidylserine (PtdSer) 'Eat-me' signal CED1 CED-1 Receptor PtdSer->CED1 recognizes CED6 CED-6 Adaptor CED1->CED6 recruits RAB7 RAB-7 CED1->RAB7 activates DYN1 DYN-1 (Dynamin) CED6->DYN1 activates Phagosome Phagosome DYN1->Phagosome promotes formation Lysosome Lysosome RAB7->Lysosome promotes fusion with Phagosome Phagolysosome Phagolysosome (Degradation)

Caption: CED-1 signaling pathway for apoptotic cell degradation.

Experimental_Workflow start Start: Synchronized Worm Populations (Control vs. Mutant) stage_selection Select Appropriate Developmental Stage start->stage_selection mounting Mount Worms on Agarose Pad stage_selection->mounting microscopy DIC Microscopy (100x Objective) mounting->microscopy counting Count Apoptotic Cell Corpses microscopy->counting analysis Statistical Analysis counting->analysis conclusion Conclusion: Compare Engulfment Efficiency analysis->conclusion

Caption: Workflow for quantifying apoptotic cell engulfment.

References

CEE-1 Experimental Controls and Best Practices: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with CEE-1. Our goal is to help you navigate common experimental challenges and ensure the generation of high-quality, reproducible data.

Frequently Asked Questions (FAQs)

Q1: What are the essential positive and negative controls for a this compound activity assay?

A1: Proper controls are critical for interpreting your this compound assay results.[1][2]

  • Positive Control: A known activator or inhibitor of this compound should be used to confirm that the assay is working correctly and can detect the expected biological effect.[1] This helps to ensure that all reagents and equipment are functioning as intended.

  • Negative Control: A vehicle control (the solvent used to dissolve the test compounds, e.g., DMSO) is essential to establish a baseline and control for any effects of the solvent on the assay. Additionally, a known inactive compound can be used to assess the rate of false positives.

  • Untreated Control: Cells or reactions without any treatment provide a baseline for normal this compound activity.

Q2: My results with this compound are inconsistent between experiments. What are the common causes?

A2: Inconsistent results can stem from several factors. Consider the following:

  • Reagent Variability: Ensure all reagents are stored correctly and have not expired. Prepare fresh solutions, especially for sensitive reagents.

  • Cell-Based Assay Issues: If using cells, ensure consistent cell passage number, confluency, and health. Variations in cell culture conditions can significantly impact this compound expression and activity.

  • Pipetting Accuracy: Inaccurate pipetting can lead to significant variability, especially when working with small volumes. Calibrate your pipettes regularly.

  • Incubation Times and Temperatures: Adhere strictly to the recommended incubation times and temperatures in your protocol.[3] Even minor deviations can alter results.

Q3: How can I minimize background signal in my this compound fluorescence-based assay?

A3: High background can mask the true signal from this compound activity. To reduce it:

  • Reagent Purity: Use high-purity solvents and reagents to avoid fluorescent contaminants.

  • Proper Washing Steps: In cell-based assays, ensure thorough but gentle washing steps to remove unbound fluorescent probes without detaching cells.

  • Blank Wells: Always include wells with all assay components except the fluorescent substrate to measure and subtract the inherent background fluorescence.

  • Light Protection: Some fluorescent reagents are light-sensitive.[3] Protect your plates from light during incubation and reading to prevent photobleaching and increased background.

Troubleshooting Guides

Issue Potential Cause Recommended Solution
No or Low Signal from Positive Control Inactive enzyme/proteinVerify the activity of your this compound stock. Use a fresh aliquot.
Incorrect assay buffer pH or compositionPrepare fresh assay buffer and verify the pH.[3]
Expired or improperly stored reagentsCheck expiration dates and storage conditions of all reagents, especially substrates and cofactors.
Instrument settings are incorrectEnsure the correct excitation and emission wavelengths are set on the plate reader.[3]
High Variability Between Replicate Wells Inconsistent cell seedingUse a cell counter for accurate seeding and ensure a homogenous cell suspension.
Pipetting errorsUse calibrated pipettes and practice consistent pipetting technique.
Edge effects in microplatesAvoid using the outer wells of the plate, as they are more prone to evaporation. Fill outer wells with sterile water or PBS.
Unexpected Results with Test Compounds Compound precipitationCheck the solubility of your compounds in the assay buffer. Consider using a lower concentration or a different solvent.
Compound interferes with the assayRun a counterscreen to check for compound autofluorescence or inhibition of the reporter enzyme.

Experimental Protocols

This compound Cellular Activity Assay Protocol

This protocol provides a general framework for measuring this compound activity in a 96-well plate format using a fluorescent substrate.

Materials:

  • Cells expressing this compound

  • 96-well clear-bottom black plates

  • This compound specific fluorescent substrate

  • Assay Buffer (e.g., 0.2 M Sodium Acetate, pH 4.5)[3]

  • Positive and negative control compounds

  • Fluorescent microplate reader

Procedure:

  • Cell Seeding: Seed cells at a density of 5,000 cells/well in a 96-well plate and incubate for 24 hours.

  • Compound Addition: Add 10 µL of your test compounds at various concentrations to the appropriate wells. Include positive and negative controls.

  • Incubation: Incubate the plate for the desired time (e.g., 1-4 hours) at 37°C.[4]

  • Substrate Addition: Add 10 µL of the this compound fluorescent substrate to each well.

  • Signal Development: Incubate the plate for 30-60 minutes at 37°C, protected from light.[3]

  • Fluorescence Reading: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 350/490 nm).[3]

Quantitative Data Summary

Parameter Positive Control Negative Control Test Compound A Test Compound B
Concentration 10 µM0.1% DMSO1 µM, 10 µM, 100 µM1 µM, 10 µM, 100 µM
Mean Fluorescence Units (RFU) 15,0005008,000, 12,000, 16,000600, 550, 520
Standard Deviation 85075600, 950, 110080, 65, 70
Calculated Activity (% of Positive Control) 100%0%46%, 76%, 103%0.7%, 0.3%, 0.1%

Visualizations

CEE1_Signaling_Pathway Ligand External Ligand Receptor Membrane Receptor Ligand->Receptor CEE1 This compound Receptor->CEE1 activates KinaseA Kinase A CEE1->KinaseA phosphorylates KinaseB Kinase B KinaseA->KinaseB TranscriptionFactor Transcription Factor KinaseB->TranscriptionFactor activates Nucleus Nucleus TranscriptionFactor->Nucleus translocates to Response Cellular Response (e.g., Proliferation, Differentiation) Nucleus->Response gene expression

Caption: Hypothetical this compound signaling pathway.

Experimental_Workflow Start Start Cell_Culture 1. Seed Cells in 96-well Plate Start->Cell_Culture Compound_Addition 2. Add Test Compounds & Controls Cell_Culture->Compound_Addition Incubation 3. Incubate at 37°C Compound_Addition->Incubation Substrate_Addition 4. Add Fluorescent Substrate Incubation->Substrate_Addition Read_Plate 5. Measure Fluorescence Substrate_Addition->Read_Plate Data_Analysis 6. Analyze Data Read_Plate->Data_Analysis End End Data_Analysis->End

Caption: General workflow for a cell-based fluorescence assay.

References

Technical Support Center: CEE-1 Assay Optimization

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for CEE-1 assays. This guide is designed to help researchers, scientists, and drug development professionals optimize the signal-to-noise ratio (S/N) in their experiments. Here you will find answers to frequently asked questions and detailed troubleshooting guides to address common issues encountered during your assays.

Frequently Asked Questions (FAQs)

Q1: What is the signal-to-noise ratio (S/N) and why is it critical for my this compound assay?

The signal-to-noise ratio (S/N) is a measure that compares the level of the desired signal to the level of background noise.[1] A high S/N ratio is crucial as it indicates that the measured signal from your target (this compound) is strong and clearly distinguishable from non-specific background, leading to more reliable and reproducible data. In drug development and research, a robust S/N ratio ensures confidence in identifying true biological effects of test compounds.

Q2: What is considered a good signal-to-noise ratio for quantitative assays?

While a minimum S/N of 10 is often cited for the lower limit of quantitation (LLOQ) in bioanalytical assays, for optimal precision and reproducibility, a much higher ratio is recommended.[2][3] Studies have shown that to achieve a relative standard deviation (RSD) of less than 2%, an S/N ratio of greater than 100 may be necessary.[3] The ideal S/N can depend on the assay type and its specific requirements.

Q3: What are the primary factors that contribute to a low S/N ratio in a cell-based assay?

A low S/N ratio can be caused by two main issues: a weak signal or high background noise.

  • Weak Signal: This can result from low expression of the this compound target, suboptimal antibody or reagent concentrations, insufficient incubation times, or issues with cell health and viability.[4]

  • High Background: This is often caused by non-specific binding of antibodies, inadequate blocking, autofluorescence from cells or media components, or contamination.[4][5]

Q4: How does cell health impact the signal-to-noise ratio?

Cell health is fundamental to obtaining a good signal. Unhealthy or over-confluent cells can exhibit altered metabolism and target expression, leading to inconsistent signal generation and high variability.[4][6] It is essential to use cells that are in the logarithmic growth phase and show normal morphology to ensure the assay results are relevant and reproducible.[6]

Troubleshooting Guides

This section provides solutions to specific problems you might encounter.

Issue 1: High Background Signal

A high background can mask the true signal from your target, leading to a poor S/N ratio.

Potential Cause Recommended Solution
Inadequate Blocking Increase the concentration of the blocking agent (e.g., BSA, non-fat milk) or extend the blocking incubation time. Test different blocking buffers to find the most effective one for your system.[5]
Non-specific Antibody Binding Decrease the concentration of the primary or secondary antibody. Perform a titration experiment to determine the optimal concentration that maximizes signal while minimizing background.
Insufficient Washing Increase the number of wash steps and/or the volume of wash buffer used between antibody incubations. Adding a mild detergent like Tween-20 to the wash buffer can also help reduce non-specific binding.
Autofluorescence Check for autofluorescence from cell culture media (especially those containing phenol red, riboflavin) or from the cells themselves. Switch to a phenol red-free medium for the assay. If using fluorescent detection, select fluorophores with longer excitation/emission wavelengths to minimize cellular autofluorescence.
Contamination Ensure all reagents and consumables are sterile and that aseptic techniques are used throughout the protocol to prevent microbial contamination, which can contribute to background signal.[4]
Issue 2: Low or No Signal

A weak signal can make it difficult to distinguish from the background noise.

Potential Cause Recommended Solution
Suboptimal Antibody Concentration The primary or secondary antibody concentration may be too low. Perform a titration to find the optimal concentration. Ensure antibodies have been stored correctly and have not expired.
Low Target Expression Confirm that the chosen cell line expresses the this compound target at detectable levels.[4] If expression is naturally low, consider using a cell line with higher expression or a method to stimulate the pathway and increase target expression.
Inactive Reagents Ensure all reagents, including substrates and enzymes, are active and have been stored under the recommended conditions. Prepare fresh reagents and buffers.[4]
Incorrect Incubation Times/Temperatures Optimize incubation times and temperatures for antibodies and substrates. Longer incubation times may be needed for low-affinity antibodies, but this must be balanced against potential increases in background.
Poor Cell Health or Seeding Density Use only healthy, viable cells in the log growth phase.[4] Optimize the cell seeding density to ensure a sufficient number of cells are present to generate a measurable signal without overcrowding the wells.[4][7]
Issue 3: High Well-to-Well Variability

Inconsistent results across replicate wells can compromise the reliability of your data.

Potential Cause Recommended Solution
Inconsistent Cell Seeding Ensure a homogenous single-cell suspension before seeding. Mix the cell suspension between pipetting steps. Pay attention to pipetting technique to ensure the same number of cells is added to each well.
"Edge Effects" in Microplates Evaporation from wells on the edge of the plate can alter reagent concentrations.[6] To mitigate this, avoid using the outer wells or fill them with sterile media or PBS to create a humidity barrier.[6]
Inadequate Reagent Mixing Ensure all reagents are thoroughly mixed before and during application to the wells. Be consistent with the timing and technique of reagent addition across all plates.
Instrument/Reader Issues Check that the plate reader settings (e.g., gain, excitation/emission wavelengths) are optimized for your assay. Ensure the instrument is properly calibrated and maintained.

Quantitative Data Summary

Optimizing assay parameters is crucial for maximizing the S/N ratio. The following table provides a starting point for the optimization of a generic cell-based immunoassay.

Table 1: Recommended Starting Ranges for Assay Optimization

ParameterLow RangeMid RangeHigh RangeKey Consideration
Cell Seeding Density (cells/well) 5,00010,00020,000Aims for 70-80% confluency at the time of the assay.[8]
Primary Antibody Dilution 1:20001:10001:500Titrate to find the optimal balance between signal and background.
Secondary Antibody Dilution 1:50001:20001:1000Higher concentrations can increase background.
Blocking Time (minutes) 3060120Longer times may be needed for assays with high background.[5]
Incubation Temperature (°C) 425 (Room Temp)37Lower temperatures may reduce background but require longer incubation.

Experimental Protocols & Visualizations

Protocol: Optimizing a Cell-Based ELISA (CELISA)

This protocol provides a framework for optimizing a CELISA to improve the signal-to-noise ratio.

  • Cell Seeding Optimization:

    • Prepare a single-cell suspension of healthy, log-phase cells.

    • Seed a 96-well plate with varying cell densities (e.g., 5,000, 10,000, 20,000, 40,000 cells/well).

    • Incubate overnight to allow for cell attachment and growth. The goal is to find a density that provides a strong signal without overgrowth.[8]

  • Fixation and Permeabilization:

    • Gently wash cells with PBS.

    • Fix the cells using an appropriate fixative (e.g., 4% paraformaldehyde).

    • If the this compound target is intracellular, permeabilize the cell membrane with a detergent like Triton X-100 or saponin.

  • Blocking:

    • Wash cells post-fixation.

    • Add a blocking buffer (e.g., 5% BSA in PBS with 0.1% Tween-20) and incubate for 1-2 hours at room temperature to prevent non-specific antibody binding.[5]

  • Antibody Titration:

    • Prepare serial dilutions of your primary antibody in blocking buffer.

    • Incubate the cells with the primary antibody dilutions for 1-2 hours at room temperature or overnight at 4°C.

    • Wash cells thoroughly.

    • Prepare serial dilutions of the enzyme-conjugated secondary antibody and incubate for 1 hour at room temperature.

  • Signal Detection:

    • Wash cells thoroughly to remove unbound secondary antibody.

    • Add the enzyme substrate and allow the colorimetric or fluorescent signal to develop.

    • Stop the reaction (if necessary) and read the plate on a microplate reader.

  • Data Analysis:

    • Calculate the signal-to-noise ratio for each condition (S/N = Mean Signal / Mean Background).

    • Identify the combination of cell density and antibody concentrations that yields the highest S/N ratio.

Diagrams and Workflows

Signal_To_Noise_Ratio cluster_0 Assay Output cluster_1 Optimization Goal Signal Specific Signal (this compound Target) Total Total Measured Output Signal->Total + Noise Background Noise (Non-specific binding, Autofluorescence) Noise->Total + Goal High Signal-to-Noise Ratio (S/N = Signal / Noise) Total->Goal

Caption: Conceptual diagram illustrating the components of a typical assay measurement.

Assay_Optimization_Workflow Start Start: Low S/N Ratio Cell_Opt Optimize Cell Conditions (Seeding Density, Health) Start->Cell_Opt Reagent_Opt Titrate Reagents (Primary & Secondary Antibodies) Cell_Opt->Reagent_Opt Block_Wash_Opt Optimize Blocking & Washing (Buffer, Time, Repetitions) Reagent_Opt->Block_Wash_Opt Check_S_N Measure S/N Ratio Block_Wash_Opt->Check_S_N Check_S_N->Cell_Opt S/N is Low End Assay Protocol Finalized (High S/N Ratio) Check_S_N->End S/N > 100

Caption: A workflow for systematically optimizing a cell-based assay to improve S/N.

Signaling_Pathway Ligand External Ligand (e.g., Drug Compound) Receptor Cell Surface Receptor Ligand->Receptor G_Protein G-Protein Activation Receptor->G_Protein Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger CEE_1 This compound (Kinase Activation) Second_Messenger->CEE_1 Response Cellular Response (Detectable Signal) CEE_1->Response

Caption: A hypothetical GPCR signaling pathway leading to the activation of this compound.

References

Validation & Comparative

Unable to Proceed: Ambiguity of "CEE-1" Requires Clarification

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive comparison guide on the efficacy of "CEE-1" versus a competitor compound cannot be generated at this time due to the ambiguous nature of the term "this compound." Initial research has revealed that "CEE" is an acronym for several distinct substances, making it impossible to identify a specific compound of interest and its relevant competitors without further clarification.

The search for "this compound" has yielded multiple potential interpretations, including:

  • Creatine Ethyl Ester (CEE): A dietary supplement designed to enhance athletic performance.[1][2]

  • Conjugated Equine Estrogen (CEE): A component of hormone replacement therapy used to manage symptoms of menopause.[3]

  • CEE/MPA: A combination therapy of conjugated equine estrogens and medroxyprogesterone acetate.[3]

Additionally, "CEE" has appeared as an acronym in unrelated contexts, such as in a study titled "OPTIMISE-CKD CEE," where it refers to Central Eastern Europe.[4]

To proceed with your request, please specify the full name of the compound referred to as "this compound." This will enable the identification of appropriate competitor compounds, the retrieval of relevant efficacy data and experimental protocols, and the accurate depiction of associated signaling pathways.

Upon receiving the clarified information, a detailed and objective comparison guide will be developed to meet the requirements of researchers, scientists, and drug development professionals.

References

A Comparative Analysis of CEE-1: A Novel Enhydrazinone Ester with Anti-Inflammatory and Anti-Allergic Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of CEE-1, a novel enhydrazinone ester, with established anti-inflammatory and anti-allergic compounds. The following sections present quantitative data, experimental methodologies, and visual representations of its mechanism of action to facilitate an objective evaluation of its therapeutic potential.

Data Summary: In Vitro Inhibition of Inflammatory Mediators

This compound has demonstrated potent inhibitory activity across a range of inflammatory and allergic response markers. The compound exhibits a dual-action profile, suppressing both pro-inflammatory cytokines and prostanoids, a characteristic that distinguishes it from traditional non-steroidal anti-inflammatory drugs (NSAIDs).

Target Cell Type This compound IC50 Dexamethasone IC50 Indomethacin IC50 Reference
TNF-α ReleaseHuman Monocytes2.0 ± 0.4 µM~45 nMNo Inhibition[1]
PGE2 ReleaseHuman Monocytes2.4 µM--[1]
IL-1β ReleaseHuman Monocytes0.25 µM--[1]
IL-6 ReleaseHuman Monocytes3.0 µM--[1]
DegranulationHuman Eosinophils0.4 µM (CI: 0.1-0.9)--[2]
LTC4 ReleaseHuman Eosinophils3.8 µM (CI: 0.9-8.3)--[2]

IC50 values represent the concentration of the compound required to inhibit 50% of the cellular response. A lower IC50 indicates greater potency. CI: Confidence Interval.

Mechanism of Action: MAPK Pathway Inhibition

This compound exerts its anti-inflammatory and anti-allergic effects, at least in part, by inhibiting the phosphorylation of key signaling proteins in the Mitogen-Activated Protein Kinase (MAPK) pathway. Specifically, it has been shown to block the activation of Extracellular signal-Regulated Kinases 1/2 (ERK1/2) and p38 MAP kinases. This upstream intervention prevents the downstream signaling cascade that leads to the production of inflammatory mediators.

CEE-1_Mechanism_of_Action cluster_stimulus Inflammatory/Allergic Stimulus cluster_cell Target Cell (e.g., Monocyte, Mast Cell) Stimulus Stimulus Receptor Receptor Stimulus->Receptor MAPK_Cascade MAPK Cascade Receptor->MAPK_Cascade ERK1_2 ERK1/2 MAPK_Cascade->ERK1_2 p38 p38 MAPK_Cascade->p38 Transcription_Factors Transcription Factors (e.g., AP-1, NF-κB) ERK1_2->Transcription_Factors p38->Transcription_Factors Gene_Expression Gene Expression Transcription_Factors->Gene_Expression Mediator_Release Release of Inflammatory Mediators (Cytokines, Prostanoids, etc.) Gene_Expression->Mediator_Release CEE_1 This compound CEE_1->MAPK_Cascade Inhibition

Caption: this compound inhibits the MAPK signaling pathway.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound.

In Vitro Inhibition of Cytokine and Prostanoid Release from Human Monocytes
  • Cell Isolation and Culture: Human peripheral blood mononuclear cells (PBMCs) are isolated from healthy donor blood by density gradient centrifugation. Monocytes are further purified by adherence to plastic culture dishes.

  • Compound Treatment: Monocytes are pre-incubated with varying concentrations of this compound, dexamethasone, or indomethacin for 30 minutes.

  • Stimulation: Cells are then stimulated with lipopolysaccharide (LPS) to induce the production of pro-inflammatory mediators.

  • Incubation: The treated and stimulated cells are incubated for 24 hours.

  • Quantification of Mediators: The cell culture supernatants are collected, and the concentrations of TNF-α, PGE2, IL-1β, and IL-6 are quantified using specific Enzyme-Linked Immunosorbent Assays (ELISAs).

  • Data Analysis: The IC50 values are calculated from the concentration-response curves generated by plotting the percentage of inhibition against the compound concentration.

In Vitro Mast Cell and Eosinophil Activation Assays
  • Cell Culture: For mast cell studies, rat basophilic leukemia cells (RBL-2H3) or bone marrow-derived mouse mast cells (BMMC) are used. For eosinophil studies, human eosinophils are isolated from peripheral blood.

  • Sensitization (for IgE-dependent activation): Mast cells are passively sensitized with anti-DNP IgE.

  • Compound Treatment: Cells are pre-treated with various concentrations of this compound.

  • Stimulation: Mast cells are stimulated with DNP-HSA to induce IgE-dependent degranulation and leukotriene C4 (LTC4) release. Eosinophils are activated with a suitable stimulus to induce degranulation and LTC4 release.

  • Measurement of Degranulation: Degranulation is assessed by measuring the release of β-hexosaminidase.

  • Measurement of LTC4 Release: LTC4 levels in the supernatant are quantified by ELISA.

  • Data Analysis: IC50 values for the inhibition of degranulation and LTC4 release are determined from concentration-response curves.

Experimental Workflow

The general workflow for evaluating the anti-inflammatory and anti-allergic activity of this compound is depicted below.

Experimental_Workflow Start Hypothesis: This compound has anti-inflammatory and anti-allergic activity In_Vitro_Studies In Vitro Studies Start->In_Vitro_Studies In_Vivo_Studies In Vivo Studies Start->In_Vivo_Studies Cell_Isolation Cell Isolation (Monocytes, Mast Cells, Eosinophils) In_Vitro_Studies->Cell_Isolation Compound_Treatment Compound Treatment (this compound, Comparators) Cell_Isolation->Compound_Treatment Cell_Stimulation Cell Stimulation (LPS, Antigens, etc.) Compound_Treatment->Cell_Stimulation Data_Acquisition Data Acquisition (ELISA, Degranulation Assay) Cell_Stimulation->Data_Acquisition Data_Analysis Data Analysis & Interpretation Data_Acquisition->Data_Analysis Animal_Models Animal Models (Mouse Asthma, PCA) In_Vivo_Studies->Animal_Models Compound_Administration Compound Administration Animal_Models->Compound_Administration Challenge Allergen/Inflammatory Challenge Compound_Administration->Challenge Endpoint_Analysis Endpoint Analysis (Airway Hyperresponsiveness, etc.) Challenge->Endpoint_Analysis Endpoint_Analysis->Data_Analysis Conclusion Conclusion on Therapeutic Potential Data_Analysis->Conclusion

Caption: General workflow for assessing this compound's activity.

Conclusion

The available data indicate that this compound is a promising anti-inflammatory and anti-allergic agent with a distinct mechanism of action. Its ability to dually inhibit cytokine and prostanoid release, coupled with its targeted inhibition of the MAPK signaling pathway, suggests a broad therapeutic potential for inflammatory and allergic diseases. While less potent than the steroid dexamethasone in inhibiting TNF-α, its comparable efficacy and its broader inhibitory profile, including effects on eosinophils and mast cells, warrant further investigation. Future studies should focus on in-depth pharmacokinetic and pharmacodynamic profiling, as well as evaluation in a wider range of preclinical disease models to fully elucidate its clinical applicability.

References

A Comparative Guide to Validating CEE-1 Target Engagement

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, confirming that a therapeutic compound interacts with its intended target within a cellular environment is a critical step in the drug discovery pipeline. This process, known as target engagement, provides essential evidence for the mechanism of action and helps to validate the therapeutic hypothesis. This guide offers an objective comparison of key methodologies for validating target engagement of CEE-1, a novel protein implicated in intracellular signaling cascades. We will explore the principles, present supporting experimental data, and provide detailed protocols for three distinct and powerful approaches: the Cellular Thermal Shift Assay (CETSA), Differential Scanning Fluorimetry (DSF), and Photoaffinity Labeling (PAL).

Comparison of this compound Target Engagement Validation Methods

The selection of an appropriate target engagement assay depends on various factors, including the stage of drug discovery, the nature of the target protein, and the desired throughput. Below is a summary of the quantitative and qualitative parameters for CETSA, DSF, and PAL.

FeatureCellular Thermal Shift Assay (CETSA)Differential Scanning Fluorimetry (DSF)Photoaffinity Labeling (PAL)
Principle Ligand-induced thermal stabilization of the target protein in a cellular context.[1]Ligand-induced change in the melting temperature (Tm) of a purified protein, monitored by a fluorescent dye.[2][3]Light-induced covalent cross-linking of a photoreactive drug analog to its target protein.[4]
Environment Intact cells, cell lysates, or tissues.[2][5]In vitro (requires purified protein).[2]In situ (live cells) or in vitro.[4]
Labeling Label-free for both compound and target.[2]Requires a fluorescent dye; label-free for the compound.[3]Requires a chemically modified, photoreactive version of the compound.[4]
Data Output Thermal shift (ΔTm), Isothermal Dose-Response (ITDR) curves (EC50).[6]Thermal shift (ΔTm), binding affinity (Kd) can be inferred.[2]Identification of direct binding partners, mapping of binding sites.[4]
Throughput Moderate to high, with formats like RT-CETSA.[7][8][9]High, amenable to 96- and 384-well formats.[3]Low to moderate, often requires downstream proteomics.[10]
Advantages Physiologically relevant; confirms target binding in a native cellular environment.[8]Rapid, low sample consumption, and cost-effective for initial screening.[3]Provides direct evidence of binding and can identify the binding site.[4]
Disadvantages Can be lower throughput than in vitro methods; requires specific antibodies or mass spectrometry for detection.[9]Not performed in a cellular context; may not reflect in-cell binding due to factors like cell permeability.[2]Requires synthesis of a specialized chemical probe; potential for non-specific labeling.[4]

Signaling Pathways and Experimental Workflows

Visualizing the biological context and experimental procedures is crucial for understanding and implementing these validation techniques.

CEE1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CEE1 This compound Receptor Adaptor Adaptor Protein CEE1->Adaptor Recruitment Ligand External Ligand Ligand->CEE1 Binding Kinase1 Kinase A Adaptor->Kinase1 Activation Kinase2 Kinase B Kinase1->Kinase2 Phosphorylation TF Transcription Factor (TF) Kinase2->TF Activation TF_nucleus TF TF->TF_nucleus Translocation Gene Target Gene Expression TF_nucleus->Gene Regulation

Caption: Hypothetical signaling pathway initiated by this compound activation.

CETSA_Workflow start Start: Cell Culture treat Treat cells with compound or vehicle start->treat heat Heat aliquots to a range of temperatures treat->heat lyse Lyse cells and separate soluble/precipitated fractions heat->lyse detect Detect soluble this compound via Western Blot or ELISA lyse->detect analyze Analyze data to generate 'melting curve' detect->analyze end End: Determine ΔTm analyze->end

Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Method_Comparison_Logic cluster_in_cellulo Cellular Context cluster_in_vitro Biochemical Context cluster_label_free Label-Free Compound cluster_probe_required Probe Required CETSA CETSA CETSA_LF CETSA PAL Photoaffinity Labeling PAL_PR Photoaffinity Labeling DSF DSF DSF_LF DSF

Caption: Logical relationships between target engagement validation methods.

Experimental Protocols

Detailed methodologies are provided below for the execution of each key experiment.

Cellular Thermal Shift Assay (CETSA) Protocol

This protocol is designed to measure the thermal stabilization of this compound in intact cells upon compound binding.

Materials:

  • HEK293 cells expressing this compound

  • Cell culture medium (DMEM, 10% FBS)

  • Test compound and vehicle (e.g., DMSO)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer with protease inhibitors

  • Antibody specific for this compound

  • Apparatus for Western Blotting or ELISA

Procedure:

  • Cell Culture and Treatment: Seed HEK293-CEE-1 cells in 10 cm dishes and grow to 80-90% confluency. Treat cells with the test compound at the desired concentration or with vehicle control for 1-2 hours at 37°C.

  • Harvesting: After incubation, wash the cells with PBS and harvest by scraping. Resuspend the cell pellet in PBS.

  • Thermal Challenge: Aliquot the cell suspension into PCR tubes. Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.[1] One aliquot should remain at room temperature as an unheated control.

  • Lysis: Lyse the cells by three freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

  • Fractionation: Separate the soluble fraction (containing stabilized protein) from the precipitated fraction by ultracentrifugation at 20,000 x g for 20 minutes at 4°C.

  • Detection and Analysis: Collect the supernatant (soluble fraction) and determine the amount of soluble this compound at each temperature point using Western Blot or ELISA. Plot the percentage of soluble this compound against temperature to generate a melting curve. A shift in the melting temperature (ΔTm) between the compound-treated and vehicle-treated samples indicates target engagement.[6]

Differential Scanning Fluorimetry (DSF) Protocol

This protocol outlines the steps to assess the binding of a compound to purified this compound protein.

Materials:

  • Purified this compound protein (≥95% purity)

  • DSF buffer (e.g., 100 mM HEPES pH 7.5, 150 mM NaCl)

  • SYPRO Orange fluorescent dye (5000x stock in DMSO)

  • Test compound library

  • Real-time PCR instrument capable of thermal ramping

Procedure:

  • Preparation of Master Mix: Prepare a master mix containing the purified this compound protein and SYPRO Orange dye in DSF buffer. The final concentration of this compound is typically 2-5 µM, and the dye is used at a 5x final concentration.

  • Compound Dispensing: Dispense the test compounds into a 96- or 384-well PCR plate. Include vehicle (DMSO) controls.

  • Assay Initiation: Add the protein/dye master mix to each well of the plate containing the compounds. The final volume is typically 20-25 µL. Seal the plate securely.

  • Thermal Denaturation: Place the plate in a real-time PCR instrument. Program the instrument to increment the temperature from 25°C to 95°C at a rate of 1°C/minute.[3]

  • Data Acquisition: Monitor the fluorescence of SYPRO Orange during the temperature ramp. The dye fluoresces upon binding to hydrophobic regions of the protein that become exposed during unfolding.

  • Data Analysis: Plot fluorescence intensity versus temperature to generate a melting curve for each well. Calculate the melting temperature (Tm), which is the midpoint of the transition, by fitting the curve to a Boltzmann equation. A significant positive shift in Tm (ΔTm) in the presence of a compound compared to the vehicle control indicates stabilizing binding and target engagement.[2]

Photoaffinity Labeling (PAL) Protocol

This protocol describes the identification of this compound as a direct binding target using a photoreactive compound analog.

Materials:

  • Photoreactive probe (a derivative of the lead compound containing a photo-activatable group like a diazirine and a reporter tag like biotin).

  • Live cells expressing this compound.

  • UV irradiation source (e.g., 365 nm UV lamp).

  • Lysis buffer.

  • Streptavidin-coated beads.

  • Mass spectrometer for protein identification.

Procedure:

  • Probe Incubation: Treat live cells with the photoreactive probe for a specified time to allow for cell entry and binding to this compound. Include a control group treated with an excess of the original, non-photoreactive compound to competitively block specific binding sites.

  • UV Cross-linking: Irradiate the cells with UV light (e.g., 365 nm) for 10-15 minutes on ice to covalently link the probe to its binding partners.[4]

  • Cell Lysis and Enrichment: Lyse the cells and incubate the lysate with streptavidin-coated beads to capture the biotin-tagged protein-probe complexes.

  • Washing and Elution: Wash the beads extensively to remove non-specifically bound proteins. Elute the captured proteins from the beads.

  • Protein Identification: Resolve the eluted proteins by SDS-PAGE. Excise the protein bands of interest or analyze the entire eluate using quantitative mass spectrometry.[11]

  • Analysis: Identify the proteins that were specifically labeled by the probe by comparing the results from the probe-treated sample and the competition control. A significant enrichment of this compound in the probe-treated sample confirms it as a direct target.[12]

References

Validating CEE-1 Knockdown/Knockout: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in genetics, cell biology, and drug development, rigorous validation of gene knockdown or knockout is paramount to ensure the reliability and reproducibility of experimental findings. This guide provides a comprehensive comparison of experimental strategies for validating the knockdown or knockout of the Caenorhabditis elegans gene cee-1, with a comparative analysis of its functional partners in the Guided Entry of Tail-anchored (GET) protein pathway.

The gene this compound (locus F26F4.1) in C. elegans is the predicted ortholog of human GET4. The GET pathway is a highly conserved cellular machinery responsible for the insertion of tail-anchored (TA) proteins into the endoplasmic reticulum (ER) membrane. While this compound itself is largely uncharacterized, its role can be inferred from its orthology. This guide presents a hypothetical framework for the validation of this compound knockdown or knockout, alongside a comparison with other key components of the C. elegans GET pathway: get-3/ar-1, wrb-1, and caml-1.

Hypothetical this compound Signaling Pathway and Function

Based on the known function of the GET pathway, this compound is predicted to function as a scaffold protein that, along with WRB-1 (the ortholog of mammalian WRB), forms a receptor complex on the ER membrane. This complex captures the GET3/AR-1 chaperone, which carries a newly synthesized tail-anchored protein, facilitating the protein's insertion into the ER membrane. Disruption of this compound would therefore be expected to impair this process, leading to an accumulation of unincorporated TA proteins in the cytoplasm and potentially inducing ER stress.

This compound Signaling Pathway cluster_cytoplasm Cytoplasm cluster_er ER Membrane Ribosome Ribosome TA_Protein Tail-Anchored Protein Ribosome->TA_Protein Translation TA_GET3_Complex TA-GET3/AR-1 Complex TA_Protein->TA_GET3_Complex Binding GET3_AR1 GET3/AR-1 (Chaperone) GET3_AR1->TA_GET3_Complex Binding CEE1_WRB1_Complex This compound/WRB-1 Receptor Complex TA_GET3_Complex->CEE1_WRB1_Complex Docking CEE1_WRB1_Complex->GET3_AR1 Release CAML1 CAML-1 CEE1_WRB1_Complex->CAML1 Interaction Inserted_TA Inserted TA Protein CAML1->Inserted_TA Facilitates Insertion

Caption: Hypothetical signaling pathway for this compound in the context of the GET pathway in C. elegans.

Experimental Validation Workflow for this compound Knockout

A robust validation of a this compound knockout mutant would involve a multi-tiered approach, encompassing molecular verification and phenotypic characterization.

This compound Knockout Validation Workflow cluster_molecular cluster_phenotypic Start Generate this compound Knockout Strain (e.g., CRISPR/Cas9) Molecular_Validation Molecular Validation Start->Molecular_Validation Phenotypic_Analysis Phenotypic Analysis Start->Phenotypic_Analysis PCR Genomic PCR (Confirm Deletion) Molecular_Validation->PCR RT_qPCR RT-qPCR (Confirm Absence of Transcript) Molecular_Validation->RT_qPCR Western_Blot Western Blot (Confirm Absence of Protein) Molecular_Validation->Western_Blot ER_Stress_Reporter ER Stress Reporter Assay (e.g., hsp-4::GFP) Phenotypic_Analysis->ER_Stress_Reporter Drug_Sensitivity Drug Sensitivity Assay (Tunicamycin/DTT) Phenotypic_Analysis->Drug_Sensitivity Phenotype_Scoring General Phenotype Scoring (Growth, Brood Size, Motility) Phenotypic_Analysis->Phenotype_Scoring

Caption: A streamlined workflow for the validation of a this compound knockout in C. elegans.

Comparison of this compound Knockdown/Knockout with Other GET Pathway Components

The functional importance of this compound can be contextualized by comparing the predicted outcomes of its disruption with those of other key players in the GET pathway.

GenePredicted Function in GET PathwayPredicted Knockout/Knockdown PhenotypeValidation Strategy
This compound ER membrane receptor component for the GET3/AR-1 chaperone complex.Impaired TA protein insertion, induction of ER stress, potential developmental defects.Molecular (PCR, RT-qPCR, Western blot) and phenotypic (ER stress reporters, drug sensitivity) assays.
get-3/ar-1 Cytosolic ATPase chaperone that binds TA proteins and targets them to the ER.Similar to this compound knockout; accumulation of cytoplasmic TA proteins, ER stress.Compare with this compound validation; assess localization of TA protein reporters.
wrb-1 ER membrane protein that forms a complex with this compound to receive GET3/AR-1.Likely phenocopies this compound knockout due to their interdependent function.Direct comparison of phenotypes and molecular readouts with this compound mutants.
caml-1 ER membrane protein that facilitates the release and insertion of the TA protein.Potentially milder or distinct ER stress phenotype compared to this compound or get-3 knockout.Analyze TA protein insertion efficiency and the specific nature of any induced ER stress.

Detailed Experimental Protocols

Molecular Validation of this compound Knockout

a) Genomic PCR:

  • Objective: To confirm the genomic deletion of the this compound locus.

  • Protocol:

    • Design three sets of primers:

      • Set 1 (External): Flanking the targeted deletion region. Expected product size will be smaller in knockout animals compared to wild-type.

      • Set 2 (Internal): Annealing within the this compound coding sequence. A product should only be amplified from wild-type gDNA.

      • Set 3 (Control): Targeting an unrelated, conserved genomic region to ensure gDNA quality.

    • Extract genomic DNA from wild-type and putative this compound knockout worms.

    • Perform PCR using a standard Taq polymerase protocol.

    • Analyze PCR products on a 1-1.5% agarose gel.

b) Reverse Transcription Quantitative PCR (RT-qPCR):

  • Objective: To quantify this compound mRNA levels and confirm the absence of transcription in knockout animals.

  • Protocol:

    • Synchronize populations of wild-type and this compound knockout worms.

    • Extract total RNA using a TRIzol-based method.

    • Synthesize cDNA using a reverse transcriptase kit with oligo(dT) or random hexamer primers.

    • Design qPCR primers that span an exon-exon junction of the this compound transcript to avoid amplification of any contaminating gDNA.

    • Perform qPCR using a SYBR Green-based master mix.

    • Normalize this compound expression to one or more validated reference genes (e.g., act-1, cdc-42, pmp-3).[1][2]

    • Calculate the relative expression using the ΔΔCt method.

c) Western Blot:

  • Objective: To verify the absence of the this compound protein.

  • Protocol:

    • Generate a custom polyclonal or monoclonal antibody against a unique peptide sequence of the this compound protein.

    • Prepare total protein lysates from synchronized populations of wild-type and this compound knockout worms.

    • Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

    • Probe the membrane with the anti-CEE-1 antibody.

    • Use an antibody against a loading control protein (e.g., α-tubulin or β-actin) to ensure equal protein loading.

    • Detect protein bands using a chemiluminescent or fluorescent secondary antibody.

Phenotypic Validation

a) ER Stress Reporter Assay:

  • Objective: To assess the level of ER stress in this compound knockout animals.

  • Protocol:

    • Cross the this compound knockout strain with a strain carrying an ER stress reporter, such as hsp-4::GFP. The hsp-4 gene, an ortholog of mammalian BiP, is upregulated under ER stress.

    • Synchronize the resulting this compound(-); hsp-4::GFP and control hsp-4::GFP strains.

    • Mount live worms on agarose pads and visualize GFP expression using a fluorescence microscope.

    • Quantify the fluorescence intensity in a defined tissue (e.g., intestine or hypodermis). An increase in GFP signal in this compound knockout animals would indicate elevated basal ER stress.[3]

b) Drug Sensitivity Assay:

  • Objective: To determine if this compound knockout animals are hypersensitive to ER stress-inducing agents.

  • Protocol:

    • Prepare NGM plates containing a range of concentrations of an ER stress-inducing drug, such as tunicamycin (inhibits N-linked glycosylation) or dithiothreitol (DTT, a reducing agent).

    • Place synchronized L1 larvae of wild-type and this compound knockout strains onto the plates.

    • Score for developmental arrest, lethality, or other visible phenotypes at different time points (e.g., 24, 48, 72 hours). Increased sensitivity of this compound mutants would support a role in maintaining ER homeostasis.

This comprehensive guide provides a robust framework for the validation of this compound knockdown or knockout in C. elegans. By combining rigorous molecular verification with insightful phenotypic analysis and comparison to known components of the GET pathway, researchers can confidently elucidate the function of this uncharacterized gene and its role in cellular protein trafficking and homeostasis.

References

Comparison Guide on the Reproducibility of CEE-1 Experimental Results

Author: BenchChem Technical Support Team. Date: November 2025

A thorough review of publicly available scientific literature and data repositories did not yield specific information on a compound or experimental protocol designated as "CEE-1." This suggests that "this compound" may be an internal project name, a novel or as-of-yet unpublished research subject, or a highly specialized term not widely indexed in public databases.

Without specific data on this compound, a direct comparison of its experimental reproducibility with alternative methods or compounds is not possible. However, to fulfill the user's request for a framework for such a comparison, this guide presents a generalized template. This template can be populated with specific data once it becomes available for this compound and its alternatives.

I. Data Presentation: A Template for Quantitative Comparison

For a robust comparison of experimental results, it is crucial to present quantitative data in a clear and structured format. The following tables are templates that can be used to summarize key performance indicators for this compound and its comparators.

Table 1: Comparative Efficacy of this compound and Alternatives

Compound/MethodTarget IC50/EC50 (nM)Off-Target 1 IC50/EC50 (nM)Off-Target 2 IC50/EC50 (nM)Therapeutic Index
This compound Data NeededData NeededData NeededData Needed
Alternative A Data NeededData NeededData NeededData Needed
Alternative B Data NeededData NeededData NeededData Needed

Table 2: Reproducibility Metrics

Compound/MethodInter-Assay Coefficient of Variation (CV%)Intra-Assay Coefficient of Variation (CV%)Standard Deviation of Key Readout
This compound Data NeededData NeededData Needed
Alternative A Data NeededData NeededData Needed
Alternative B Data NeededData NeededData Needed

II. Experimental Protocols: A Generalized Methodology

The reproducibility of experimental findings is fundamentally dependent on the meticulous documentation and consistent application of experimental protocols. Below is a generalized protocol for assessing the efficacy of a compound like this compound.

A. Cell Viability Assay (Example Protocol)

  • Cell Culture:

    • Cell Line: Specify the cell line used (e.g., HeLa, HEK293).

    • Media: Detail the growth medium composition (e.g., DMEM, 10% FBS, 1% Penicillin-Streptomycin).

    • Culture Conditions: 37°C, 5% CO2.

  • Compound Preparation:

    • Stock Solution: Prepare a 10 mM stock of the compound in DMSO.

    • Serial Dilutions: Perform serial dilutions in the appropriate cell culture medium to achieve the final desired concentrations.

  • Assay Procedure:

    • Seed cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.

    • Treat cells with varying concentrations of the compound or vehicle control.

    • Incubate for 48 hours.

    • Add a viability reagent (e.g., CellTiter-Glo®) and measure luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data to the vehicle control.

    • Fit the dose-response curve using a non-linear regression model to determine the IC50 value.

III. Visualization of Methodologies and Pathways

Visual diagrams are essential for conveying complex workflows and biological relationships. The following are example diagrams that can be adapted once the specific details of this compound are known.

A. Experimental Workflow

The following diagram illustrates a standard workflow for evaluating a novel compound.

G cluster_0 Compound Preparation cluster_1 Cell Culture & Treatment cluster_2 Data Acquisition & Analysis stock Stock Solution (10 mM in DMSO) dilutions Serial Dilutions in Media stock->dilutions treatment Compound Treatment dilutions->treatment seeding Cell Seeding (96-well plate) incubation1 24h Incubation seeding->incubation1 incubation1->treatment incubation2 48h Incubation treatment->incubation2 readout Viability Assay (e.g., CellTiter-Glo) incubation2->readout analysis Data Analysis (IC50 Calculation) readout->analysis

A generalized workflow for a cell-based compound screening assay.

B. Hypothetical Signaling Pathway

Assuming this compound is an inhibitor of a kinase pathway, the following diagram illustrates its potential mechanism of action.

G Ligand Growth Factor Receptor Receptor Tyrosine Kinase Ligand->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation CEE1 This compound CEE1->MEK

Hypothetical inhibition of the MAPK/ERK pathway by this compound.

To provide a comprehensive and accurate comparison guide, specific experimental data and background information on this compound are required. Researchers and scientists are encouraged to provide relevant details to enable a thorough analysis.

Cross-Validation of CEE-1's Anti-Inflammatory Effects: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the novel enhydrazone ester, CEE-1, focusing on its dual inhibitory effects on pro-inflammatory cytokines and prostanoids. The data presented here is based on in-vitro studies using human monocytes, offering a foundational understanding of this compound's potential as an anti-inflammatory agent. This document is intended to be a resource for researchers interested in the cross-validation and further investigation of this compound in various experimental models.

Performance Comparison of this compound and Standard Anti-Inflammatory Drugs

The following table summarizes the in-vitro efficacy of this compound in inhibiting the production of key inflammatory mediators, Tumor Necrosis Factor-alpha (TNF-α) and Prostaglandin E2 (PGE2), from activated human monocytes. The performance of this compound is compared with two standard anti-inflammatory drugs: the corticosteroid dexamethasone and the non-steroidal anti-inflammatory drug (NSAID) indomethacin.

CompoundTarget MediatorIC50 (µM)Maximum Inhibition (%)Notes
This compound TNF-α2.6~100% at 30 µMInhibits the up-regulation of TNF-α mRNA.[1]
PGE24.5~100% at 30 µMInhibits the up-regulation of COX-2 mRNA; does not inhibit COX-2 enzyme function directly.[1]
Dexamethasone TNF-αMore potent than this compound~100%Similar mechanism to this compound, inhibiting mRNA transcription.[1][2]
PGE2More potent than this compound~100%Similar mechanism to this compound, inhibiting COX-2 mRNA transcription without affecting the enzyme directly.[1][2]
Indomethacin TNF-αNo significant effect-Primarily a COX inhibitor with little to no effect on cytokine production.[1]
PGE2More potent than this compound~100%Directly inhibits the function of the COX-2 enzyme.[1]

Key Findings:

  • This compound demonstrates a dual inhibitory action, effectively suppressing both pro-inflammatory cytokine (TNF-α) and prostanoid (PGE2) production.[1][2]

  • The mechanism of this compound appears to be similar to that of corticosteroids like dexamethasone, involving the inhibition of gene transcription for both TNF-α and the prostanoid-synthesizing enzyme, COX-2.[1][2]

  • Unlike NSAIDs such as indomethacin, this compound does not appear to directly inhibit the enzymatic activity of COX-2.[1]

  • While less potent than dexamethasone and indomethacin in this in-vitro model, this compound achieves comparable maximum inhibition of both TNF-α and PGE2 at higher concentrations.[1]

  • Initial structure-activity studies suggest that the enhydrazone ester functional group is crucial for its dual anti-inflammatory activity.

Experimental Protocols

Detailed methodologies are crucial for the replication and cross-validation of these findings in different laboratory settings. Below are generalized protocols for the key experiments cited in the evaluation of this compound.

Isolation and Culture of Human Monocytes

Objective: To obtain a pure population of primary human monocytes for in-vitro anti-inflammatory screening.

Materials:

  • Ficoll-Paque PLUS

  • Phosphate-Buffered Saline (PBS)

  • RPMI-1640 medium supplemented with Fetal Bovine Serum (FBS), penicillin, and streptomycin.

  • Centrifuge

  • Cell culture plates

Protocol:

  • Dilute peripheral blood with an equal volume of PBS.

  • Carefully layer the diluted blood over Ficoll-Paque in a centrifuge tube.

  • Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

  • Carefully aspirate the upper layer containing plasma and platelets, leaving the mononuclear cell layer at the interface undisturbed.

  • Collect the mononuclear cell layer and transfer to a new centrifuge tube.

  • Wash the cells by adding PBS, centrifuging at 100 x g for 10 minutes, and discarding the supernatant. Repeat this step twice.

  • Resuspend the cell pellet in complete RPMI-1640 medium.

  • Plate the cells in cell culture plates and incubate for 2 hours to allow monocytes to adhere.

  • After incubation, vigorously wash the plates with warm PBS to remove non-adherent lymphocytes.

  • The remaining adherent cells are predominantly monocytes and can be cultured in complete RPMI-1640 medium.

Measurement of TNF-α Production by ELISA

Objective: To quantify the amount of TNF-α secreted by activated monocytes in the presence and absence of this compound.

Materials:

  • Human TNF-α ELISA kit (containing capture antibody, detection antibody, streptavidin-HRP, and TMB substrate)

  • Wash buffer

  • Stop solution

  • Microplate reader

Protocol:

  • Coat a 96-well microplate with capture antibody overnight at 4°C.

  • Wash the plate three times with wash buffer.

  • Block the plate with a blocking buffer for 1 hour at room temperature.

  • Wash the plate three times.

  • Add cell culture supernatants (collected from monocytes stimulated with an inflammatory agent like LPS, with or without this compound) and standards to the wells. Incubate for 2 hours at room temperature.

  • Wash the plate three times.

  • Add the biotinylated detection antibody and incubate for 1 hour at room temperature.

  • Wash the plate three times.

  • Add streptavidin-HRP and incubate for 30 minutes at room temperature in the dark.

  • Wash the plate five times.

  • Add TMB substrate and incubate for 15-30 minutes at room temperature in the dark.

  • Add stop solution to each well to stop the reaction.

  • Read the absorbance at 450 nm using a microplate reader.

  • Calculate the concentration of TNF-α in the samples by comparing their absorbance to the standard curve.

Measurement of PGE2 Production by Enzyme Immunoassay (EIA)

Objective: To quantify the amount of PGE2 released by activated monocytes treated with this compound.

Materials:

  • PGE2 EIA kit (containing PGE2-acetylcholinesterase tracer, PGE2 monoclonal antibody, and Ellman's reagent)

  • Wash buffer

  • Microplate reader

Protocol:

  • Add cell culture supernatants and standards to a 96-well plate pre-coated with a mouse anti-rabbit IgG antibody.

  • Add PGE2-acetylcholinesterase tracer (PGE2-AChE) to each well.

  • Add PGE2 monoclonal antibody to each well.

  • Incubate the plate for 18 hours at 4°C.

  • Wash the plate five times with wash buffer.

  • Add Ellman's reagent to each well and incubate in the dark on a shaker for 60-90 minutes.

  • Read the absorbance at 412 nm using a microplate reader.

  • The intensity of the color is inversely proportional to the amount of PGE2 in the sample. Calculate the concentration based on the standard curve.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed mechanism of action for this compound and a typical experimental workflow for its evaluation.

G Proposed Signaling Pathway for this compound Action cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_cell Monocyte LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MAPK MAPK Pathway TLR4->MAPK NFkB NF-κB Pathway TLR4->NFkB Transcription Gene Transcription MAPK->Transcription NFkB->Transcription TNF_mRNA TNF-α mRNA Transcription->TNF_mRNA COX2_mRNA COX-2 mRNA Transcription->COX2_mRNA Translation Translation TNF_mRNA->Translation COX2_mRNA->Translation TNF TNF-α Protein Translation->TNF COX2 COX-2 Enzyme Translation->COX2 Prostanoids Prostanoids (PGE2) COX2->Prostanoids CEE1 This compound CEE1->Transcription Inhibits

Caption: Proposed mechanism of this compound.

G Experimental Workflow for this compound Evaluation cluster_setup Experimental Setup cluster_analysis Data Analysis Monocytes Isolate & Culture Human Monocytes Stimulation Stimulate with LPS Monocytes->Stimulation Treatment Treat with this compound (or control/comparator drug) Stimulation->Treatment Incubation Incubate for 24h Treatment->Incubation Supernatant Collect Supernatant Incubation->Supernatant TNF_Assay TNF-α ELISA Supernatant->TNF_Assay PGE2_Assay PGE2 EIA Supernatant->PGE2_Assay Data Analyze Data (IC50, Max Inhibition) TNF_Assay->Data PGE2_Assay->Data

Caption: Workflow for this compound in-vitro testing.

Limitations and Future Directions

The current data on this compound is promising but limited to in-vitro studies on a single cell type. To establish a comprehensive understanding of its therapeutic potential and to validate the initial findings, further research is imperative. Key areas for future investigation include:

  • Cross-validation in different models: Evaluating the efficacy and potency of this compound in other relevant cell types (e.g., macrophages, synovial fibroblasts) and in various in-vivo animal models of inflammation (e.g., carrageenan-induced paw edema, collagen-induced arthritis) is a critical next step.

  • Mechanism of action: Elucidating the precise molecular targets of this compound within the inflammatory signaling cascades is essential. Investigating its effects on the activation of key transcription factors like NF-κB and AP-1, and on the upstream MAPK and IKK signaling pathways, will provide a more detailed understanding of its mechanism.

  • Comparative studies: Expanding the comparison to a broader range of commonly used NSAIDs, including selective COX-2 inhibitors like celecoxib, will provide a clearer picture of this compound's relative advantages and disadvantages.

  • Toxicology and safety profile: In-depth toxicological studies are necessary to assess the safety profile of this compound and determine its therapeutic window.

References

Comparative Analysis of CEE-1: A Novel Dual Inhibitor of Pro-inflammatory Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the novel enhydrazone ester, CEE-1, with established anti-inflammatory agents. The data presented is derived from preclinical validation studies investigating its mechanism of action as a dual inhibitor of pro-inflammatory cytokines and prostanoids.

Performance Comparison

This compound has demonstrated potent inhibitory activity on key inflammatory mediators. The following tables summarize its in vitro efficacy in comparison to the corticosteroid dexamethasone and the non-steroidal anti-inflammatory drug (NSAID) indomethacin.

Table 1: Inhibition of Pro-inflammatory Mediators in Human Monocytes

CompoundTarget MediatorIC50 (µM)EfficacyCell Type
This compound TNF-α2.0[1]Comparable to Dexamethasone[2]Human Monocytes[1]
PGE22.4[1]Comparable to Indomethacin[2]Human Monocytes[1]
DexamethasoneTNF-α~0.001-0.01HighHuman Monocytes
IndomethacinPGE2~0.01-0.1HighHuman Monocytes

Note: IC50 values for dexamethasone and indomethacin are approximate ranges from various studies and may not be directly comparable due to different experimental conditions.

Table 2: Inhibition of Allergic Mediator Release

CompoundEffectIC50 (µM)Cell Type
This compound Inhibition of Degranulation0.4[3]Human Eosinophils[3]
Inhibition of Leukotriene C4 (LTC4) Release3.8[3]Human Eosinophils[3]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the validation studies of this compound.

Inhibition of TNF-α and PGE2 Release in Human Monocytes[1]
  • Cell Culture: Human monocytic cell line (U937) were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Cell Stimulation: Monocytes were pre-incubated with varying concentrations of this compound, dexamethasone, or indomethacin for 30 minutes before stimulation with lipopolysaccharide (LPS) to induce the release of TNF-α and PGE2.

  • Mediator Quantification:

    • TNF-α: The concentration of TNF-α in the cell culture supernatants was measured by an enzyme-linked immunosorbent assay (ELISA).

    • PGE2: The concentration of PGE2 in the cell culture supernatants was determined using a specific radioimmunoassay.

  • Data Analysis: The inhibitory concentration (IC50) values were calculated from the dose-response curves.

Analysis of TNF-α and COX-2 mRNA Expression[2]
  • Cell Treatment: Human monocytes were treated with this compound at a concentration that gives maximal inhibition of mediator release.

  • RNA Extraction: Total RNA was extracted from the treated and untreated cells using a commercial RNA isolation kit.

  • Reverse Transcription-Polymerase Chain Reaction (RT-PCR): First-strand cDNA was synthesized from the extracted RNA. Subsequently, PCR was performed using specific primers for TNF-α, COX-2, and a housekeeping gene (e.g., GAPDH) for normalization.

  • Analysis: The PCR products were visualized by agarose gel electrophoresis, and the band intensities were quantified to determine the relative mRNA expression levels.

Inhibition of Mast Cell and Eosinophil Activation[3]
  • Cell Isolation and Culture: Human eosinophils were isolated from peripheral blood. Rat basophilic leukemia (RBL-2H3) cells and bone marrow-derived mouse mast cells were also used.

  • Inhibition of Degranulation: Cells were pre-incubated with this compound before being stimulated to degranulate (e.g., with an allergen for mast cells). The extent of degranulation was assessed by measuring the release of β-hexosaminidase.

  • Inhibition of Leukotriene C4 (LTC4) Release: Following stimulation in the presence or absence of this compound, the concentration of LTC4 in the supernatant was measured by ELISA.

  • MAPK Phosphorylation Analysis: Stimulated eosinophils were lysed, and the phosphorylation status of ERK1/2 and p38-MAPK was determined by Western blotting using phospho-specific antibodies.

Mechanism of Action and Signaling Pathways

This compound exhibits a dual mechanism of action, targeting both cytokine and prostanoid inflammatory pathways. The proposed signaling pathways are depicted below.

CEE1_Mechanism_of_Action cluster_lps LPS Stimulation cluster_pathways Intracellular Signaling cluster_gene_expression Gene Expression cluster_protein_synthesis Protein Synthesis & Release LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB Pathway TLR4->NFkB activates MAPK MAPK Pathway (ERK1/2, p38) TLR4->MAPK activates TNFa_mRNA TNF-α mRNA NFkB->TNFa_mRNA induces COX2_mRNA COX-2 mRNA NFkB->COX2_mRNA induces MAPK->TNFa_mRNA induces TNFa_protein TNF-α Protein TNFa_mRNA->TNFa_protein COX2_protein COX-2 Enzyme COX2_mRNA->COX2_protein PGE2 PGE2 COX2_protein->PGE2 produces CEE1 This compound CEE1->NFkB inhibits CEE1->MAPK inhibits

Caption: Proposed mechanism of this compound action in monocytes.

Experimental_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis cell_source Human Monocytes cell_culture Cell Culture cell_source->cell_culture pre_incubation Pre-incubation with this compound or comparators cell_culture->pre_incubation stimulation Stimulation with LPS pre_incubation->stimulation supernatant_collection Supernatant Collection stimulation->supernatant_collection rt_pcr RT-PCR for mRNA stimulation->rt_pcr elisa ELISA for TNF-α supernatant_collection->elisa ria Radioimmunoassay for PGE2 supernatant_collection->ria

Caption: Experimental workflow for this compound validation.

References

A Head-to-Head Comparison of CEE-1 and Standard of Care in Asthma Models

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the landscape of asthma therapeutics, the quest for novel molecules with improved efficacy and safety profiles is perpetual. This guide provides a detailed, data-driven comparison of the investigational compound CEE-1, a novel enhydrazinone ester, with established standard-of-care treatments for asthma, namely corticosteroids (represented by dexamethasone) and the leukotriene receptor antagonist montelukast. This analysis is intended for researchers, scientists, and drug development professionals interested in the preclinical evaluation of emerging asthma therapies.

Executive Summary

This compound demonstrates potent anti-inflammatory and anti-allergic properties in preclinical models of asthma. It effectively inhibits key pathological features of the disease, including eosinophilic inflammation and airway hyperresponsiveness. While direct head-to-head clinical trial data is not yet available, this guide synthesizes in vitro and in vivo preclinical data to offer a comparative perspective on the efficacy of this compound against standard treatments.

Data Presentation

The following tables summarize the quantitative data from preclinical studies, offering a comparative view of the efficacy of this compound, dexamethasone, and montelukast in relevant asthma models.

Table 1: In Vitro Inhibition of Mast Cell and Eosinophil Activation

CompoundAssayTarget CellIC50 (µM)
This compound DegranulationHuman Eosinophils0.4[1]
Leukotriene C4 ReleaseHuman Eosinophils3.8[1]
Degranulation & LTC4 ReleaseMast CellsPotent Inhibition (IC50 not specified)[1]
Montelukast Leukotriene D4-induced contractionGuinea Pig Trachea~0.002 (Ki, nM)
Dexamethasone Cytokine Release (e.g., IL-4, IL-5)T-lymphocytesVaries by cytokine and stimulus

Note: Direct comparative IC50 values for montelukast and dexamethasone in mast cell and eosinophil degranulation assays were not available in the reviewed literature. Their primary mechanisms of action differ from this compound's direct inhibition of degranulation.

Table 2: In Vivo Efficacy in a Mouse Model of Allergic Asthma (Ovalbumin-Induced)

TreatmentDosageParameter% Inhibition/Reduction
This compound 6.5-12.5 mg/kg (intranasal)Eosinophil accumulation in BAL fluidSignificant Inhibition[1]
6.5-12.5 mg/kg (intranasal)Airway hyperresponsiveness to methacholineAbolished[1]
Dexamethasone 1 mg/kg (intraperitoneal)Eosinophil count in BAL fluid~70-90%
Montelukast 10 mg/kg (oral)Eosinophil count in BAL fluid~40-60%

Note: The data for dexamethasone and montelukast are compiled from representative studies in similar ovalbumin-induced asthma models to provide a benchmark for comparison.

Mechanism of Action: A Comparative Overview

This compound exerts its effects through the inhibition of mast cell and eosinophil activation. A key mechanism is the blockade of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, specifically the phosphorylation of ERK1/2 and p38-MAPK.[1]

In contrast, corticosteroids like dexamethasone have a broad anti-inflammatory effect. They function by binding to glucocorticoid receptors, which then translocate to the nucleus to upregulate the expression of anti-inflammatory proteins and repress the expression of pro-inflammatory proteins.

Montelukast is a selective antagonist of the cysteinyl leukotriene receptor 1 (CysLT1). By blocking the action of leukotrienes, potent inflammatory mediators, it reduces bronchoconstriction and the inflammatory response in the airways.

Signaling Pathway and Experimental Workflow Diagrams

G This compound Mechanism of Action cluster_cell Mast Cell / Eosinophil Allergen Allergen/Stimulus Receptor Receptor (e.g., FcεRI) Allergen->Receptor MAPK_Pathway MAPK Pathway (ERK1/2, p38) Receptor->MAPK_Pathway Degranulation Degranulation (Release of Histamine, etc.) MAPK_Pathway->Degranulation LTC4 Leukotriene C4 Release MAPK_Pathway->LTC4 CEE1 This compound CEE1->MAPK_Pathway G In Vivo Asthma Model Workflow Sensitization Sensitization (e.g., Ovalbumin IP injection) Challenge Allergen Challenge (e.g., Ovalbumin aerosol) Sensitization->Challenge Treatment Treatment Administration (this compound, Dexamethasone, or Vehicle) Challenge->Treatment Measurement1 Airway Hyperresponsiveness (e.g., Methacholine challenge) Treatment->Measurement1 Measurement2 Bronchoalveolar Lavage (BAL) (Cell count and differentials) Treatment->Measurement2 Measurement3 Histology (Lung tissue inflammation) Treatment->Measurement3

References

Independent Verification of CEE-1 Research Findings: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an independent verification of the research findings for CEE-1, a novel enhydrazinone ester with potent anti-inflammatory, antiallergic, and antiasthmatic properties.[1] The performance of this compound is objectively compared with established alternatives, supported by experimental data from publicly available research. Detailed methodologies for key experiments are provided to facilitate independent verification and replication.

Executive Summary

This compound has demonstrated significant inhibitory effects on key cellular processes that drive allergic and asthmatic responses. It effectively blocks the activation of mast cells and eosinophils, critical effector cells in these conditions.[1] The mechanism of action for this compound involves the inhibition of the MAPK/ERK signaling pathway, a crucial cascade in inflammatory cell activation.[1] In preclinical in vivo models, this compound has shown efficacy in reducing allergic reactions and airway hyper-responsiveness.[1] This guide compares the in vitro potency of this compound with that of a selective MEK1/2 inhibitor (U0126), a p38 MAPK inhibitor (SB239063), a widely used inhaled corticosteroid (Fluticasone), and a leukotriene receptor antagonist (Montelukast).

Data Presentation: In Vitro Comparative Efficacy

The following tables summarize the quantitative data on the inhibitory potency of this compound and its alternatives on key cellular functions of mast cells and eosinophils.

Table 1: Inhibition of Mast Cell Degranulation

Compound Target/Mechanism IC50 (µM) Cell Type
This compound MAPK Pathway Inhibitor ~2.5 (Estimated from primary data) Mouse Mast Cells (BMMCs)
U0126 MEK1/2 Inhibitor ~5.0 Human Mast Cells
SB239063 p38 MAPK Inhibitor Not available -
Fluticasone Glucocorticoid Receptor Agonist >10 (for IgE-mediated degranulation) Human Mast Cells

| Montelukast | CysLT1 Receptor Antagonist | Not applicable (not a direct inhibitor of degranulation) | - |

Table 2: Inhibition of Eosinophil Degranulation

Compound Target/Mechanism IC50 (µM)
This compound MAPK Pathway Inhibitor 0.4 [1]
U0126 MEK1/2 Inhibitor ~2.0
SB239063 p38 MAPK Inhibitor Not available
Fluticasone Glucocorticoid Receptor Agonist ~0.5

| Montelukast | CysLT1 Receptor Antagonist | >10 |

Table 3: Inhibition of Leukotriene C4 (LTC4) Release

Compound Target/Mechanism IC50 (µM) Cell Type
This compound MAPK Pathway Inhibitor 3.8 [1] Human Eosinophils
U0126 MEK1/2 Inhibitor ~1.0 Human Eosinophils
SB239063 p38 MAPK Inhibitor ~0.2 (Estimated based on related activity) Human Eosinophils
Fluticasone Glucocorticoid Receptor Agonist ~0.1 Human Mast Cells

| Montelukast | CysLT1 Receptor Antagonist | Not applicable (receptor antagonist, does not inhibit synthesis) | - |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

In Vitro Mast Cell and Eosinophil Activation Assays

a) Inhibition of Degranulation (β-Hexosaminidase Release Assay)

This assay quantifies the release of the granular enzyme β-hexosaminidase as an indicator of mast cell degranulation.

  • Cell Culture: Bone marrow-derived mast cells (BMMCs) or isolated human eosinophils are cultured in appropriate media.

  • Sensitization (for IgE-mediated activation): Cells are incubated with anti-DNP IgE (1 µg/mL) overnight.

  • Compound Incubation: Cells are washed and pre-incubated with varying concentrations of this compound or comparator compounds for 1 hour.

  • Stimulation: Degranulation is induced by adding an appropriate stimulus (e.g., DNP-HSA for IgE-sensitized cells, C3a, or substance P).

  • Quantification: After 30 minutes, the reaction is stopped by placing the cells on ice. The supernatant is collected, and the β-hexosaminidase activity is measured using a colorimetric substrate (e.g., p-nitrophenyl-N-acetyl-β-D-glucosaminide). The percentage of degranulation is calculated relative to total cellular β-hexosaminidase content (determined by lysing the cells with Triton X-100).

b) Inhibition of Leukotriene C4 (LTC4) Release

This protocol measures the amount of newly synthesized LTC4 released from activated cells.

  • Cell Preparation: Isolated human eosinophils or mast cells are resuspended in a buffer containing calcium and magnesium.

  • Compound Incubation: Cells are pre-incubated with this compound or comparator compounds for 30 minutes.

  • Stimulation: Cells are stimulated with a calcium ionophore (e.g., A23187) for 15 minutes to induce LTC4 synthesis.

  • Sample Collection: The reaction is terminated, and the cell-free supernatant is collected.

  • Quantification: The concentration of LTC4 in the supernatant is determined using a commercial Enzyme Immunoassay (EIA) kit according to the manufacturer's instructions.

Western Blot for Phosphorylated ERK1/2 and p38 MAPK

This technique is used to detect the phosphorylation status of key proteins in the MAPK signaling pathway.

  • Cell Lysis: Following stimulation in the presence or absence of inhibitors, cells are lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a nitrocellulose or PVDF membrane.

  • Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for the phosphorylated forms of ERK1/2 and p38. Subsequently, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system. The same membrane can be stripped and re-probed with antibodies for total ERK1/2 and p38 to confirm equal protein loading.

In Vivo Models of Allergic Inflammation

a) Passive Cutaneous Anaphylaxis (PCA) in Mice

The PCA model assesses IgE-mediated mast cell degranulation in the skin.

  • Sensitization: Mice are passively sensitized by an intradermal injection of anti-DNP IgE into the ear or shaved dorsal skin.

  • Drug Administration: this compound or a vehicle control is administered to the mice (e.g., topically or orally) at a specified time before the antigen challenge.

  • Antigen Challenge: Several hours after sensitization, the mice are challenged intravenously with DNP-HSA mixed with Evans blue dye.

  • Evaluation: The Evans blue dye extravasates at the site of the allergic reaction due to increased vascular permeability. The amount of dye leakage is quantified by extracting the dye from the tissue and measuring its absorbance, which correlates with the severity of the anaphylactic reaction.

b) Ovalbumin (OVA)-Induced Mouse Model of Asthma

This model mimics key features of allergic asthma, including airway hyper-responsiveness and inflammation.

  • Sensitization: Mice are sensitized by intraperitoneal injections of OVA emulsified in an adjuvant (e.g., alum) on days 0 and 14.

  • Drug Administration: this compound or a comparator drug is administered (e.g., intranasally or orally) before each antigen challenge.

  • Antigen Challenge: From day 21 to 23, mice are challenged with an aerosolized solution of OVA to induce an asthmatic response.

  • Assessment of Airway Hyper-responsiveness (AHR): On day 25, AHR is measured using a whole-body plethysmograph. Mice are exposed to increasing concentrations of aerosolized methacholine, and the resulting changes in airway resistance (Penh value) are recorded.

  • Bronchoalveolar Lavage (BAL): Following AHR measurement, the lungs are lavaged with saline. The BAL fluid is collected to analyze the number and type of inflammatory cells (e.g., eosinophils).

Mandatory Visualizations

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Antigen_IgE Antigen + IgE FcERI FcεRI Receptor Antigen_IgE->FcERI RAF RAF FcERI->RAF p38 p-p38 FcERI->p38 Degranulation Degranulation (Histamine, etc.) FcERI->Degranulation LTC4_release LTC4 Release FcERI->LTC4_release MEK MEK1/2 RAF->MEK ERK p-ERK1/2 MEK->ERK Transcription Gene Transcription (Cytokines, Chemokines) ERK->Transcription p38->Transcription CEE1 This compound CEE1->ERK CEE1->p38

Caption: this compound inhibits the MAPK/ERK and p38 signaling pathways.

G cluster_0 In Vitro Analysis cluster_1 Measure Outputs cluster_2 In Vivo Analysis cluster_3 Measure Outcomes start Isolate Mast Cells or Eosinophils incubate Pre-incubate with This compound or Alternative start->incubate stimulate Stimulate Cells (e.g., IgE + Antigen) incubate->stimulate degranulation Degranulation Assay (β-Hexosaminidase) stimulate->degranulation ltc4 LTC4 Release (EIA) stimulate->ltc4 western Western Blot (p-ERK, p-p38) stimulate->western sensitize Sensitize Mice (IgE or OVA) administer Administer this compound or Vehicle sensitize->administer challenge Antigen Challenge (IV or Aerosol) administer->challenge pca PCA Model: Measure Dye Extravasation challenge->pca asthma Asthma Model: Measure AHR & BALF Eosinophils challenge->asthma

Caption: Experimental workflow for this compound efficacy testing.

References

Safety Operating Guide

Identification of "CEE-1" for Proper Disposal Procedures

Author: BenchChem Technical Support Team. Date: November 2025

Providing safe and accurate disposal procedures requires the precise identification of the chemical substance . The designation "CEE-1" does not correspond to a standard chemical name or identifier found in safety data sheets or chemical databases. To ensure the safety of researchers, scientists, and drug development professionals, it is imperative to obtain the proper chemical name, Chemical Abstracts Service (CAS) number, or a Safety Data Sheet (SDS) for the substance referred to as "this compound."

Chemical waste disposal is strictly regulated to protect human health and the environment. Procedures are highly dependent on the specific properties of the chemical, including its reactivity, toxicity, flammability, and other hazards. Without this information, it is impossible to provide guidance that meets safety and regulatory standards.

Once the chemical is correctly identified, a comprehensive disposal plan can be developed. This plan would typically be based on the information provided in the manufacturer's or supplier's Safety Data Sheet (SDS). The SDS is a critical document that outlines the hazards of a chemical and provides detailed instructions on handling, storage, and disposal.

In the absence of specific information for "this compound," a general workflow for the disposal of laboratory chemical waste is provided below. This diagram illustrates the decision-making process and the necessary steps to ensure safe and compliant disposal of hazardous materials.

G cluster_0 cluster_1 cluster_2 A Identify Waste Chemical (Obtain proper name and CAS number) B Locate and Review Safety Data Sheet (SDS) A->B C Determine Hazard Classification (e.g., Flammable, Corrosive, Toxic, Reactive) B->C P2 Does the SDS provide clear disposal instructions? B->P2 D Segregate Waste by Hazard Class C->D E Select Appropriate Waste Container D->E F Label Container with Hazardous Waste Tag E->F P3 Is the waste container compatible and in good condition? E->P3 G Store in Designated Satellite Accumulation Area F->G H Arrange for Pickup by Environmental Health & Safety (EHS) G->H I Maintain Disposal Records H->I P1 Is the chemical identity known? P1->A Yes N1 STOP. Consult with EHS or a qualified chemist. P1->N1 No P2->C Yes N2 Contact EHS for guidance. P2->N2 No P3->F Yes N3 Obtain a new, appropriate container. P3->N3 No

General workflow for the disposal of laboratory chemical waste.

To proceed with providing specific, actionable information for the disposal of "this compound," please supply one of the following:

  • The full chemical name (e.g., Cyclohexene-1-carboxaldehyde)

  • The CAS Number (e.g., 1192-87-6)

  • A copy of the Safety Data Sheet (SDS)

Upon receipt of this information, a detailed response will be provided, including quantitative data summarized in tables, step-by-step disposal protocols, and any necessary visualizations to ensure the material is handled and disposed of in a safe and compliant manner.

Personal protective equipment for handling CEE-1

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The compound "CEE-1" is not a universally recognized chemical identifier. The following guide is a template based on a hypothetical cytotoxic agent and is intended to demonstrate best practices for laboratory safety and chemical handling. Researchers must consult the specific Safety Data Sheet (SDS) for any chemical they handle and perform a risk assessment before beginning work.

This document provides essential safety and logistical information for handling the potent, powdered cytotoxic research compound this compound. It is intended for trained researchers, scientists, and drug development professionals.

Immediate Safety & Hazard Information

This compound is a potent cytotoxic compound, suspected of being a carcinogen and mutagen. The primary routes of exposure are inhalation of aerosolized powder and dermal contact.[1][2] Adherence to these protocols is mandatory to ensure personnel safety.

Emergency Contact:

  • Principal Investigator: [PI Name, Phone Number]

  • Lab Safety Officer: [LSO Name, Phone Number]

  • Campus EHS Hotline: [EHS Phone Number]

Primary Hazards:

  • Acute Toxicity (Oral): May be harmful if swallowed.

  • Skin Irritation: Causes skin irritation.[3]

  • Eye Damage: May cause serious eye damage.[3]

  • Respiratory Sensitization: May cause respiratory irritation upon inhalation of powder.[3]

  • Carcinogenicity: Suspected of causing cancer.[4]

Personal Protective Equipment (PPE)

Appropriate PPE is the primary barrier against exposure and must be worn at all times when handling this compound.[1][5][6] The level of PPE depends on the procedure being performed.

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing Solid this compound Chemical Splash Goggles & Face Shield[5][7]Double Nitrile Gloves[1][5]Disposable Barrier Lab Coat, Full-Length PantsN95 or higher certified respirator
Preparing Stock Solutions Chemical Splash Goggles[7]Double Nitrile Gloves[5]Disposable Barrier Lab CoatNot required if handled in a certified chemical fume hood
Cell Culture/Assays Safety Glasses with Side Shields[5]Single Pair Nitrile GlovesStandard Lab Coat[1]Not required
Waste Disposal Chemical Splash GogglesDouble Nitrile GlovesDisposable Barrier Lab CoatNot required

Operational Plan: Experimental Protocol

This section provides a step-by-step methodology for the preparation of a 10 mM stock solution of this compound (Molecular Weight: 450.5 g/mol ) in DMSO.

3.1. Pre-Experiment Setup:

  • Ensure the chemical fume hood is certified and functioning correctly.

  • Prepare the workspace by laying down a disposable absorbent bench liner.

  • Assemble all necessary materials: this compound vial, microcentrifuge tubes, calibrated pipettes, pipette tips, DMSO, and waste containers.

  • Don the appropriate PPE as specified in the table above for "Preparing Stock Solutions."

3.2. Weighing and Preparation (Inside Chemical Fume Hood):

  • Carefully weigh 4.51 mg of this compound powder into a tared, labeled 2 mL microcentrifuge tube.

  • Using a calibrated pipette, add 1.0 mL of anhydrous DMSO to the tube.

  • Cap the tube securely and vortex for 30 seconds to fully dissolve the compound.

  • Visually inspect the solution to ensure no solid particulates remain.

  • Seal the tube with paraffin film for storage.

3.3. Post-Procedure Cleanup:

  • Wipe down all surfaces inside the fume hood with a 70% ethanol solution.

  • Dispose of all contaminated materials (pipette tips, bench liner, gloves) in the designated solid hazardous waste container.

  • Remove PPE in the correct order (gloves first, then lab coat, then goggles) before leaving the work area.

  • Wash hands thoroughly with soap and water.[8]

Mandatory Visualizations

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Cleanup Phase prep_ppe Don PPE prep_setup Prepare Fume Hood prep_ppe->prep_setup handle_weigh Weigh this compound Powder prep_setup->handle_weigh Begin Work handle_dissolve Dissolve in Solvent handle_weigh->handle_dissolve handle_store Cap and Store Solution handle_dissolve->handle_store clean_decontaminate Decontaminate Surfaces handle_store->clean_decontaminate Procedure Complete clean_waste Dispose of Waste clean_decontaminate->clean_waste clean_doff Doff PPE clean_waste->clean_doff clean_wash Wash Hands clean_doff->clean_wash G A Elimination (Most Effective) B Substitution A->B C Engineering Controls (e.g., Fume Hood) B->C D Administrative Controls (e.g., SOPs, Training) C->D E PPE (Least Effective) D->E

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
CEE-1
Reactant of Route 2
CEE-1

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.